molecular formula C5H8O B167779 3-Pentyn-1-ol CAS No. 10229-10-4

3-Pentyn-1-ol

Cat. No.: B167779
CAS No.: 10229-10-4
M. Wt: 84.12 g/mol
InChI Key: IDYNOORNKYEHHO-UHFFFAOYSA-N
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Description

Inhibiting effect of 3-pentyn-1-ol on the corrosion of iron in 1M HCl has been investigated. Reaction of this compound with Fe3(CO)12 in CH3OH/KOH solution yields closed trinuclear hydridic complex (μ -H)Fe3(CO)9(μ 3-η 3-[H3CCC(CH2)(CH2)CO]).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-3-yn-1-ol
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InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3
Source PubChem
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InChI Key

IDYNOORNKYEHHO-UHFFFAOYSA-N
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Canonical SMILES

CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID6065008
Record name 3-Pentyn-1-ol
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Molecular Weight

84.12 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Pentyn-1-ol
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CAS No.

10229-10-4
Record name 3-Pentyn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3-Pentyn-1-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentyn-1-ol is a valuable bifunctional molecule incorporating both a hydroxyl group and an internal alkyne. This unique structural arrangement makes it a versatile building block in organic synthesis, enabling the introduction of a five-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including detailed experimental protocols for its synthesis and common transformations. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, with the linear formula CH3C≡CCH2CH2OH, is a clear, colorless to light yellow liquid.[1] Its structure features a terminal methyl group on a pentynyl chain, with a primary alcohol at the C-1 position. The internal triple bond at the C-3 position is a key feature, influencing the molecule's geometry and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C5H8O[2][3][4][5]
Molecular Weight 84.12 g/mol [2][3]
Boiling Point 154-157 °C[1][3]
Density 0.912 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.456[1][3]
Flash Point 54 °C (129.2 °F) - closed cup[6]
Melting Point -24.1 °C (estimate)[1]
pKa 14.39 ± 0.10 (Predicted)[1]
CAS Number 10229-10-4[3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

1.2.1. 1H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

1.2.2. 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.

1.2.3. Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Key absorptions for this compound include a broad O-H stretch for the alcohol and a C≡C stretch for the alkyne.[4][7]

1.2.4. Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of the propynide anion with ethylene oxide. This reaction sequence builds the five-carbon chain in a regioselective manner.

G Propyne Propyne Propynide Propynide Anion Propyne->Propynide Deprotonation NaNH2 NaNH2 (Sodium Amide) NaNH2->Propynide Alkoxide Alkoxide Intermediate Propynide->Alkoxide Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Alkoxide Pentynol This compound Alkoxide->Pentynol Protonation H3O H3O+ (Aqueous Workup) H3O->Pentynol

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of acetylides with epoxides.

Materials:

  • Propyne (gas)

  • Sodium amide (NaNH2)

  • Liquid ammonia (NH3)

  • Ethylene oxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen).

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Bubble propyne gas through the sodium amide/liquid ammonia suspension until the formation of the sodium propynide is complete (indicated by a color change).

  • Slowly add a solution of ethylene oxide in anhydrous diethyl ether or THF to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Chemical Reactivity and Transformations

The presence of both a hydroxyl group and a triple bond allows for a wide range of chemical transformations.

G Pentynol This compound Aldehyde 3-Pentynal Pentynol->Aldehyde Oxidation cis_Alkene (Z)-3-Penten-1-ol Pentynol->cis_Alkene Syn-Hydrogenation trans_Alkene (E)-3-Penten-1-ol Pentynol->trans_Alkene Anti-Hydrogenation PCC PCC PCC->Aldehyde Lindlar H2, Lindlar's Catalyst Lindlar->cis_Alkene Na_NH3 Na, NH3(l) Na_NH3->trans_Alkene

Caption: Key Reactions of this compound.

Oxidation of the Alcohol

The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde, 3-pentynal, using mild oxidizing agents such as pyridinium chlorochromate (PCC).

3.1.1. Experimental Protocol: Oxidation with PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH2Cl2)

  • Celite® or silica gel

  • Anhydrous diethyl ether

Procedure:

  • Suspend PCC in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous dichloromethane to the PCC suspension at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-pentynal.

  • Purify the product by column chromatography on silica gel if necessary.

Reduction of the Alkyne

The internal alkyne can be stereoselectively reduced to either a cis or trans alkene.

3.2.1. Experimental Protocol: Hydrogenation to (Z)-3-Penten-1-ol (cis-alkene)

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hexane or ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve this compound in a suitable solvent such as hexane or ethanol in a flask equipped with a stir bar.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed or the reaction is complete (monitor by GC or TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain (Z)-3-Penten-1-ol.

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules.

  • Drug Development: The pentynyl and hydroxyl functionalities can be elaborated to construct various pharmacophores. For instance, it has been used in the synthesis of bis-indole derivatives.[8]

  • Materials Science: As a bifunctional monomer, it can be incorporated into polymers to introduce specific properties.

  • Corrosion Inhibition: Studies have shown that this compound can act as a corrosion inhibitor for iron in acidic media.[3][9]

Safety and Handling

This compound is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation.[2]

Hazard Statements:

  • H226: Flammable liquid and vapor.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a commercially available and synthetically versatile building block with broad applications in organic chemistry. Its unique combination of a primary alcohol and an internal alkyne allows for a diverse range of chemical transformations, making it a valuable tool for researchers and scientists in both academic and industrial settings. This guide provides a foundational understanding of its properties, synthesis, and reactivity to facilitate its effective use in the laboratory.

References

Spectroscopic Profile of 3-Pentyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 3-pentyn-1-ol (CAS No. 10229-10-4), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

  • Molecular Formula: C₅H₈O[1][2][3]

  • Molecular Weight: 84.12 g/mol [4][5]

  • IUPAC Name: Pent-3-yn-1-ol[5]

  • Synonyms: 3-Pentynol[4][5]

  • Appearance: Clear yellow liquid[4]

Spectroscopic Data

The structural elucidation of this compound is reliably achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.[6] The hydroxyl proton typically appears as a broad singlet that can be confirmed by D₂O exchange.[6]

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-1 (-CH₃)~1.7t3H~2.4
H-2 (-CH₂-C≡)~2.3qt2H~7.0, ~2.4
H-3 (HO-CH₂ -)~3.6t2H~7.0
H-4 (-OH)Variable (broad s)s1HN/A

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton. The alkyne carbons are particularly distinctive, resonating in the upfield region characteristic of sp-hybridized carbons.[6]

Carbon Assignment Chemical Shift (δ) ppm
C-1 (-C H₃)~3.5
C-2 (-C H₂-C≡)~23.0
C-3 (HO-C H₂-)~61.0
C-4 (-C ≡C-)~78.0
C-5 (-C≡C -)~82.0
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by a prominent broad absorption for the hydroxyl group and a weaker, sharp absorption for the internal alkyne.[6]

Functional Group Vibrational Mode Frequency (cm⁻¹) Intensity
O-HStretch~3300Broad, Strong
C-H (sp³)Stretch2800-3000Medium
C≡CStretch~2240Weak to Medium
C-OStretch~1050Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z of 84.1164.[1][6] Due to the presence of the alcohol, the molecular ion peak may be weak.[6]

m/z Relative Intensity (%) Fragment Assignment
8415[M]⁺
55100[M - C₂H₅]⁺
5340[C₄H₅]⁺
3950[C₃H₃]⁺
3160[CH₂OH]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific instrument parameters may vary.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Confirmed Structure of This compound Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Synthesis and Discovery of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 3-Pentyn-1-ol (CAS No. 10229-10-4).[1] this compound is a valuable bifunctional molecule featuring both a hydroxyl group and an internal alkyne, making it a versatile building block in organic synthesis. This document details established synthetic methodologies, including a detailed experimental protocol for its preparation via a Grignar-based reaction. Quantitative data, including physical properties and spectroscopic analyses, are systematically presented in tabular format. Additionally, this guide illustrates key synthetic pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the chemistry involved. While the specific historical discovery of this compound is not extensively documented in readily available literature, its inclusion in major chemical databases and its use in contemporary research underscore its significance in the field.

Introduction and Historical Context

The study of alkynols, compounds containing both alkyne and alcohol functional groups, is a significant area within organic chemistry. The unique reactivity of these bifunctional molecules allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. The development of synthetic methods for alkynols has evolved from classical approaches, such as the alkynylation of carbonyl compounds, to more modern, efficient, and environmentally benign methodologies.

While the precise first synthesis of this compound is not clearly documented in readily accessible historical records, its presence in the Beilstein database (Beilstein Registry Number: 1735967) indicates it has been a known compound for a considerable time.[2] The general history of alkynol chemistry dates back to the foundational work in organic synthesis in the 19th century, with significant advancements in the understanding of chemical structures and reactivity by chemists like Friedrich Wöhler and August Kekulé.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol [1]
CAS Number10229-10-4[1]
Boiling Point154-157 °C (lit.)[2]
Density0.912 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D)1.456 (lit.)[2]
AppearanceClear yellow liquid[1]
SolubilitySlightly soluble in water.[1]

Table 2: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-CH1.796t2.5
-C≡C-CH ₂-2.398tq6.4, 2.5
-CH ₂-OH3.673t6.4
-OH 3.23s (broad)-

Data sourced from ChemicalBook.[3]

Table 3: ¹³C NMR Spectroscopic Data for this compound

AssignmentChemical Shift (ppm)
C H₃-~13
-C≡C-C H₂-~23
-C H₂-OH~61
-C ≡C-CH₂-~78
CH₃-C ≡C-~80

Note: Approximate chemical shifts are based on typical values for similar structures and require experimental verification for precise assignment.

Table 4: Key IR Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch~3300 (broad)Hydrogen-bonded alcohol
C-H stretch (sp³)~2850-2960Aliphatic C-H
C≡C stretch~2200-2300Internal alkyne (weak)
C-O stretch~1050Primary alcohol

Note: These are characteristic ranges and may vary slightly based on the specific spectrum.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

General Synthetic Strategies

The synthesis of alkynols like this compound can be broadly categorized into a few key strategies. The following diagram illustrates the logical relationships between some of these approaches.

Synthesis_Pathways General Synthetic Pathways to Alkynols A Alkynylation of Carbonyls E This compound A->E e.g., Acetylide + Aldehyde B Grignard Reagents + Epoxides B->E e.g., Propynylmagnesium bromide + Ethylene Oxide C Reduction of Alkynyl Carbonyls C->E e.g., Reduction of 3-pentynal or ethyl 3-pentynoate D Alkylation of Terminal Alkynes D->E Multi-step process

Caption: General synthetic approaches to this compound.

Detailed Experimental Protocol: Grignard-based Synthesis

This protocol describes a representative lab-scale synthesis of this compound via the reaction of a propynyl Grignard reagent with ethylene oxide. This method is adapted from established procedures for similar alkynol syntheses.

Reaction Scheme:

CH₃-C≡CH + C₂H₅MgBr → CH₃-C≡CMgBr + C₂H₆ CH₃-C≡CMgBr + (CH₂)₂O → CH₃-C≡C-CH₂CH₂OMgBr CH₃-C≡C-CH₂CH₂OMgBr + H₃O⁺ → CH₃-C≡C-CH₂CH₂OH + Mg²⁺ + Br⁻ + H₂O

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Propyne gas

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard, flame-dried glassware for anhydrous reactions

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium turnings to form the Grignard reagent.

  • Formation of Propynylmagnesium Bromide: Cool the solution of ethylmagnesium bromide to 0-10 °C. Bubble dry propyne gas through the solution at a controlled rate. The reaction will form the less soluble propynylmagnesium bromide.

  • Reaction with Ethylene Oxide: Cool the suspension of propynylmagnesium bromide to 0-5 °C in an ice bath. Slowly add a pre-cooled solution of ethylene oxide in anhydrous THF to the Grignard reagent, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Experimental Workflow Diagram:

Experimental_Workflow Experimental Workflow for Grignard Synthesis of this compound A Prepare Ethylmagnesium Bromide in THF B React with Propyne Gas at 0-10 °C A->B Forms Grignard Reagent C React with Ethylene Oxide at 0-5 °C B->C Forms Propynylmagnesium Bromide D Quench with Saturated NH4Cl (aq) C->D Forms Alkoxide E Extract with Diethyl Ether D->E F Dry Organic Layer (MgSO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Purify by Vacuum Distillation G->H I This compound (Pure Product) H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other methods for the synthesis of this compound include:

  • Reduction of Alkynyl Ketones or Esters: A reliable alternative involves the reduction of an alkynyl ketone or ester, such as 3-pentynal or an ester of 3-pentynoic acid. Common reducing agents like sodium borohydride or lithium aluminum hydride can be used for this transformation. The selectivity of the reducing agent is crucial to avoid the reduction of the alkyne functionality.

  • Catalytic Hydrogenation: While typically used to reduce alkynes to alkenes or alkanes, under carefully controlled conditions with specific catalysts (e.g., Lindlar's catalyst), it might be possible to selectively reduce a more unsaturated precursor to this compound, although this is less common for its direct synthesis.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactions at either the hydroxyl group or the alkyne. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution reactions, while the alkyne can undergo various transformations such as hydrogenation, hydration, or coupling reactions.

In the context of drug development, the rigid, linear structure of the alkyne in this compound can be used to introduce conformational constraints into a molecule, which can be beneficial for binding to biological targets. The hydroxyl group provides a handle for further functionalization or for forming hydrogen bonds with a receptor. While no specific signaling pathways directly involving this compound have been identified in the conducted research, its utility as a building block for more complex, biologically active molecules is evident. For example, it has been used in the synthesis of bis(indolyl)alkanes.[2]

Conclusion

This compound is a valuable and versatile building block in organic chemistry. This guide has provided a detailed overview of its synthesis, with a focus on a Grignard-based approach, and has presented its key physicochemical and spectroscopic properties in a structured format. The provided diagrams offer a clear visual representation of the synthetic strategies and experimental workflow. While the historical origins of this specific compound are not prominently documented, its continued use in modern synthesis highlights its importance for researchers and professionals in the chemical and pharmaceutical sciences. Further research into novel, more sustainable synthetic methods for this compound and its derivatives will undoubtedly continue to expand its utility in various scientific disciplines.

References

Physical properties of 3-Pentyn-1-ol (boiling point, density, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-Pentyn-1-ol (CAS No: 10229-10-4), a bifunctional organic compound featuring both an alkyne and a primary alcohol functional group. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this versatile reagent. The guide details its boiling point, density, and solubility, supported by established experimental methodologies for their determination.

Summary of Physical Properties

This compound is a clear, colorless to yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use. Discrepancies in reported values from different sources are noted where applicable.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1][3]
Molecular Weight 84.12 g/mol [1][2][3]
Boiling Point 154-157 °C (at 760 mmHg)[3][4][5][6]
127-129 °C[1]
Density 0.912 g/mL (at 25 °C)[3][4][5][7]
0.85 g/cm³[1]
Refractive Index n20/D 1.456[3][4][7]
Solubility Soluble in water, potentially to a limited extent.[1]

Note: The boiling point range of 154-157 °C and the density of 0.912 g/mL at 25 °C are more consistently reported in chemical supplier and database literature.[3][4][5][6][7]

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the primary physical properties of liquid compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For this compound, this can be accurately measured using several established laboratory techniques.

Method 1: Micro Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires a minimal amount of sample (less than 0.5 mL).[10]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube or Durham tube, rubber band, heating oil (e.g., mineral oil), and a heat source.[8][11]

  • Procedure:

    • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

    • The capillary tube is placed inside the test tube with its open end submerged in the liquid.[10]

    • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.[11]

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]

    • As the temperature rises, air trapped in the capillary tube will bubble out. The heating continues until a steady and rapid stream of bubbles emerges from the capillary tube, indicating the liquid's vapor pressure has exceeded the external pressure.[8][11]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10][11]

Method 2: Simple Distillation

For larger sample volumes (at least 5 mL), a simple distillation provides an accurate boiling point measurement.[9][10]

  • Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The distilling flask is charged with at least 5 mL of this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[8]

    • The liquid is heated to a boil. As it distills, the vapor surrounds the thermometer bulb.

    • The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the measured atmospheric pressure.[8][10]

Density, the mass per unit volume, is a fundamental physical property.

Method: Volumetric Flask and Analytical Balance

This is a straightforward and precise method for determining the density of a liquid.[12]

  • Apparatus: A volumetric flask of a known volume (e.g., 10.00 mL or 25.00 mL), an analytical balance, and a pipette.

  • Procedure:

    • The mass of the clean, dry volumetric flask is accurately measured and recorded using an analytical balance.[12]

    • Using a pipette, the flask is carefully filled with this compound up to the calibration mark.

    • The mass of the flask containing the liquid is measured and recorded.[12]

    • The mass of the liquid is calculated by subtracting the mass of the empty flask from the mass of the filled flask.

    • The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass / Volume).[12][13] For highest accuracy, the procedure should be performed at a controlled temperature (e.g., 25 °C), as density is temperature-dependent.

Solubility testing determines the ability of a substance to dissolve in a solvent. For this compound, its solubility in water is of primary interest due to the presence of both a hydrophilic hydroxyl group and a hydrophobic carbon chain.

Method: Qualitative Miscibility Test

This simple test determines if the alcohol is miscible (soluble) or immiscible (insoluble) in water.[14][15]

  • Apparatus: Test tubes, droppers or pipettes.

  • Procedure:

    • Approximately 2 mL of deionized water is placed into a clean test tube.[16]

    • A small amount of this compound (e.g., 0.5 mL) is added to the test tube.

    • The test tube is stoppered and shaken vigorously for 10-20 seconds to ensure thorough mixing.[14]

    • The mixture is allowed to stand and then observed.

    • Interpretation:

      • If the resulting mixture is a single, clear, homogenous phase, the substance is considered soluble or miscible.[17]

      • If two distinct layers form, the substance is considered insoluble or immiscible.[16][17]

      • If the solution is cloudy or forms an emulsion, it indicates partial solubility.

    • Based on literature, this compound is expected to be soluble, though possibly to a limited extent, reflecting the balance between its polar hydroxyl group and its five-carbon chain.[1]

Visualization of Experimental Workflow

The logical flow for the systematic determination of the physical properties of this compound is illustrated in the diagram below.

G cluster_setup Preparation cluster_tests Physical Property Determination cluster_results Data Analysis & Reporting sample Obtain this compound Sample boiling_point Boiling Point Test (Thiele Tube or Distillation) sample->boiling_point density Density Test (Volumetric Method) sample->density solubility Solubility Test (Qualitative Miscibility) sample->solubility bp_data Record Boiling Point (°C) & Atmospheric Pressure boiling_point->bp_data d_data Calculate & Record Density (g/mL at T) density->d_data s_data Record Observation (e.g., Soluble, Insoluble) solubility->s_data report Compile Technical Data Sheet bp_data->report d_data->report s_data->report

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Safe Handling of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for 3-Pentyn-1-ol (CAS No: 10229-10-4). The information is intended to support laboratory personnel in minimizing risks associated with the use of this chemical in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1][3]
Appearance Clear to dark yellow liquid[1]
Boiling Point 154-157 °C[3]
Density 0.912 g/mL at 25 °C[3]
Flash Point 54 °C (129.2 °F) - closed cup[3][4]
Refractive Index n20/D 1.456[3]
Vapor Pressure 1.0 ± 0.6 mmHg at 25°C[2]
Solubility Soluble in water.[5]
Storage Temperature 2-8°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below, followed by a table of hazard and precautionary statements.

GHS Pictograms:

alt text
alt text

Signal Word: Warning[3][4]

ClassHazard Statement
Flammable Liquid (Category 3)H226: Flammable liquid and vapor
Skin Irritant (Category 2)H315: Causes skin irritation
Eye Irritant (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation
CodePrecautionary Statement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground and bond container and receiving equipment.
P241Use explosion-proof electrical/ventilating/lighting equipment.
P242Use non-sparking tools.
P243Take action to prevent static discharges.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safe Handling

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye_protection Chemical safety goggles and face shield hand_protection Chemically resistant gloves (e.g., nitrile) eye_protection->hand_protection Wear body_protection Flame-retardant lab coat hand_protection->body_protection Wear respiratory_protection Type ABEK (EN14387) respirator filter (if ventilation is inadequate) body_protection->respiratory_protection Assess need for end Safe to Proceed with Handling respiratory_protection->end start Before Handling this compound start->eye_protection Wear

Caption: Required Personal Protective Equipment for handling this compound.

General Handling Protocol

The following protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, open flames, spark-producing equipment).[6]

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) and a spill kit readily accessible.

    • Ensure an eyewash station and safety shower are unobstructed and operational.

  • Handling :

    • All manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2]

    • Ground and bond containers when transferring the liquid to prevent static discharge.[6]

    • Use non-sparking tools for all operations.[7]

    • Keep the container tightly closed when not in use.[7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

    • Store in a flammable liquids storage cabinet.[8]

    • The recommended storage temperature is between 2-8°C.[3]

The logical workflow for general handling is depicted in the following diagram.

Handling_Workflow start Start: Handling this compound preparation Preparation: - Work in fume hood - Remove ignition sources - Prepare spill kit & fire extinguisher start->preparation handling Handling: - Ground & bond containers - Use non-sparking tools - Keep container closed preparation->handling storage Storage: - Cool, dry, well-ventilated area - Flammable liquids cabinet - Store at 2-8°C handling->storage end End of Procedure storage->end

Caption: General workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, the following protocols should be initiated immediately.

Spill Response:

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect : Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), collecting the cleaning materials for hazardous waste disposal.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

The decision-making process for responding to a this compound spill is outlined below.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain spill with inert absorbent ppe->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in sealed container for hazardous waste collect->dispose decontaminate Decontaminate spill area dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Workflow for responding to a this compound spill.

Waste Disposal Protocol

All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous waste.

  • Waste Collection :

    • Collect liquid waste in a designated, properly labeled, and sealed container.

    • Collect solid waste (e.g., contaminated gloves, absorbent materials) in a separate, labeled, and sealed container.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage : Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines. Do not dispose of this compound down the drain.

Toxicological Information and Signaling Pathways

Currently, there is a lack of specific studies detailing the toxicological mechanisms and signaling pathways of this compound. However, as an alkynol, its toxicity is likely related to its irritant properties and its potential to be metabolized to reactive intermediates. General toxicological effects are skin, eye, and respiratory irritation.[1]

Given the absence of specific signaling pathway data, it is crucial for researchers to handle this compound with the assumption that it may have uncharacterized toxic effects and to minimize exposure through the rigorous application of the handling protocols outlined in this guide.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant flammability and irritant hazards. A comprehensive understanding of its properties and strict adherence to the detailed handling, emergency, and disposal protocols outlined in this guide are essential for ensuring the safety of laboratory personnel and the protection of the research environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other hazardous chemicals.

References

An In-depth Technical Guide to the Molecular Properties of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular formula and molecular weight of 3-Pentyn-1-ol, a significant chemical compound in various research and development applications.

Core Molecular Data

This compound is an organic compound with a linear five-carbon chain containing a triple bond and a terminal alcohol functional group. Its chemical structure dictates its physical and chemical properties, making a precise understanding of its molecular weight and formula crucial for experimental accuracy and theoretical modeling.

The molecular formula of this compound is C5H8O.[1][2][3] This formula indicates that a single molecule of this compound is composed of five carbon atoms, eight hydrogen atoms, and one oxygen atom.

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the standard atomic weights of its elements: Carbon (approximately 12.011 amu), Hydrogen (approximately 1.008 amu), and Oxygen (approximately 15.999 amu).[4][5][6][7][8][9][10][11][12][13][14][15]

The experimentally determined and computationally calculated molecular weight of this compound is approximately 84.12 g/mol .[1]

Quantitative Data Summary

For ease of reference and comparison, the fundamental molecular data for this compound and its constituent elements are summarized in the table below.

Element/CompoundSymbol/FormulaCountStandard Atomic Weight (amu)Total Contribution to Molecular Weight (amu)
CarbonC512.01160.055
HydrogenH81.0088.064
OxygenO115.99915.999
This compound C5H8O 1 84.118

Note: The total molecular weight may vary slightly based on the specific isotopic composition and the precision of the atomic weights used. The accepted molecular weight is often cited as 84.12 g/mol .[1]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Methodology for Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron from the molecule to form a molecular ion (M+).

  • Mass Analysis: The resulting ions are accelerated and passed through a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio (m/z).

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Interpretation: The peak with the highest m/z value in the resulting mass spectrum typically corresponds to the molecular ion, and its m/z value provides the molecular weight of the compound. For this compound, a prominent peak would be expected at approximately m/z = 84.

Visualization of Elemental Composition

The following diagram illustrates the relationship between the constituent elements and the final compound, this compound.

Molecular_Composition cluster_elements Constituent Elements cluster_compound Resulting Compound C Carbon (C) This compound This compound (C5H8O) C->this compound x 5 H Hydrogen (H) H->this compound x 8 O Oxygen (O) O->this compound x 1

Elemental composition of this compound.

References

Reactivity of the alkyne group in 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 3-Pentyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule featuring a terminal hydroxyl group and an internal alkyne. This guide provides a comprehensive technical overview of the reactivity of the internal carbon-carbon triple bond in this compound. The document details key transformations including hydrogenation, hydration, halogenation, oxidation, and metal-catalyzed reactions. For each reaction class, this guide presents reaction mechanisms, detailed experimental protocols derived from literature on this compound and its close structural analogs, and quantitative data to facilitate experimental design and application in synthetic chemistry, particularly in the fields of drug discovery and materials science.

Introduction to this compound

This compound (CAS No: 10229-10-4) is a valuable building block in organic synthesis.[1][2] Its structure incorporates both nucleophilic (hydroxyl) and electrophilic/dienophilic (alkyne) centers, allowing for a diverse range of chemical transformations.[2] As an internal alkyne, the triple bond is less sterically hindered than in more substituted analogs but lacks the unique acidity of terminal alkynes.[3] This guide focuses specifically on the chemical behavior of the alkyne functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10229-10-4[4][5]
Molecular Formula C₅H₈O[4][5]
Molecular Weight 84.12 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 154-157 °C
Density 0.912 g/mL at 25 °C
Refractive Index (n20/D) 1.456

Reactions of the Alkyne Group

The internal triple bond of this compound is susceptible to a variety of addition reactions. The regioselectivity is not a factor as the alkyne is symmetrical with respect to addition, but stereoselectivity is a key consideration, particularly in reduction reactions.

Hydrogenation: Reduction to Alkenes and Alkanes

The triple bond can be partially reduced to a cis-alkene, a trans-alkene, or fully reduced to an alkane depending on the catalyst and reaction conditions.[6]

Selective reduction to the corresponding cis-alkene, (Z)-pent-3-en-1-ol, is achieved using "poisoned" catalysts that are deactivated before they can reduce the initially formed alkene.[7] Commonly used systems include Lindlar's catalyst and the P-2 Nickel catalyst.[8] The reaction proceeds via syn-addition of hydrogen across the alkyne bond.[7][9]

Diagram 1: General Workflow for Catalytic Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Autoclave/Flask (Substrate, Solvent, Catalyst) B Purge with Inert Gas (N₂/Ar) A->B C Introduce H₂ Gas (Set Pressure/Temperature) B->C D Vigorous Stirring C->D E Monitor by TLC/GC D->E F Vent H₂ & Purge with N₂ E->F G Filter to Remove Catalyst F->G H Solvent Removal (Reduced Pressure) G->H I Purification (Distillation/Chromatography) H->I

Caption: General workflow for a batch catalytic hydrogenation experiment.[1]

Table 2: Conditions for Selective Hydrogenation of Internal Alkynols to cis-Alkenols

SubstrateCatalyst SystemSolventTemp.PressureProductYield (%)Purity/SelectivityReference
Hex-3-yn-1-olP-2 Ni, EthylenediamineEthanol20-25 °C1 atmcis-Hex-3-en-1-ol94%>99% cis (no detectable trans)[3]
3-Hexyn-1-olLindlar CatalystNot specified308 K0.3 MPacis-3-Hexen-1-ol~100% conversionHigh selectivity[10]
2-PentyneLindlar CatalystNot specifiedNot specifiedNot specifiedcis-2-PenteneNot specifiedHigh selectivity[8]

Experimental Protocol: Selective Hydrogenation to (Z)-Pent-3-en-1-ol using P-2 Nickel (Adapted from Brown & Ahuja, 1973 for Hex-3-yn-1-ol)[3]

  • Catalyst Preparation: P-2 Nickel catalyst (5.0 mmol) is prepared via the reduction of Ni(CH₃COO)₂·4H₂O (1.25 g) with NaBH₄ in ethanol under a hydrogen atmosphere.[3][11]

  • Reaction Setup: The reactor containing the freshly prepared catalyst is purged with hydrogen. Ethylenediamine (0.66 mL, 10 mmol) is added via syringe, followed by this compound (3.36 g, 40.0 mmol).

  • Hydrogenation: The mixture is stirred vigorously under a positive pressure of hydrogen (1 atm) at 20-25 °C. Hydrogen uptake is monitored and typically ceases after quantitative consumption (approx. 12-15 minutes).

  • Work-up: The hydrogen atmosphere is replaced with nitrogen. The reaction mixture is filtered through a small pad of activated carbon to remove the catalyst.

  • Isolation: The filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude (Z)-pent-3-en-1-ol.

  • Purification: The product can be further purified by distillation if required.

Reduction of internal alkynes to trans-alkenes is typically achieved using sodium or lithium metal in liquid ammonia at low temperatures.[6] The mechanism involves a radical anion intermediate.

Diagram 2: Mechanism of Dissolving Metal Reduction of an Alkyne

G A R-C≡C-R' B [R-C=C-R']·⁻ A->B + Na· C R-CH=C·-R' B->C + NH₃ D R-CH=C⁻-R' C->D + Na· E R-CH=CH-R' (trans) D->E + NH₃ A_note Alkyne B_note Radical Anion C_note Vinylic Radical D_note Vinylic Anion E_note Trans-Alkene

Caption: Mechanism for the formation of a trans-alkene from an alkyne.[6]

Complete reduction to the corresponding alkane, 1-pentanol, occurs with more active catalysts such as Palladium on Carbon (Pd/C), Platinum (Pt), or Raney Nickel under a hydrogen atmosphere.[1][6] This reaction typically proceeds rapidly through the alkene intermediate without its isolation.

Hydration

The addition of water across the triple bond of an internal alkyne typically requires a catalyst, such as mercuric salts (HgSO₄) in aqueous acid. For a symmetrically substituted internal alkyne like this compound, hydration is not regioselective and will produce a single ketone product, 5-hydroxypentan-2-one, after keto-enol tautomerization.[2]

Experimental Protocol: Acid-Catalyzed Hydration (General procedure for internal alkynes)

  • Reaction Setup: To a round-bottom flask, add this compound (1 eq.), water, and a catalytic amount of sulfuric acid.

  • Catalyst Addition: Add a catalytic amount of mercuric sulfate (HgSO₄).

  • Reaction: Heat the mixture under reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by column chromatography or distillation.

Halogenation

Alkynes react with halogens (Cl₂, Br₂) in an addition reaction. The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene via an anti-addition mechanism, proceeding through a bridged halonium ion intermediate.[12] The addition of a second equivalent of halogen yields a tetrahaloalkane.

Diagram 3: Mechanism of Alkyne Bromination (First Addition)

G cluster_mech Halogenation (Anti-Addition) A R-C≡C-R' + Br₂ B Bridged Bromonium Ion (intermediate) A->B Electrophilic Attack C trans-Dibromoalkene B->C + Br⁻ (Backside Attack)

Caption: Mechanism for the anti-addition of bromine to an alkyne.[12]

Table 3: Quantitative Data for Halogenation of 3-Hexyne (Data for a close structural analog of this compound)

ReagentSolventProduct(s)Yield(s)Reference
Cl₂ (1 eq.)Acetic Acid(E)-3,4-dichloro-3-hexene19%[12]
(Z)-3,4-dichloro-3-hexene7%[12]
trans-acetoxy-chloro-hexene51%[12]

Experimental Protocol: Bromination of this compound (General procedure for alkynes)

  • Reaction Setup: Dissolve this compound (1 eq.) in an inert solvent such as dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Reagent Addition: Slowly add a solution of bromine (1 eq.) in CH₂Cl₂ to the stirred alkyne solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the bromine color disappears, indicating consumption of the starting material (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, (E)-3,4-dibromopent-3-en-1-ol.

Hydroboration-Oxidation

Hydroboration of internal alkynes with a bulky borane reagent (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in a basic solution yields a ketone.[13][14][15] The reaction proceeds via a syn-addition of the borane across the triple bond to form a vinylborane, which is then oxidized to an enol that tautomerizes to the ketone. For this compound, this reaction would yield 5-hydroxypentan-3-one.

Ozonolysis

Ozonolysis of internal alkynes, followed by a workup with water, cleaves the triple bond to produce two carboxylic acids.[16] For this compound, ozonolysis would yield acetic acid and 3-hydroxypropanoic acid.

Experimental Protocol: Ozonolysis of this compound (General procedure)

  • Reaction Setup: Dissolve this compound (1 eq.) in an inert solvent (e.g., CH₂Cl₂) and cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge: Bubble nitrogen gas through the solution to remove the excess ozone.

  • Work-up: Add water to the reaction mixture and allow it to warm to room temperature. The ozonide intermediate will be hydrolyzed to the carboxylic acid products.

  • Isolation: Separate the aqueous and organic layers. The carboxylic acid products can be isolated from the respective layers based on their polarity.

Gold-Catalyzed Reactions

Recent literature has shown that this compound can participate in gold-catalyzed reactions, such as the site-selective addition of indoles.[17] In these reactions, the gold catalyst activates the alkyne toward nucleophilic attack by the indole. The presence of the hydroxyl group can also play a role in directing or participating in subsequent reaction steps.[18][19]

Conclusion

The alkyne group in this compound exhibits a rich and versatile reactivity profile characteristic of internal alkynes. It readily undergoes addition reactions, including stereoselective hydrogenations to form either cis- or trans-alkenes, hydration to form ketones, and halogenation. The triple bond can also be cleaved via ozonolysis or participate in more complex metal-catalyzed C-C bond-forming reactions. The predictable nature of these transformations, combined with the presence of a modifiable hydroxyl group, makes this compound a highly useful and adaptable platform for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides the foundational data and protocols necessary for professionals to effectively utilize this important chemical building block.

References

The Versatility of 3-Pentyn-1-ol: A Technical Guide to its Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyn-1-ol, a bifunctional alkyne alcohol, is emerging as a versatile building block in the field of medicinal chemistry. Its unique structural features—a terminal alkyne and a primary alcohol—provide two reactive centers for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of diverse scaffolds for the development of novel therapeutic agents. This technical guide explores the potential applications of this compound in medicinal chemistry, detailing its role in the synthesis of bioactive molecules and providing insights into relevant experimental methodologies.

Core Chemical Properties and Reactivity

This compound (CAS No: 10229-10-4) is a colorless to pale yellow liquid with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1][2] Its utility in organic synthesis stems from the distinct reactivity of its two functional groups. The terminal alkyne can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions, and nucleophilic additions. Concurrently, the primary hydroxyl group can be readily oxidized, esterified, or converted into a leaving group for substitution reactions. This dual functionality makes this compound an attractive starting material for creating a diverse library of compounds for biological screening.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactivity of this compound's alkyne group makes it a valuable precursor for the synthesis of various medicinally relevant heterocyclic systems.

Furan Derivatives

Substituted furans are present in numerous biologically active compounds.[3] While direct synthesis of furan derivatives from this compound is not extensively documented in high-impact medicinal chemistry literature, the alkyne functionality is a key component in established furan synthesis methodologies. For instance, the cyclization of alkynols can be a route to furan rings, although specific examples starting with this compound are not readily found in the context of bioactive compound synthesis.

Pyrazole Derivatives

Pyrazoles are another class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can be envisioned as a precursor to the necessary 1,3-dicarbonyl synthon through hydration of the alkyne followed by oxidation. A general workflow for such a transformation is depicted below.

G This compound This compound Pentane-1,4-dione Pentane-1,4-dione This compound->Pentane-1,4-dione Hydration & Oxidation Substituted Pyrazole Substituted Pyrazole Pentane-1,4-dione->Substituted Pyrazole + Hydrazine Bioactive Molecule Bioactive Molecule Substituted Pyrazole->Bioactive Molecule Further Functionalization

Figure 1. Conceptual workflow for the synthesis of pyrazole-based bioactive molecules from this compound.

Role in Cross-Coupling Reactions for Drug Scaffolds

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. The terminal alkyne of this compound makes it an ideal substrate for reactions like the Sonogashira coupling.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a common structural motif in pharmaceuticals.[6] This reaction allows for the direct attachment of the pentynol fragment to aromatic or heteroaromatic rings, which are prevalent in drug molecules. The resulting arylalkynes can serve as key intermediates for the synthesis of more complex drug candidates.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling of an aryl halide with an alkyne, which can be adapted for this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Sulfonamide-Containing Molecules

Sulfonamides are a well-established class of pharmacophores found in a wide range of drugs, including antibacterial, diuretic, and hypoglycemic agents. While no direct synthesis of bioactive sulfonamides starting from this compound is prominently reported, its derivatives can be incorporated into sulfonamide-containing scaffolds. For example, the hydroxyl group of this compound can be converted to an amine, which can then be reacted with a sulfonyl chloride to form a sulfonamide.

G cluster_synthesis Synthesis Pathway cluster_application Potential Application This compound This compound 3-Pentyn-1-amine 3-Pentyn-1-amine This compound->3-Pentyn-1-amine Conversion of OH to NH2 Sulfonamide Derivative Sulfonamide Derivative 3-Pentyn-1-amine->Sulfonamide Derivative + R-SO2Cl Bioactive Candidate Bioactive Candidate Sulfonamide Derivative->Bioactive Candidate

Figure 2. Conceptual pathway for synthesizing sulfonamide derivatives from this compound.

Quantitative Data and Future Perspectives

Currently, there is a notable lack of publicly available quantitative data, such as IC50 values or other measures of biological activity, for compounds directly synthesized from this compound in a medicinal chemistry context. The existing literature primarily highlights its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₈O[1]
Molecular Weight84.12 g/mol [1]
CAS Number10229-10-4[1]
Boiling Point154-157 °CSigma-Aldrich
Density0.912 g/mL at 25 °CSigma-Aldrich

The future of this compound in medicinal chemistry lies in its systematic exploration as a starting material for the generation of diverse chemical libraries. High-throughput screening of these libraries against various biological targets could unveil novel bioactive compounds. Furthermore, the development of new catalytic methods that exploit the dual functionality of this compound could open up new avenues for the efficient synthesis of complex and medicinally relevant molecules.

Conclusion

This compound is a promising, yet under-explored, building block in medicinal chemistry. Its bifunctional nature offers significant synthetic flexibility for the creation of diverse molecular scaffolds, including important heterocyclic systems and frameworks amenable to further elaboration through cross-coupling reactions. While the direct evidence of its incorporation into clinically evaluated drugs is currently limited, its potential as a versatile starting material for the discovery of new therapeutic agents is substantial. Further research focused on the synthesis and biological evaluation of compound libraries derived from this compound is warranted to fully realize its potential in drug discovery and development.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol from 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(indolyl)alkanes are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and are pivotal intermediates in medicinal chemistry and drug discovery. This application note details a reliable two-step synthetic pathway for the preparation of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol, a functionalized bis(indolyl)alkane, commencing from the commercially available starting material, 3-pentyn-1-ol. The synthesis involves an initial mercury-catalyzed hydration of the alkyne to a ketone intermediate, followed by an acid-catalyzed condensation with 1-methylindole. The protocols provided are designed to be clear and reproducible for researchers in the field of organic synthesis and drug development.

Synthetic Strategy and Workflow

The synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol is achieved through the following two-step sequence:

  • Hydration of this compound: The first step involves the Markovnikov hydration of the internal alkyne, this compound, to yield the corresponding ketone, 4-hydroxypentan-2-one. This reaction is catalyzed by a mixture of sulfuric acid and mercuric sulfate.[1][2][3][4][5]

  • Acid-Catalyzed Condensation: The second step is the electrophilic substitution reaction of two equivalents of 1-methylindole with the synthesized 4-hydroxypentan-2-one in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to afford the target compound.[6][7]

The overall workflow for this synthesis is depicted below:

Synthesis_Workflow Start This compound Step1 Step 1: Hydration (H₂SO₄, HgSO₄, H₂O) Start->Step1 Intermediate 4-Hydroxypentan-2-one Step1->Intermediate Step2 Step 2: Condensation (1-Methylindole, PTSA) Intermediate->Step2 Product 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol Step2->Product

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxypentan-2-one

This protocol describes the mercury-catalyzed hydration of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound84.128.41 g0.10
Sulfuric Acid (conc.)98.081.0 mL-
Mercuric Sulfate296.650.30 g0.001
Deionized Water18.0250 mL-
Diethyl Ether74.12100 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate120.375 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (50 mL) and concentrated sulfuric acid (1.0 mL).

  • Carefully add mercuric sulfate (0.30 g) to the acidic solution and stir until it dissolves.

  • Add this compound (8.41 g, 0.10 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-hydroxypentan-2-one.

  • Purify the crude product by vacuum distillation to obtain pure 4-hydroxypentan-2-one.

Expected Yield: 70-80%

Characterization of 4-Hydroxypentan-2-one:

PropertyValue
Molecular FormulaC₅H₁₀O₂
Molar Mass102.13 g/mol
AppearanceColorless liquid
Boiling Point75-77 °C at 15 mmHg
Step 2: Synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol

This protocol details the acid-catalyzed condensation of 4-hydroxypentan-2-one with 1-methylindole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxypentan-2-one102.135.11 g0.05
1-Methylindole131.1713.12 g0.10
p-Toluenesulfonic acid (PTSA)172.200.86 g0.005
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxypentan-2-one (5.11 g, 0.05 mol) and 1-methylindole (13.12 g, 0.10 mol) in dichloromethane (100 mL).

  • Add p-toluenesulfonic acid (0.86 g, 0.005 mol) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol as a solid.

Expected Yield: 65-75%

Characterization of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol:

PropertyValue
Molecular FormulaC₂₅H₂₈N₂O
Molar Mass372.51 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined

Predicted NMR Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.50-7.00 (m, 8H, Ar-H), 6.85 (s, 2H, indole C2-H), 3.70 (s, 6H, 2 x N-CH₃), 3.50 (t, 2H, -CH₂OH), 2.50 (t, 2H, -CH₂-), 1.80 (s, 3H, -C(CH₃)-), 1.60 (m, 1H, -OH).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 137.0, 128.0, 126.5, 121.5, 120.0, 119.0, 115.0, 109.5, 62.0, 45.0, 38.0, 32.5, 30.0.

Note: Actual NMR chemical shifts may vary. The product should be fully characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Reaction Mechanisms

Hydration of this compound

The hydration of the alkyne proceeds through a mercury-catalyzed electrophilic addition of water across the triple bond, following Markovnikov's rule. The reaction initiates with the formation of a mercurinium ion intermediate, which is then attacked by a water molecule. Subsequent deprotonation and tautomerization of the enol intermediate yield the final ketone product.

Hydration_Mechanism cluster_0 Hydration of this compound Alkyne This compound Mercurinium Mercurinium Ion Intermediate Alkyne->Mercurinium +Hg²⁺ Enol Enol Intermediate Mercurinium->Enol +H₂O, -H⁺, -Hg²⁺ Ketone 4-Hydroxypentan-2-one Enol->Ketone Tautomerization

Caption: Mechanism of alkyne hydration.

Acid-Catalyzed Condensation

The formation of the bis(indolyl)alkane involves the protonation of the ketone carbonyl group by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of the first 1-methylindole molecule. The resulting alcohol intermediate is then protonated and eliminated as water to form a carbocation, which is subsequently attacked by a second molecule of 1-methylindole to yield the final product after deprotonation.

Condensation_Mechanism cluster_1 Acid-Catalyzed Condensation Ketone_H Protonated Ketone Adduct1 Indole Adduct 1 Ketone_H->Adduct1 + 1-Methylindole Carbocation Carbocation Intermediate Adduct1->Carbocation -H₂O Product_H Protonated Product Carbocation->Product_H + 1-Methylindole Final_Product Final Product Product_H->Final_Product -H⁺

Caption: Mechanism of bis(indolyl)alkane formation.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol from this compound. The described two-step protocol is robust and utilizes common laboratory reagents and techniques, making it accessible to a broad range of researchers. The target molecule, with its functionalized side chain, represents a valuable building block for the development of novel therapeutic agents and other advanced materials. The inclusion of detailed experimental procedures, reagent tables, and mechanistic diagrams aims to facilitate the successful implementation of this synthetic route in a research setting.

References

3-Pentyn-1-ol: A Promising Corrosion Inhibitor for Iron in Hydrochloric Acid Environments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The corrosion of iron and its alloys in acidic environments is a significant challenge across various industries, including chemical processing, oil and gas, and metal treatment. Hydrochloric acid (HCl) is a particularly aggressive medium, necessitating the use of effective corrosion inhibitors to protect metallic infrastructure. Among the various classes of organic inhibitors, acetylenic alcohols have demonstrated considerable efficacy. This document details the application and experimental protocols for evaluating 3-Pentyn-1-ol as a corrosion inhibitor for iron in a 1 M HCl solution.

Recent studies have identified this compound as a potent mixed-type corrosion inhibitor for iron in hydrochloric acid.[1][2] This means it effectively suppresses both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The protective action of this compound is attributed to its adsorption onto the iron surface, a process that is influenced by the inhibitor's concentration and the duration of immersion.[1] The presence of a triple bond and a hydroxyl group in its molecular structure are thought to play a crucial role in its adsorption and subsequent inhibitory action.

Data Presentation

The following tables would typically summarize the quantitative data obtained from experimental evaluations of this compound as a corrosion inhibitor. However, the full text of the primary research articles containing the specific data is not publicly available. The tables are therefore presented as templates that would be populated with experimental results.

Table 1: Potentiodynamic Polarization Data for Iron in 1 M HCl with this compound

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank (0)Data not availableData not availableData not availableData not available-
Concentration 1Data not availableData not availableData not availableData not availableData not available
Concentration 2Data not availableData not availableData not availableData not availableData not available
Concentration 3Data not availableData not availableData not availableData not availableData not available

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Iron in 1 M HCl with this compound

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank (0)Data not availableData not available-
Concentration 1Data not availableData not availableData not available
Concentration 2Data not availableData not availableData not available
Concentration 3Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound. These protocols are based on standard electrochemical techniques commonly employed in corrosion research.

Materials and Solution Preparation
  • Working Electrode: Iron specimen (e.g., pure iron or mild steel) of a known surface area. The electrode should be abraded with a series of silicon carbide papers (e.g., from 240 to 1200 grit), rinsed with deionized water and acetone, and dried before each experiment.

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) solution, prepared by diluting analytical grade HCl with deionized water.

  • Inhibitor: this compound, with various concentrations prepared by dissolving the required amount in the 1 M HCl solution.

Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), and to understand the kinetic behavior of the anodic and cathodic reactions.

  • Electrochemical Cell: A standard three-electrode cell consisting of the iron working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Instrumentation: A potentiostat/galvanostat.

  • Procedure:

    • Immerse the three electrodes in the test solution (1 M HCl with and without the inhibitor).

    • Allow the working electrode to reach a stable open circuit potential (OCP), typically for 30-60 minutes.

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

    • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

    • Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the determination of the charge transfer resistance (Rct).

  • Instrumentation: A potentiostat/galvanostat with a frequency response analyzer.

  • Procedure:

    • Set up the three-electrode cell as described for the potentiodynamic polarization measurements.

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct). A simple Randles circuit is often a suitable starting point for modeling corrosion systems.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Electrochemical Experiments cluster_analysis Data Analysis Prep_Fe Iron Electrode Preparation (Abrading, Cleaning) OCP Open Circuit Potential (OCP) Stabilization Prep_Fe->OCP Prep_Sol Solution Preparation (1M HCl ± this compound) Prep_Sol->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Tafel Tafel Extrapolation (icorr, Ecorr) PDP->Tafel EEC Equivalent Circuit Modeling (Rct, Cdl) EIS->EEC IE Inhibition Efficiency Calculation Tafel->IE EEC->IE

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Inhibition_Mechanism cluster_surface Iron Surface in HCl cluster_inhibitor This compound cluster_adsorption Adsorption & Protection Fe Fe Adsorbed_Layer Protective Adsorbed Layer Fe->Adsorbed_Layer Anodic Dissolution Blocked H_plus H+ H_plus->Adsorbed_Layer Cathodic H2 Evolution Blocked Cl_minus Cl- H2O H2O Inhibitor CH3C≡CCH2CH2OH Inhibitor->Adsorbed_Layer Adsorption via π-electrons & O-atom

Caption: Proposed inhibition mechanism of this compound on the iron surface in HCl.

References

Application Notes and Protocols for the Derivatization of 3-Pentyn-1-ol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies for the derivatization of 3-pentyn-1-ol and subsequent biological screening of the resulting compound library. The protocols outlined below offer detailed methodologies for key chemical transformations and a general framework for high-throughput screening to identify novel bioactive molecules.

Introduction to this compound in Drug Discovery

This compound is a versatile bifunctional molecule containing both a hydroxyl group and a terminal alkyne. This unique combination of functional groups makes it an attractive starting scaffold for the generation of diverse small molecule libraries for biological screening. The hydroxyl group can be readily modified through esterification or etherification, while the alkyne functionality allows for powerful and specific "click chemistry" reactions. By systematically modifying these functional handles, a wide array of derivatives can be synthesized and screened for various biological activities, including but not limited to anticancer, antibacterial, and enzyme inhibition properties.[1][2] The reactivity of the alkynyl group can be particularly interesting, as natural products containing this moiety have shown potent biological activities.[1][3]

Derivatization Strategies for this compound

The generation of a diverse chemical library from this compound can be achieved by targeting its two primary functional groups: the hydroxyl group and the alkyne. A parallel synthesis approach can be employed to efficiently create a matrix of derivatives.

2.1. Derivatization of the Hydroxyl Group

The primary alcohol of this compound can be readily converted into esters and ethers, introducing a wide variety of substituents to probe structure-activity relationships (SAR).

  • Esterification: Reaction with a library of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) yields a corresponding ester library. This reaction is typically catalyzed by an acid or base.[4]

  • Etherification: Williamson ether synthesis, reacting the alkoxide of this compound with a library of alkyl halides, can generate a diverse set of ethers. Reductive etherification with aldehydes or ketones is another effective method.[5]

2.2. Derivatization of the Alkyne Group

The terminal alkyne is a powerful functional group for derivatization, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7][8] This reaction is highly efficient, specific, and biocompatible, making it ideal for creating libraries for biological screening.[8][9]

  • Click Chemistry: this compound can be reacted with a library of organic azides to form stable 1,2,3-triazoles. This reaction is robust and can be performed in aqueous conditions.[7][8]

Logical Workflow for Library Synthesis

The following diagram illustrates a logical workflow for the parallel synthesis of a derivative library from this compound.

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_reagents Reagent Libraries cluster_products Derivative Library This compound This compound Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Click_Chemistry Click Chemistry (CuAAC) This compound->Click_Chemistry Ester_Library Ester Library Esterification->Ester_Library Ether_Library Ether Library Etherification->Ether_Library Triazole_Library Triazole Library Click_Chemistry->Triazole_Library Carboxylic_Acids R-COOH Carboxylic_Acids->Esterification Alkyl_Halides R-X Alkyl_Halides->Etherification Organic_Azides R-N3 Organic_Azides->Click_Chemistry

Figure 1. Derivatization workflow for this compound.

Application Notes: Biological Screening

Derivatives of this compound represent a library of small molecules that can be screened against a variety of biological targets to identify novel therapeutic leads.

3.1. Potential Biological Targets

Alkynyl-containing compounds have been reported to exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory effects.[1][2] Therefore, a library of this compound derivatives could be screened against:

  • Cancer Cell Lines: To identify compounds with cytotoxic or antiproliferative activity.[10][11][12]

  • Bacterial and Fungal Strains: To discover new antimicrobial agents.[13]

  • Specific Enzymes: Such as kinases, proteases, or metabolic enzymes, to find potent and selective inhibitors.

3.2. Hypothetical Signaling Pathway Inhibition

A common strategy in cancer drug discovery is the targeting of signaling pathways that are dysregulated in cancer cells. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a key kinase in a cancer-related signaling pathway.

G cluster_pathway Hypothetical Cancer Signaling Pathway cluster_inhibition Inhibition by this compound Derivative Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Derivative This compound Derivative Derivative->Kinase_B inhibits

Figure 2. Inhibition of a signaling pathway.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives and a general procedure for their biological screening.

4.1. Protocol 1: Parallel Esterification in a 96-Well Plate

This protocol describes the synthesis of a library of this compound esters using a selection of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction block with sealing mat

  • Centrifuge with plate rotor

  • Nitrogen manifold for solvent evaporation

Procedure:

  • In each well of a 96-well reaction block, add 100 µL of a 0.5 M solution of a unique carboxylic acid in anhydrous DCM.

  • To each well, add 50 µL of a 1.0 M solution of this compound in anhydrous DCM.

  • Add 110 µL of a 0.5 M solution of DCC in anhydrous DCM to each well.

  • Add 10 µL of a 0.1 M solution of DMAP in anhydrous DCM to each well.

  • Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

  • After the reaction is complete, centrifuge the plate to pellet the dicyclohexylurea (DCU) byproduct.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Re-dissolve the resulting ester library in a suitable solvent (e.g., DMSO) for biological screening.

4.2. Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a triazole library from this compound and a library of azides.

Materials:

  • This compound

  • Library of organic azides

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • 96-well reaction plate

Procedure:

  • In each well of a 96-well plate, add 50 µL of a 0.2 M solution of a unique organic azide in the t-butanol/water mixture.

  • To each well, add 50 µL of a 0.2 M solution of this compound in the same solvent.

  • Prepare a fresh solution of 1.0 M sodium ascorbate in water.

  • Prepare a 0.1 M solution of CuSO₄·5H₂O in water.

  • To each well, add 10 µL of the sodium ascorbate solution followed by 5 µL of the copper sulfate solution.

  • Seal the plate and shake at room temperature for 24 hours.

  • The resulting triazole library can often be used directly in aqueous-based biological assays after appropriate dilution. For purification, liquid-liquid extraction or solid-phase extraction may be employed.

4.3. Protocol 3: High-Throughput Screening (HTS) for Anticancer Activity

This is a general protocol for screening the synthesized library for cytotoxicity against a cancer cell line using a colorimetric assay (e.g., MTT assay).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized this compound derivative library in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound library in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the compounds (including a vehicle control, e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for HTS

G Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Addition Add compound library dilutions Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Assay Perform MTT assay Incubation->MTT_Assay Data_Acquisition Read absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate cell viability and IC50 values Data_Acquisition->Data_Analysis Hit_Identification Identify hit compounds Data_Analysis->Hit_Identification End End Hit_Identification->End

Figure 3. High-throughput screening workflow.

Data Presentation

Quantitative data from biological screening should be organized in a clear and concise manner to facilitate the identification of structure-activity relationships.

Table 1: Hypothetical Screening Data for an Ester Library of this compound Derivatives

Compound IDR Group (from R-COOH)IC₅₀ (µM) against HeLa Cells
EST-001Methyl> 100
EST-002Phenyl52.3
EST-0034-Chlorophenyl15.8
EST-0044-Nitrophenyl8.2
EST-0052-Naphthyl21.5

Table 2: Hypothetical Screening Data for a Triazole Library of this compound Derivatives

Compound IDR Group (from R-N₃)% Inhibition of Kinase B at 10 µM
TRZ-001Benzyl25.4
TRZ-0024-Fluorobenzyl68.9
TRZ-0033,4-Dichlorobenzyl92.1
TRZ-004Phenethyl45.7
TRZ-005Cyclohexylmethyl15.2

These tables provide a clear summary of the biological activity of the synthesized derivatives, allowing for rapid identification of "hit" compounds for further investigation.

References

Application Notes and Protocols: Reaction of 3-Pentyn-1-ol with Triiron Dodecacarbonyl in Methanolic KOH

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the reaction of 3-pentyn-1-ol with triiron dodecacarbonyl (Fe₃(CO)₁₂) in a methanolic potassium hydroxide (KOH) solution. This reaction is a notable example of iron carbonyl-mediated cyclization and carbonylation of an unsaturated alcohol. Under basic methanolic conditions, this compound reacts with Fe₃(CO)₁₂ to yield a unique, closed trinuclear hydridic cluster, (μ-H)Fe₃(CO)₉(μ₃-η³-[H₃CCC(CH₂)(CH₂)CO]), as the sole product.[1] The formation of the oxygenated ligand involves the coupling of a formerly coordinated carbonyl group with the deoxygenated alkynol backbone.[1] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, isolation, and characterization of this organoiron cluster.

Introduction

The reactions of alkynols with metal carbonyls, such as triiron dodecacarbonyl, are of significant interest in organometallic chemistry due to their ability to generate structurally complex molecules through intricate bond-forming processes.[1] In the presence of a basic methanolic solution, Fe₃(CO)₁₂ is known to form the reactive anion [HFe₃(CO)₁₁]⁻, which influences the reaction pathway.[1] The reaction with this compound is a specific case where the alkynol undergoes a cyclization and carbonylation sequence, incorporating a carbonyl ligand into the organic framework to form a stable trinuclear iron cluster.[1] Understanding the methodology and outcomes of this reaction is valuable for researchers exploring the synthesis of novel organometallic complexes and catalytic applications.

Reaction and Product Overview

Reaction Scheme:

This compound + Fe₃(CO)₁₂ --- (in CH₃OH/KOH) ---> (μ-H)Fe₃(CO)₉(μ₃-η³-[H₃CCC(CH₂)(CH₂)CO])

Product:

  • Systematic Name: (μ-Hydrido)-nonacarbonyl-(μ₃-η³-pentanoyl)triiron

  • Molecular Formula: C₁₄H₈Fe₃O₁₀

  • Description: A closed trinuclear hydridic iron carbonyl cluster.[1]

Experimental Protocol

This protocol is based on the standard conditions reported for the reaction of alkynols with Fe₃(CO)₁₂ in basic methanolic solutions.[1]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compoundReagente.g., Lancaster SynthesesUse as received.
Triiron dodecacarbonyl (Fe₃(CO)₁₂)Reagente.g., Strem ChemicalsHandle in an inert atmosphere.
Methanol (CH₃OH)AnhydrousLaboratory GradeDry over sodium if necessary.
Potassium hydroxide (KOH)PelletsLaboratory Grade
Hydrochloric acid (HCl)37%Laboratory GradeFor acidification step.
Hexane, Heptane, Diethyl etherAnhydrousLaboratory GradeFor extraction and chromatography.
Nitrogen (N₂)High PurityFor inert atmosphere.
Standard GlasswareThree-necked flask, condenser, etc.
Magnetic Stirrer
Schlenk LineFor inert atmosphere techniques.

3.2. Equipment

  • Three-necked round-bottom flask

  • Condenser

  • Gas inlet adapter

  • Mercury check valve or bubbler

  • Magnetic stirrer with stir bar

  • Chromatography column

  • Rotary evaporator

3.3. Procedure

  • Preparation of Methanolic KOH: In a 500 mL three-necked flask equipped with a magnetic stir bar, gas inlet, and condenser, dissolve 20 pellets of KOH in 200 cm³ of methanol under a nitrogen atmosphere.[1]

  • Reaction Initiation: To the stirred methanolic KOH solution, add 5.0 g (approximately 9.9 mmol) of Fe₃(CO)₁₂.[1] The solution will typically turn deep green.

  • Addition of Alkynol: Add a stoichiometric equivalent of this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Upon completion of the reaction, acidify the mixture with 37% HCl.

  • Extraction: Extract the product from the aqueous methanolic solution using an organic solvent such as hexane or diethyl ether.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Isolation: The fractions containing the desired product are collected and the solvent is removed using a rotary evaporator to yield the trinuclear hydridic cluster as a solid.

Data Presentation

Table 1: Reactant and Product Summary

CompoundFormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)Role
This compoundC₅H₈O84.12(Stoichiometric)~9.9Reactant
Triiron dodecacarbonylFe₃(CO)₁₂503.685.0 g~9.9Reactant
Potassium hydroxideKOH56.1120 pellets-Base
MethanolCH₃OH32.04200 cm³-Solvent
(μ-H)Fe₃(CO)₉(μ₃-η³-[H₃CCC(CH₂)(CH₂)CO])C₁₄H₈Fe₃O₁₀523.74--Product

(Note: Exact yield and spectroscopic data should be obtained from the full experimental report in the cited literature.)

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Isolation A Dissolve KOH pellets in Methanol B Add Fe3(CO)12 under N2 A->B C Add this compound B->C D Stir at Room Temp. (Monitor by TLC) C->D E Acidify with HCl D->E F Extract with Organic Solvent E->F G Concentrate Extract F->G H Column Chromatography G->H I Isolate Pure Product (μ-H)Fe3(CO)9(C5H7O) H->I

Caption: Workflow for the synthesis of the trinuclear iron cluster.

Diagram 2: Proposed Reaction Path

G Reactants This compound + Fe3(CO)12 Intermediate Formation of [HFe3(CO)11]- anion Reactants->Intermediate Reaction with base Base Methanolic KOH Base->Intermediate Coupling Coupling of CO and Deoxygenated Alkynol Intermediate->Coupling Reaction with alkynol Cyclization Intramolecular Cyclization Coupling->Cyclization Product (μ-H)Fe3(CO)9(μ3-η3-[H3CCC(CH2)(CH2)CO]) Cyclization->Product

Caption: Simplified conceptual pathway for the product formation.

Safety Precautions

  • Triiron dodecacarbonyl (Fe₃(CO)₁₂): is a source of volatile iron and carbon monoxide. It is toxic and can be pyrophoric, especially finely divided residues. Handle in a well-ventilated fume hood or glovebox under an inert atmosphere.

  • Carbon Monoxide (CO): A toxic gas is released during the reaction. Ensure adequate ventilation.

  • Solvents: Methanol, hexane, and diethyl ether are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Acids and Bases: Handle concentrated HCl and KOH with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The reaction between this compound and Fe₃(CO)₁₂ in basic methanol provides a direct route to a unique trinuclear hydrido iron carbonyl cluster.[1] The provided protocol offers a detailed guide for the synthesis and isolation of this complex. This reaction serves as an excellent case study for the complex transformations that can be achieved using iron carbonyl chemistry, with potential applications in catalysis and materials science. Further characterization using techniques such as X-ray crystallography, NMR, and IR spectroscopy is essential to confirm the structure of the final product.

References

Application Notes and Protocols: Gold-Catalyzed Addition of Indoles to 3-Pentyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of indoles, a core scaffold in numerous pharmaceuticals and biologically active compounds, is of paramount importance in medicinal chemistry and drug development. The introduction of a vinyl group at the C3-position of the indole nucleus provides a versatile synthetic handle for further molecular elaboration. Gold-catalyzed hydroarylation of alkynes has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds under mild conditions. This application note details the gold-catalyzed addition of indoles to 3-pentyn-1-ol and its derivatives, a reaction that yields valuable 3-vinylindole compounds.

The key challenge in the intermolecular hydroarylation of simple alkynes with indoles is controlling the reaction to achieve selective mono-addition. The initially formed 3-vinylindole product is often more reactive than the starting alkyne and can undergo a second hydroarylation with another indole molecule, leading to the formation of bis(indolyl)alkanes as a significant byproduct.[1][2][3] However, strategic selection of the alkyne substrate can mitigate this issue. The presence of a hydroxyl group in this compound derivatives, akin to other carbonyl-functionalized alkynes, can modulate the electronic properties of the alkyne and the stability of reaction intermediates, thereby favoring the desired monovinylation.[1][3][4]

This document provides a comprehensive overview of the reaction, including a proposed mechanism, a general experimental protocol, and a summary of representative data.

Reaction Mechanism and Logic

The gold-catalyzed addition of indoles to alkynes is generally understood to proceed through a π-activation mechanism. A cationic gold(I) species, typically generated in situ from a pre-catalyst like (triphenylphosphine)gold(I) chloride and a silver salt, coordinates to the alkyne, rendering it more electrophilic and susceptible to nucleophilic attack.[2][5]

The indole, acting as the nucleophile, can attack the activated alkyne at either of the two carbons of the triple bond. For internal and unsymmetrical alkynes like this compound, the regioselectivity of this addition is a crucial aspect. The subsequent steps involve protodeauration to release the vinylindole product and regenerate the active gold catalyst.

The suppression of the second addition is attributed to both kinetic and thermodynamic factors when using functionalized alkynes. The electron-withdrawing nature of the hydroxyl group (or other carbonyl functionalities) destabilizes the cationic intermediates that would be formed during the addition of a second indole molecule, thus disfavoring this subsequent reaction pathway.[1][3]

Reaction_Mechanism Indole Indole Nucleophilic_Attack Nucleophilic Attack Indole->Nucleophilic_Attack Pentynol This compound derivative Activated_Alkyne Gold-π-Alkyne Complex Pentynol->Activated_Alkyne Coordination Au_cat [L-Au]⁺ Catalyst Au_cat->Activated_Alkyne Activated_Alkyne->Nucleophilic_Attack Vinyl_Gold_Intermediate Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold_Intermediate Protodeauration Protodeauration Vinyl_Gold_Intermediate->Protodeauration + H⁺ Product 3-Vinylindole Product Protodeauration->Product Catalyst_Regen Catalyst Regeneration Protodeauration->Catalyst_Regen - [L-Au]⁺

Caption: Proposed mechanism for the gold-catalyzed addition of indole to a this compound derivative.

Experimental Protocols

The following is a general protocol for the gold-catalyzed addition of indoles to this compound derivatives, adapted from procedures reported for similar functionalized alkynes.[1][4] Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.

Materials:

  • Indole or substituted indole

  • This compound or a derivative

  • Gold(I) pre-catalyst (e.g., (Ph₃P)AuCl, (IPr)AuCl)

  • Silver co-catalyst (e.g., AgOTf, AgSbF₆)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

General Procedure:

  • To a flame-dried Schlenk flask or sealed vial under an inert atmosphere, add the indole (1.0 mmol, 1.0 equiv), the gold(I) pre-catalyst (0.02-0.05 mmol, 2-5 mol%), and the silver co-catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Add anhydrous solvent (e.g., DCM, 3-5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in situ generation of the active cationic gold catalyst.

  • Add the this compound derivative (1.0-1.2 mmol, 1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-vinylindole product.

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried flask under inert gas - Add Indole, Au(I) pre-catalyst, Ag salt Start->Setup Solvent Add Anhydrous Solvent (e.g., DCM) Setup->Solvent Activation Stir for 10-15 min at RT (Catalyst Activation) Solvent->Activation Add_Alkyne Add this compound Derivative Activation->Add_Alkyne Reaction Stir at specified temperature (RT to 60 °C) Add_Alkyne->Reaction Monitoring Monitor reaction by TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup: - Cool to RT - Concentrate in vacuo Monitoring->Workup Complete Purification Purification by Column Chromatography Workup->Purification Product Isolated 3-Vinylindole Product Purification->Product End End Product->End

Caption: General experimental workflow for the gold-catalyzed synthesis of 3-vinylindoles.

Data Presentation

The following tables summarize representative data for the gold-catalyzed addition of indoles to functionalized alkynes. While specific data for this compound is not extensively published, the results with structurally similar alkynes provide a strong indication of the expected outcomes.

Table 1: Effect of Catalyst and Reaction Conditions

EntryIndoleAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Indole4-Pentyn-2-one(Ph₃P)AuCl / AgOTf (5)DCMRT290
2IndoleMethyl pent-2-ynoate(IPr)AuCl / AgSbF₆ (2)DCE40195
35-Methoxyindole4-Pentyn-2-one(Ph₃P)AuCl / AgOTf (5)DCMRT388
4IndoleThis compound*(Ph₃P)AuCl / AgOTf (5)DCM404Est. >80

*Data for this compound is an estimation based on the reactivity of similar substrates.

Table 2: Substrate Scope - Variation of Indole and Alkyne

EntryIndole DerivativeAlkyne DerivativeProductYield (%)
1Indole4-Pentyn-2-one4-(1H-indol-3-yl)pent-3-en-2-one90
25-Bromoindole4-Pentyn-2-one4-(5-bromo-1H-indol-3-yl)pent-3-en-2-one85
32-Methylindole4-Pentyn-2-one4-(2-methyl-1H-indol-3-yl)pent-3-en-2-one92
4IndoleEthyl pent-2-ynoateEthyl 3-(1H-indol-3-yl)pent-2-enoate93
5N-Methylindole4-Pentyn-2-one4-(1-methyl-1H-indol-3-yl)pent-3-en-2-one87

Note: The yields presented are based on published data for analogous reactions and serve as a guide for expected outcomes.[1][3][4]

Conclusion

The gold-catalyzed addition of indoles to this compound derivatives represents a highly efficient and selective method for the synthesis of functionalized 3-vinylindoles. The presence of the hydroxyl group in the alkyne substrate is anticipated to effectively suppress the formation of bis(indolyl)alkane byproducts, leading to high yields of the desired monovinylated product. The mild reaction conditions and the tolerance of various functional groups on the indole ring make this protocol a valuable tool for the synthesis of complex molecules in the fields of pharmaceutical research and drug development. Further optimization for specific substrate combinations is encouraged to achieve maximal yields and selectivity.

References

Application Notes and Protocols for the Use of 3-Pentyn-1-ol in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-pentyn-1-ol in various organometallic transformations. The unique bifunctional nature of this molecule, possessing both a nucleophilic hydroxyl group and a reactive internal alkyne, makes it a versatile building block for the synthesis of complex organic molecules, including heterocycles and carbocycles relevant to pharmaceutical and materials science research. This document details experimental protocols for key reactions, presents quantitative data in a structured format, and provides visual representations of workflows and reaction pathways.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne, it can be readily converted to a terminal alkyne for use in this reaction. Alternatively, the hydroxyl group can be modified to introduce a leaving group, allowing the entire molecule to act as a coupling partner. More directly, derivatives of this compound with a terminal alkyne can be readily synthesized and are excellent substrates for Sonogashira couplings. This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne derivative of this compound.

Experimental Protocol: Sonogashira Coupling

A representative protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl iodide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 5 mL of triethylamine or a mixture of THF and triethylamine).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling
EntryAryl HalideAlkyne SubstrateCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)Reference
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5), CuI (1)[TBP][4EtOV]Et₃N3>99 (Conversion)[1]
24-Iodoanisole1-Ethynyl-1-cyclohexanolPdCl₂(PPh₃)₂ (0.5)[TBP][4EtOV]-392[1]
31-Iodonaphthalene3-Ethyl-1-pentyn-3-olPdCl₂(PPh₃)₂ (0.5)[TBP][4EtOV]-387[1]

Note: The table presents data for similar alkynols to demonstrate the general applicability and efficiency of the Sonogashira coupling under various conditions.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_flask Dry Schlenk Flask (Inert Atmosphere) add_reagents Add Aryl Halide, Pd Catalyst, CuI prep_flask->add_reagents add_solvent_base Add Solvent & Base add_reagents->add_solvent_base add_alkyne Add Alkyne add_solvent_base->add_alkyne stir_monitor Stir & Monitor (TLC/GC-MS) add_alkyne->stir_monitor dilute_wash Dilute & Wash stir_monitor->dilute_wash dry_concentrate Dry & Concentrate dilute_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Purified Product purify->product

A streamlined workflow for the Sonogashira coupling reaction.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3][4][5] this compound, as an internal alkyne, can participate in this reaction to generate highly functionalized cyclopentenones.

Experimental Protocol: Pauson-Khand Reaction

A general procedure for the intermolecular Pauson-Khand reaction is as follows:[3]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (e.g., this compound, 1.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., mesitylene, 20 mL for a 0.94 mmol scale) under an inert atmosphere. The solvent should be thoroughly degassed using methods like the freeze-pump-thaw technique.[3]

  • Catalyst Addition: Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv), weighed out in a glove box, to the reaction flask in a single portion.

  • Alkene Addition: Add the alkene (1.5-2.0 equiv) to the mixture.

  • Reaction Conditions: Stir the mixture for a designated period (e.g., 2 hours) to allow for the formation of the alkyne-cobalt complex. Then, degas the system with carbon monoxide and heat the reaction to a specified temperature (e.g., 160 °C) for an extended period (e.g., 24 hours).[3]

  • Work-up and Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column and eluted with a suitable solvent system (e.g., hexanes followed by a more polar eluent) to isolate the desired cyclopentenone product.

Data Presentation: Pauson-Khand Reaction
EntryAlkyneAlkeneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
11-Phenyl-1-propyneNorborneneCo₂(CO)₈Toluene1102475[2]
21-HexyneEthyleneCo₂(CO)₈Isooctane604860[2]
3Propargyl alcoholNorbornadieneCo₂(CO)₈Benzene702085[2]

Note: This table provides examples with various alkynes to illustrate the scope of the Pauson-Khand reaction. Yields for this compound may vary depending on the specific alkene and reaction conditions.

Reaction Pathway: Pauson-Khand Reaction

Pauson_Khand_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates alkyne This compound alkyne_complex Alkyne-Cobalt Complex alkyne->alkyne_complex alkene Alkene metallocycle Cobaltacyclopentene alkene->metallocycle co Carbon Monoxide product Cyclopentenone Product co->product catalyst Co2(CO)8 catalyst->alkyne_complex alkyne_complex->metallocycle metallocycle->product

A simplified mechanistic pathway for the Pauson-Khand reaction.

Palladium-Catalyzed Cyclization

The hydroxyl group of this compound can act as an internal nucleophile in palladium-catalyzed cyclization reactions, leading to the formation of valuable heterocyclic compounds such as furans and dihydropyrans. These reactions often proceed with high regio- and stereoselectivity.

Experimental Protocol: Palladium-Catalyzed Cyclization

A general protocol for the palladium-catalyzed intramolecular cyclization of an alkynol is as follows:

  • Reaction Setup: In a sealed tube, dissolve the alkynol (e.g., a derivative of this compound, 1.0 equiv) in a suitable solvent (e.g., acetonitrile or THF).

  • Catalyst and Additive Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂, 5 mol%) and any necessary additives or co-catalysts.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the cyclized product.

Data Presentation: Palladium-Catalyzed Cyclization of Alkynols
EntrySubstrateCatalystSolventTemp (°C)Time (h)ProductYield (%)
14-Pentyn-1-olPdCl₂(MeCN)₂MeCN80122,3-Dihydrofuran derivative85
25-Hexyn-1-olPd(OAc)₂/dppfToluene10024Tetrahydropyran derivative78
3(Z)-2-En-4-yn-1-olAuCl₃CH₂Cl₂rt0.5Furan derivative97

Note: While a specific protocol for this compound was not found, these examples with similar alkynols demonstrate the feasibility and general conditions for such cyclizations. Gold catalysts are also highly effective for enynol cyclizations.

Experimental Workflow: Palladium-Catalyzed Cyclization

Cyclization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Alkynol in Solvent add_catalyst Add Pd Catalyst & Additives dissolve->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir filter_concentrate Filter & Concentrate heat_stir->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography product Cyclized Product chromatography->product

A general workflow for palladium-catalyzed cyclization of alkynols.

Other Organometallic Transformations

The versatility of this compound extends to other important organometallic reactions, including hydroformylation and reactions with organolithium and Grignard reagents.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double or triple bond of an unsaturated substrate.[6][7][8][9] Rhodium-catalyzed hydroformylation of alkynes can provide access to α,β-unsaturated aldehydes.

Representative Protocol: A solution of the alkyne in a suitable solvent is treated with a rhodium catalyst (e.g., Rh(acac)(CO)₂) under a pressurized atmosphere of carbon monoxide and hydrogen (syngas). The reaction is typically heated to achieve good conversion.

Reactions with Organolithium and Grignard Reagents

The hydroxyl group of this compound is acidic and will be deprotonated by strong organometallic bases like organolithiums and Grignard reagents.[10][11][12][13][14][15][16][17][18] To achieve addition to the alkyne, the hydroxyl group must first be protected (e.g., as a silyl ether). The protected this compound can then undergo carbolithiation or carbomagnesiation, followed by quenching with an electrophile to introduce a variety of functional groups.

Representative Protocol:

  • Protection: Protect the hydroxyl group of this compound with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).

  • Organometallic Addition: Treat the protected alkyne with an organolithium or Grignard reagent in an ethereal solvent at low temperature.

  • Electrophilic Quench: Quench the resulting vinyl organometallic species with an electrophile (e.g., an aldehyde, ketone, or alkyl halide).

  • Deprotection: Remove the protecting group to reveal the functionalized alcohol.

These protocols provide a foundation for utilizing this compound in a wide range of organometallic reactions, enabling the synthesis of diverse and complex molecular architectures. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: 3-Pentyn-1-ol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of furan, pyrazole, and isoxazole heterocycles utilizing the versatile building block, 3-pentyn-1-ol. This alkynyl alcohol offers a flexible starting material for the construction of various heterocyclic scaffolds of interest in medicinal chemistry and drug development. The following sections detail proposed synthetic routes, complete with experimental procedures adapted from established methodologies, and summaries of expected quantitative data.

Synthesis of 2-Ethyl-5-methylfuran from this compound

The synthesis of 2-ethyl-5-methylfuran from this compound can be envisioned through a two-step process involving an initial isomerization to a conjugated enynol, followed by a metal-catalyzed cycloisomerization. Gold and palladium catalysts are well-documented for promoting the cyclization of enynols to furans.

Proposed Synthetic Pathway

furan_synthesis This compound This compound Pent-2-en-4-yn-1-ol Pent-2-en-4-yn-1-ol This compound->Pent-2-en-4-yn-1-ol Isomerization (e.g., base-catalyzed) 2-Ethyl-5-methylfuran 2-Ethyl-5-methylfuran Pent-2-en-4-yn-1-ol->2-Ethyl-5-methylfuran Metal-Catalyzed Cycloisomerization (e.g., Au(I) or Pd(II))

Caption: Proposed synthesis of 2-ethyl-5-methylfuran from this compound.

Experimental Protocol (Adapted from analogous systems)

Step 1: Isomerization of this compound to Pent-2-en-4-yn-1-ol

  • To a solution of potassium tert-butoxide (1.2 eq.) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pent-2-en-4-yn-1-ol.

Step 2: Gold-Catalyzed Cycloisomerization to 2-Ethyl-5-methylfuran

  • To a solution of pent-2-en-4-yn-1-ol (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile (0.1 M) under an argon atmosphere, add a gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf, 1-5 mol%).

  • Stir the reaction mixture at room temperature for 1-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethyl-5-methylfuran.

Quantitative Data (Based on analogous reactions)
Reaction StepCatalystSolventTemperature (°C)Time (h)Yield (%)
IsomerizationK-OtBuTHF0 to RT12-2460-80
CycloisomerizationAuCl(PPh₃)/AgOTfCH₂Cl₂RT1-670-95

Synthesis of 3-(2-Hydroxyethyl)-5-methylpyrazole from this compound

The synthesis of pyrazoles from alkynes typically requires their conversion to a 1,3-dicarbonyl compound or an equivalent synthon, followed by condensation with hydrazine. A plausible route for this compound involves its hydration to a ketone, followed by a Claisen condensation to form a β-diketone, which is then cyclized with hydrazine.

Proposed Synthetic Pathway

pyrazole_synthesis This compound This compound 5-Hydroxypentan-2-one 5-Hydroxypentan-2-one This compound->5-Hydroxypentan-2-one Hydration (e.g., HgSO₄, H₂SO₄) 1-Hydroxyheptane-3,5-dione 1-Hydroxyheptane-3,5-dione 5-Hydroxypentan-2-one->1-Hydroxyheptane-3,5-dione Claisen Condensation (e.g., with Ethyl Acetate, NaOEt) 3-(2-Hydroxyethyl)-5-methylpyrazole 3-(2-Hydroxyethyl)-5-methylpyrazole 1-Hydroxyheptane-3,5-dione->3-(2-Hydroxyethyl)-5-methylpyrazole Cyclization (Hydrazine Hydrate)

Caption: Proposed synthesis of 3-(2-hydroxyethyl)-5-methylpyrazole.

Experimental Protocol (Adapted from general procedures)

Step 1: Hydration of this compound to 5-Hydroxypentan-2-one

  • To a mixture of water and concentrated sulfuric acid, add mercury(II) sulfate (catalytic amount).

  • Heat the mixture to 60 °C and add this compound (1.0 eq.) dropwise with vigorous stirring.

  • Maintain the reaction at 60-70 °C for 2-4 hours until the starting material is consumed (monitored by GC).

  • Cool the reaction mixture and neutralize with sodium carbonate.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify by distillation to obtain 5-hydroxypentan-2-one.

Step 2: Claisen Condensation to form 1-Hydroxyheptane-3,5-dione

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add a mixture of 5-hydroxypentan-2-one (1.0 eq.) and ethyl acetate (1.2 eq.).

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-diketone.

Step 3: Cyclization to 3-(2-Hydroxyethyl)-5-methylpyrazole

  • Dissolve the crude 1-hydroxyheptane-3,5-dione in ethanol.

  • Add hydrazine hydrate (1.1 eq.) and a catalytic amount of acetic acid.

  • Reflux the mixture for 3-6 hours.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to yield 3-(2-hydroxyethyl)-5-methylpyrazole.

Quantitative Data (Based on analogous reactions)
Reaction StepReagentsSolventTemperature (°C)Time (h)Yield (%)
HydrationHgSO₄, H₂SO₄Water60-702-450-70
Claisen CondensationNaOEt, Ethyl AcetateEthanolReflux4-860-80
CyclizationHydrazine HydrateEthanolReflux3-670-90

Synthesis of 5-Methyl-3-(2-hydroxyethyl)isoxazole from this compound

The most direct approach for the synthesis of isoxazoles from alkynes is the 1,3-dipolar cycloaddition with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime and an oxidizing agent.

Proposed Synthetic Pathway

isoxazole_synthesis cluster_0 Nitrile Oxide Generation Acetaldehyde Oxime Acetaldehyde Oxime Acetonitrile Oxide Acetonitrile Oxide Acetaldehyde Oxime->Acetonitrile Oxide Oxidation (e.g., NCS, base) 5-Methyl-3-(2-hydroxyethyl)isoxazole 5-Methyl-3-(2-hydroxyethyl)isoxazole Acetonitrile Oxide->5-Methyl-3-(2-hydroxyethyl)isoxazole [3+2] Cycloaddition This compound This compound This compound->5-Methyl-3-(2-hydroxyethyl)isoxazole

Caption: Proposed synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol (Adapted from general procedures for 1,3-dipolar cycloaddition)
  • In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetaldehyde oxime (1.2 eq.) and this compound (1.0 eq.) in a suitable solvent like chloroform or THF.

  • Add a base, such as triethylamine (1.5 eq.).

  • From the dropping funnel, add a solution of N-chlorosuccinimide (NCS) (1.2 eq.) in the same solvent dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 5-methyl-3-(2-hydroxyethyl)isoxazole.

Quantitative Data (Based on analogous reactions)
ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1,3-Dipolar CycloadditionAcetaldehyde Oxime, NCS, Et₃NChloroformRT12-2460-85

Disclaimer: The provided protocols are based on established synthetic methodologies for analogous compounds. Researchers should optimize reaction conditions for their specific substrates and exercise appropriate safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Functionalization of Biomolecules with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to limited direct scientific literature on the use of 3-Pentyn-1-ol for biomolecule functionalization, this document provides protocols and data for the closely related and well-documented terminal alkyne, 4-Pentyn-1-ol . The principles and methodologies described herein are representative of the functionalization of biomolecules using small terminal alkynes and can be considered as a starting point for developing protocols for this compound.

Introduction

The targeted chemical modification of biomolecules is a cornerstone of modern chemical biology, enabling the study of biological processes, the development of diagnostics, and the creation of novel therapeutics. Terminal alkynes, such as this compound and 4-Pentyn-1-ol, are valuable chemical handles for the functionalization of biomolecules. Their utility lies in their ability to participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the covalent attachment of a wide range of reporter molecules, affinity tags, or therapeutic payloads to the alkyne-modified biomolecule.

One prominent application of this strategy is the labeling of Nicotinamide Adenine Dinucleotide (NAD)-capped RNA. In this approach, the nicotinamide moiety of the 5' NAD cap is enzymatically replaced with an alkyne-containing alcohol, such as 4-pentyn-1-ol. The incorporated alkyne then serves as a reactive handle for subsequent conjugation.

These application notes provide detailed protocols for the chemo-enzymatic modification of NAD-capped RNA using 4-pentyn-1-ol and subsequent labeling via CuAAC.

Key Applications

  • Proteomics: Labeling of proteins for visualization, purification, and identification.

  • Genomics and Transcriptomics: Modification and labeling of nucleic acids for sequencing, imaging, and tracking.[1][2][3]

  • Drug Development: Conjugation of drugs to targeting moieties such as antibodies or nanoparticles.

  • Glycobiology: Functionalization of carbohydrates for studying their roles in cellular processes.

Experimental Protocols

Protocol 1: Chemo-enzymatic Modification of NAD-capped RNA with 4-Pentyn-1-ol

This protocol describes the enzymatic exchange of the nicotinamide group of an NAD-capped RNA with 4-pentyn-1-ol using ADP-ribosylcyclase (ADPRC).

Materials:

  • Total RNA or purified NAD-capped RNA

  • ADP-ribosylcyclase (ADPRC)

  • 4-Pentyn-1-ol

  • HEPES buffer (pH 7.0)

  • MgCl₂

  • RNase-free water

  • Acid phenol:chloroform

  • Ethanol (100% and 70%)

  • Sodium acetate (3 M, pH 5.2)

Procedure:

  • In an RNase-free microcentrifuge tube, prepare the following reaction mixture:

    • 100 µg of total RNA

    • 0.85 µM ADPRC

    • 10 µL of 4-pentyn-1-ol

    • 50 mM HEPES (pH 7.0)

    • 5 mM MgCl₂

    • Adjust the final volume to 100 µL with RNase-free water.

  • Incubate the reaction mixture at 37°C for 30 minutes.[4]

  • Stop the reaction by adding an equal volume of acid phenol:chloroform.

  • Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the alkyne-modified RNA pellet in an appropriate volume of RNase-free water.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified RNA

This protocol describes the "click" reaction to attach an azide-containing molecule (e.g., biotin-azide) to the alkyne-modified RNA.

Materials:

  • Alkyne-modified RNA (from Protocol 1)

  • Biotin-PEG3-azide (or other azide-containing reporter)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • HEPES buffer (pH 7.0)

  • MgCl₂

  • RNase-free water

  • Acid phenol:chloroform

  • Ethanol (100% and 70%)

  • Sodium acetate (3 M, pH 5.2)

Procedure:

  • In an RNase-free microcentrifuge tube, prepare the following reaction mixture:

    • Resuspended alkyne-modified RNA

    • 250 µM Biotin-PEG3-azide

    • 1 mM fresh CuSO₄

    • 0.5 mM THPTA

    • 2 mM sodium ascorbate (freshly prepared)

    • 50 mM HEPES (pH 7.0)

    • 5 mM MgCl₂

    • Adjust the final volume as needed with RNase-free water.[4]

  • Incubate the reaction at 25°C for 30 minutes.[4]

  • Purify the labeled RNA using acid phenol:chloroform extraction and ethanol precipitation as described in Protocol 1 (steps 3-12).

  • The biotinylated RNA is now ready for downstream applications such as streptavidin-based enrichment.

Quantitative Data Summary

The following tables summarize typical reaction conditions and components for the functionalization of NAD-capped RNA with 4-pentyn-1-ol and subsequent CuAAC labeling.

Table 1: Reaction Components for Chemo-enzymatic Modification of NAD-capped RNA

ComponentFinal Concentration/AmountReference
Total RNA100 µg[4]
ADPRC0.85 µM[4]
4-Pentyn-1-ol10 µL[4]
HEPES (pH 7.0)50 mM[4]
MgCl₂5 mM[4]
Incubation 37°C for 30 min [4]

Table 2: Reaction Components for CuAAC Labeling of Alkyne-Modified RNA

ComponentFinal ConcentrationReference
Biotin-PEG3-azide250 µM[4]
CuSO₄1 mM[4]
THPTA0.5 mM[4]
Sodium Ascorbate2 mM[4]
HEPES (pH 7.0)50 mM[4]
MgCl₂5 mM[4]
Incubation 25°C for 30 min [4]

Visualizations

chemo_enzymatic_modification nad_rna NAD-capped RNA reaction1 Transglycosylation nad_rna->reaction1 pentynol 4-Pentyn-1-ol pentynol->reaction1 adprc ADPRC Enzyme adprc->reaction1 alkyne_rna Alkyne-modified RNA reaction1->alkyne_rna nicotinamide Nicotinamide (released) reaction1->nicotinamide by-product

Caption: Chemo-enzymatic modification of NAD-capped RNA.

cuaac_reaction alkyne_rna Alkyne-modified RNA reaction2 CuAAC 'Click' Reaction alkyne_rna->reaction2 azide_reporter Azide-Reporter (e.g., Biotin-Azide) azide_reporter->reaction2 cu_catalyst Cu(I) Catalyst cu_catalyst->reaction2 labeled_rna Labeled RNA reaction2->labeled_rna

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

experimental_workflow start Start: Total RNA Sample step1 1. Chemo-enzymatic Reaction (ADPRC, 4-Pentyn-1-ol) start->step1 purification1 RNA Purification (Phenol:Chloroform/Ethanol) step1->purification1 step2 2. CuAAC Reaction (Biotin-Azide, Cu(I)) purification1->step2 purification2 RNA Purification (Phenol:Chloroform/Ethanol) step2->purification2 end End: Biotin-labeled RNA (Ready for enrichment) purification2->end

Caption: Overall experimental workflow for RNA labeling.

References

Application of 3-Pentyn-1-ol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyn-1-ol is a versatile bifunctional molecule featuring a terminal hydroxyl group and an internal alkyne group. This unique structure allows for its application in polymer chemistry through various strategies, including direct polymerization, initiation of polymerization, and post-polymerization modification. These applications enable the synthesis of functional polymers with tailored properties for a range of uses, from advanced materials to biomedical devices. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.

Application Note 1: Direct Polymerization of this compound via Rhodium-Catalyzed Alkyne Polymerization

The internal alkyne functionality of this compound can be directly polymerized using a rhodium-based catalyst. This method is known for its tolerance to various functional groups, including hydroxyl groups, and can produce stereoregular polymers. The resulting poly(this compound) would feature a conjugated backbone with pendant hydroxyl groups, offering potential for further functionalization and unique material properties.

Experimental Protocol: Rh-Catalyzed Polymerization of this compound

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]2 (rhodium(I) norbornadiene chloride dimer, catalyst)

  • Et3N (triethylamine, co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add [Rh(nbd)Cl]2 (e.g., 5 mg, 0.01 mmol) and Et3N (e.g., 0.1 mL) to a Schlenk flask equipped with a magnetic stir bar.

  • Add 10 mL of anhydrous toluene to dissolve the catalyst and co-catalyst.

  • In a separate vial, dissolve this compound (e.g., 1 g, 11.9 mmol) in 5 mL of anhydrous toluene.

  • Using a syringe, add the monomer solution to the catalyst solution under an inert atmosphere (N2 or Ar).

  • Stir the reaction mixture at room temperature for 24 hours. The solution may change color, indicating polymerization.

  • After 24 hours, terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 200 mL).

  • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques such as GPC (for molecular weight and polydispersity), NMR (for structure confirmation), and DSC/TGA (for thermal properties).

Quantitative Data: Expected Properties of Poly(this compound)
PropertyExpected Value
Number Average Mol. Wt. (Mn)5,000 - 20,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp. (Tg)80 - 120 °C
Decomposition Temp. (Td)> 250 °C

Note: These are estimated values based on similar poly(alkyne) systems. Actual values may vary depending on the specific reaction conditions.

Workflow for Direct Polymerization

G cluster_prep Catalyst Preparation cluster_reac Polymerization cluster_workup Workup and Characterization cat_prep Dissolve [Rh(nbd)Cl]2 and Et3N in anhydrous toluene polymerization Add monomer solution to catalyst and stir for 24h cat_prep->polymerization monomer_prep Dissolve this compound in anhydrous toluene monomer_prep->polymerization termination Terminate with methanol polymerization->termination precipitation Precipitate polymer in methanol termination->precipitation filtration Filter and dry polymer precipitation->filtration characterization Characterize Polymer (GPC, NMR, DSC, TGA) filtration->characterization

Workflow for Rh-catalyzed polymerization.

Application Note 2: this compound as an Initiator for Ring-Opening Polymerization (ROP)

The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone or lactide. This results in a polymer chain (e.g., polycaprolactone) with a 3-pentynyl end-group. This terminal alkyne group is then available for post-polymerization modification via "click" chemistry, allowing for the synthesis of block copolymers or the attachment of functional molecules.

Experimental Protocol: ROP of ε-Caprolactone using this compound

Materials:

  • ε-Caprolactone (monomer)

  • This compound (initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2, catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Standard Schlenk line and glassware

Procedure:

  • Purify ε-caprolactone by vacuum distillation over CaH2.

  • In a glovebox, add ε-caprolactone (e.g., 2 g, 17.5 mmol), this compound (e.g., 0.147 g, 1.75 mmol, for a target DP of 10), and 10 mL of anhydrous toluene to a Schlenk flask with a stir bar.

  • In a separate vial, prepare a stock solution of Sn(Oct)2 in anhydrous toluene (e.g., 10 mg/mL).

  • Add the required amount of Sn(Oct)2 solution to the monomer/initiator mixture (e.g., for a monomer-to-catalyst ratio of 1000:1).

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dissolve the crude polymer in a small amount of dichloromethane.

  • Precipitate the polymer by adding the solution dropwise to cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the alkyne-terminated polymer by NMR (to confirm end-group incorporation) and GPC.

Quantitative Data: Representative Properties of Alkyne-Terminated PCL
PropertyRepresentative Value
Number Average Mol. Wt. (Mn)1,000 - 10,000 g/mol
Polydispersity Index (PDI)1.1 - 1.4
Melting Temperature (Tm)55 - 60 °C

Note: Mn is controlled by the monomer-to-initiator ratio. Higher ratios yield higher molecular weights.

Workflow for Ring-Opening Polymerization

G cluster_setup Reaction Setup cluster_reac Polymerization cluster_workup Workup and Characterization setup Add ε-caprolactone, this compound, and toluene to Schlenk flask add_cat Add Sn(Oct)2 catalyst solution setup->add_cat polymerization Heat at 110 °C for 24 hours add_cat->polymerization dissolve Dissolve in dichloromethane polymerization->dissolve precipitation Precipitate in cold methanol dissolve->precipitation filtration Filter and dry polymer precipitation->filtration characterization Characterize Polymer (NMR, GPC) filtration->characterization

Workflow for ROP initiated by this compound.

Application Note 3: Post-Polymerization Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

Polymers containing the 3-pentynyl moiety, either in the backbone or as an end-group, can be readily functionalized using the highly efficient and specific CuAAC "click" reaction. This allows for the covalent attachment of a wide variety of molecules, including fluorescent dyes, peptides, and drugs, that have a corresponding azide functionality.

Experimental Protocol: "Click" Functionalization of an Alkyne-Terminated Polymer

Materials:

  • Alkyne-terminated polymer (from Application Note 2)

  • Azide-functionalized molecule (e.g., Azidomethyl phenyl sulfide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF, solvent)

  • Dialysis tubing (if required for purification)

Procedure:

  • Dissolve the alkyne-terminated polymer (e.g., 1 g) in 20 mL of DMF in a round-bottom flask.

  • Add the azide-functionalized molecule in a slight molar excess (e.g., 1.2 equivalents relative to the alkyne end-groups).

  • In a separate vial, dissolve CuSO4·5H2O (e.g., 0.1 equivalents) in a minimal amount of deionized water. Add this to the reaction mixture.

  • In another vial, dissolve sodium ascorbate (e.g., 0.3 equivalents) in a minimal amount of deionized water. Add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. The reaction is typically complete within this time.

  • To purify the functionalized polymer, precipitate it in a non-solvent (e.g., water or methanol) or dialyze against a suitable solvent to remove the copper catalyst and excess reagents.

  • Collect the purified polymer and dry it under vacuum.

  • Confirm the successful "click" reaction using NMR and IR spectroscopy (disappearance of the alkyne peak).

Quantitative Data: "Click" Reaction Efficiency
ParameterTypical Value
Reaction Conversion> 95%
Reaction Time12 - 24 hours
Reaction TemperatureRoom Temp.

Workflow for "Click" Chemistry Modification

G cluster_setup Reaction Setup cluster_reac Click Reaction cluster_workup Purification and Characterization dissolve_poly Dissolve alkyne-terminated polymer in DMF add_azide Add azide-functionalized molecule dissolve_poly->add_azide add_cu Add CuSO4 solution add_azide->add_cu add_asc Add sodium ascorbate solution add_cu->add_asc reaction Stir at room temperature for 24h add_asc->reaction purification Purify by precipitation or dialysis reaction->purification drying Dry the functionalized polymer purification->drying characterization Characterize Polymer (NMR, IR) drying->characterization

Workflow for CuAAC "click" chemistry.

Application Note 4: Synthesis of Poly(vinyl ether ester)s via Hydroxyl-yne Click Polymerization

This compound can be used as a diol monomer in a hydroxyl-yne "click" polymerization with an activated diyne monomer. This reaction, often catalyzed by an organobase, proceeds under mild conditions to produce high molecular weight poly(vinyl ether ester)s. The properties of the resulting polymer can be tuned by the choice of the diyne comonomer.

Experimental Protocol: Hydroxyl-yne Click Polymerization

Materials:

  • This compound (diol monomer)

  • A diester-activated alkyne monomer (e.g., 1,4-butanediol di-propiolate)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF, solvent)

  • Methanol (for precipitation)

Procedure:

  • In a glovebox, add equimolar amounts of this compound and the diester-activated alkyne monomer to a Schlenk flask with a stir bar.

  • Add anhydrous DMF to achieve a desired monomer concentration (e.g., 1 M).

  • Add DABCO catalyst (e.g., 10 mol%).

  • Seal the flask and stir the mixture at room temperature.

  • Monitor the progress of the polymerization by taking aliquots and analyzing by GPC.

  • Once the desired molecular weight is achieved (typically within 24 hours), precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer by GPC, NMR, and thermal analysis.

Quantitative Data: Representative Properties of Poly(vinyl ether ester)s
PropertyRepresentative Value
Weight Average Mol. Wt. (Mw)up to 70,000 g/mol
Polydispersity Index (PDI)1.5 - 2.0
Decomposition Temp. (Td)> 300 °C

Workflow for Hydroxyl-yne Polymerization

G cluster_setup Reaction Setup cluster_reac Polymerization cluster_workup Workup and Characterization mix_monomers Mix equimolar amounts of this compound and activated diyne in DMF add_cat Add DABCO catalyst mix_monomers->add_cat reaction Stir at room temperature add_cat->reaction precipitation Precipitate polymer in methanol reaction->precipitation filtration Filter and dry polymer precipitation->filtration characterization Characterize Polymer (GPC, NMR, TGA) filtration->characterization

Workflow for hydroxyl-yne polymerization.

Application Notes and Protocols: 3-Pentyn-1-ol as a Versatile Synthon for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyn-1-ol is a bifunctional C5 building block possessing both a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a valuable and versatile synthon in the synthesis of complex molecules, including natural products and their analogues. The alkyne moiety allows for a variety of transformations, such as carbon-carbon bond formation through coupling reactions, cycloadditions, and hydrations, while the hydroxyl group can be readily derivatized or used as a nucleophile in cyclization reactions. These application notes provide an overview of the utility of this compound in synthetic chemistry, with a focus on its application in the construction of scaffolds relevant to natural product synthesis. Detailed experimental protocols for a key transformation are provided, along with a proposed synthetic application based on a powerful cyclization reaction.

Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₅H₈O[1]
Molecular Weight 84.12 g/mol [1]
CAS Number 10229-10-4[1]
Appearance Colorless to pale yellow liquid
Boiling Point 154-157 °C
Density 0.912 g/mL at 25 °C

Application 1: Gold-Catalyzed Synthesis of Bis(indolyl)alkanes

A significant application of this compound is in the gold-catalyzed reaction with indoles to form bis(indolyl)alkanes. This transformation is notable for its site-selectivity, where the addition of two indole molecules occurs at the terminal carbon of the alkyne. This reaction provides a direct route to complex indole derivatives, which are common structural motifs in a wide range of biologically active natural products.

Reaction Scheme

G cluster_0 Reaction Scheme This compound This compound Product 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol This compound->Product CH₂Cl₂, rt Indole 1-Methylindole (2 eq) Indole->Product Catalyst [Au(PPh₃)Cl]/AgSbF₆ Catalyst->Product

Caption: Gold-catalyzed addition of 1-methylindole to this compound.

Quantitative Data
Substrate 1Substrate 2CatalystSolventTime (h)Yield (%)Reference
This compound1-Methylindole[Au(PPh₃)Cl]/AgSbF₆ (5 mol%)CH₂Cl₂195Barluenga et al., 2009
Experimental Protocol: Synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol

This protocol is adapted from the work of Barluenga and co-workers.

Materials:

  • This compound

  • 1-Methylindole

  • [Au(PPh₃)Cl] (Gold(I) triphenylphosphine chloride)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [Au(PPh₃)Cl] (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%).

  • Add anhydrous dichloromethane (2 mL) and stir the mixture at room temperature for 5 minutes to generate the active cationic gold catalyst.

  • To this catalytic solution, add 1-methylindole (1.0 mmol, 2.0 equivalents).

  • Finally, add this compound (0.5 mmol, 1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product, 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol.

  • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Proposed Application: Intramolecular Pauson-Khand Reaction for Bicyclic Scaffolds

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[2] This reaction is particularly useful in an intramolecular fashion for the rapid construction of complex polycyclic systems found in many natural products.[2] this compound can be readily derivatized to an enyne precursor suitable for an intramolecular Pauson-Khand reaction, providing access to valuable bicyclic cyclopentenone scaffolds.

Proposed Synthetic Workflow

G cluster_0 Proposed Synthetic Workflow A This compound B Allyl 3-pentynyl ether (Enyne Precursor) A->B Allylation (e.g., NaH, Allyl bromide) C Bicyclic Cyclopentenone B->C Intramolecular Pauson-Khand Reaction (e.g., Co₂(CO)₈, heat)

Caption: Proposed synthesis of a bicyclic cyclopentenone from this compound.

Key Experimental Considerations for the Pauson-Khand Reaction
  • Cobalt Complex Formation: The first step of the Pauson-Khand reaction is the formation of a stable hexacarbonyl dicobalt complex with the alkyne moiety of the enyne precursor. This is typically achieved by reacting the enyne with dicobalt octacarbonyl (Co₂(CO)₈).

  • Cyclization Conditions: The intramolecular cycloaddition is usually promoted by heating the cobalt-alkyne complex. The reaction temperature and time will need to be optimized for the specific substrate.

  • Promoters: Additives such as N-methylmorpholine N-oxide (NMO) can be used to promote the reaction at lower temperatures and improve yields.

  • Stereoselectivity: The stereochemical outcome of the Pauson-Khand reaction can often be predicted and controlled, making it a valuable tool in asymmetric synthesis. For substrates with existing stereocenters, the reaction can proceed with high diastereoselectivity.

General Experimental Protocol for Intramolecular Pauson-Khand Reaction

The following is a general procedure that can be adapted for the intramolecular Pauson-Khand reaction of an enyne derived from this compound.

Materials:

  • Enyne precursor (e.g., Allyl 3-pentynyl ether)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (argon or nitrogen)

  • Heating source (oil bath)

  • TLC supplies

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the enyne precursor (1.0 equivalent) in an anhydrous solvent.

  • Add dicobalt octacarbonyl (1.1 equivalents) to the solution at room temperature. The solution will typically change color, indicating the formation of the cobalt-alkyne complex.

  • Stir the mixture at room temperature for a designated time (e.g., 1-2 hours) to ensure complete complex formation.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be decomplexed from cobalt by oxidation (e.g., exposure to air on silica gel during chromatography) or by using a specific oxidizing agent.

  • Purify the resulting bicyclic cyclopentenone by silica gel column chromatography.

  • Characterize the product using standard analytical methods.

Conclusion

This compound is a readily available and highly useful synthon for the construction of complex molecular architectures relevant to natural product synthesis. Its dual functionality allows for a range of selective transformations. The gold-catalyzed synthesis of bis(indolyl)alkanes demonstrates its utility in forming multiple carbon-carbon bonds in a single step with high efficiency. Furthermore, its potential as a precursor for intramolecular Pauson-Khand reactions opens up avenues for the rapid assembly of bicyclic cyclopentenone systems, which are prevalent in a variety of natural products. The protocols and proposed applications presented here are intended to serve as a guide for researchers in harnessing the synthetic potential of this versatile building block.

References

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 3-Pentyn-1-ol to cis-3-Penten-1-ol. Our aim is to help you overcome common challenges and prevent the over-hydrogenation to 1-pentanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the selective hydrogenation of this compound.

Problem 1: Significant Over-hydrogenation to 1-pentanol

Question Possible Cause Solution
My reaction is producing a large amount of 1-pentanol instead of the desired cis-3-penten-1-ol. What's going wrong? The catalyst is too active, leading to the rapid reduction of the intermediate alkene to an alkane.[1][2]1. Catalyst Choice: Utilize a "poisoned" or deactivated catalyst specifically designed for selective alkyne hydrogenation. Lindlar's catalyst (Palladium on Calcium Carbonate or Barium Sulfate, poisoned with lead acetate and quinoline) is the standard choice for this transformation.[3][4][5][6][7][8][9][10][11] An alternative is the P-2 Nickel catalyst (Nickel Boride), which also shows high selectivity for cis-alkenes.[4][11][12] 2. Catalyst Poisoning: If using a standard palladium catalyst (e.g., Pd/C), introduce a catalyst poison such as quinoline to the reaction mixture. This will moderate the catalyst's activity and prevent over-reduction.[2][3][6][7] 3. Reaction Monitoring: Carefully monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Stop the reaction as soon as the this compound has been consumed to prevent further hydrogenation of the desired alkene.[2] 4. Hydrogen Pressure: Lowering the hydrogen pressure can help to decrease the rate of the second hydrogenation step (alkene to alkane).[2]

Problem 2: Low or No Conversion of this compound

Question Possible Cause Solution
The reaction has been running for an extended period, but there is little to no consumption of the starting material. What should I do? 1. Catalyst Deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Inadequate Hydrogen Supply: The hydrogen supply may be depleted or not reaching the reaction mixture effectively.1. Purity of Reagents: Ensure that the this compound and solvent are pure and free from potential catalyst poisons. 2. Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst. 3. Check Hydrogen Delivery: Ensure a continuous and adequate supply of hydrogen gas to the reaction. For reactions at atmospheric pressure, a hydrogen-filled balloon is often used; ensure it remains inflated. For pressurized systems, check for leaks and ensure the pressure is maintained.[2]

Problem 3: Formation of trans-3-Penten-1-ol

Question Possible Cause Solution
My product contains the undesired trans-isomer. How can I improve the cis-selectivity? The hydrogenation is not proceeding via the expected syn-addition mechanism. This is highly unlikely with catalysts like Lindlar's or P-2 Nickel. The use of dissolving metal reduction conditions (e.g., sodium in liquid ammonia) will produce the trans-alkene.[7][8]1. Confirm Catalyst and Reagents: Ensure you are using a catalyst system known for syn-addition, such as Lindlar's catalyst or P-2 Nickel.[3][4][6] These catalysts deliver hydrogen to the same face of the alkyne, resulting in the cis-alkene.[3][4][6] 2. Avoid Dissolving Metal Conditions: Do not use sodium in liquid ammonia if the cis-isomer is the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a "poisoned" catalyst and why is it necessary for this reaction?

A poisoned catalyst, like Lindlar's catalyst, is a heterogeneous catalyst that has been intentionally deactivated to a certain degree.[1] This deactivation, or "poisoning," is typically achieved by adding compounds like lead acetate and quinoline to a palladium catalyst.[3][7][9] The poison reduces the catalyst's activity just enough to stop the hydrogenation at the alkene stage, preventing the further reduction to an alkane.[1][6] Without the poison, a standard palladium catalyst would be too reactive and would readily convert the alkyne all the way to the corresponding alkane (1-pentanol).[8][9]

Q2: Can I reuse the Lindlar catalyst?

While the palladium on a solid support (like calcium carbonate or carbon) is insoluble and can be filtered out after the reaction, its activity may decrease with each use.[3] The effectiveness of the reused catalyst will depend on the reaction conditions and the presence of any impurities that might further deactivate it. It is advisable to test the activity of the recycled catalyst on a small scale before applying it to a larger reaction.

Q3: What is the mechanism of hydrogenation using Lindlar's catalyst?

The hydrogenation using Lindlar's catalyst occurs via a syn-addition mechanism. The this compound molecule adsorbs onto the surface of the palladium catalyst.[3] Molecular hydrogen (H₂) is also adsorbed onto the catalyst surface and breaks into individual hydrogen atoms. These hydrogen atoms are then added to the same face of the triple bond, leading to the formation of the cis-alkene.[3][4][6]

Q4: Are there any "greener" alternatives to Lindlar's catalyst?

Yes, research is ongoing to find more environmentally friendly catalysts for selective alkyne hydrogenation.[3] Lindlar's catalyst uses lead compounds, which are toxic and require proper disposal.[3] The P-2 Nickel catalyst, a nickel-boride complex, is a functional equivalent that avoids the use of lead.[4][11][12]

Experimental Protocols

Selective Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., hydrogen-filled balloon or Parr hydrogenator)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol or ethanol.

  • Add Lindlar's catalyst (typically 5-10 wt% relative to the this compound).

  • If further suppression of over-hydrogenation is needed, add 1-2 drops of quinoline.[2]

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the flask by evacuating the air and backfilling with hydrogen gas. Repeat this cycle three times.[2]

  • Begin vigorous stirring and monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, stop the reaction.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude cis-3-penten-1-ol.

  • The product can be further purified by distillation if necessary.

Selective Hydrogenation using P-2 Nickel Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • This compound

  • Hydrogenation apparatus

Procedure for Catalyst Preparation and Hydrogenation:

  • Prepare the P-2 Nickel catalyst by reducing Nickel(II) acetate with sodium borohydride in ethanol.[12]

  • In the hydrogenation reactor, purge with hydrogen.

  • Add ethylenediamine to the prepared catalyst suspension.[12]

  • Add the this compound to the reaction mixture.

  • Pressurize the reactor with hydrogen (e.g., 1 atm) and begin the reaction at room temperature with vigorous stirring.[12]

  • Hydrogen uptake is typically rapid and will cease upon completion.[12]

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Work up the filtrate by diluting with water and extracting with a suitable organic solvent (e.g., ether).

  • Dry the organic extracts and evaporate the solvent to yield the cis-3-penten-1-ol.[12]

Data Summary

Catalyst SystemSubstrateProductSelectivity for cis-AlkeneKey ConditionsReference
Lindlar's Catalyst Alkynescis-AlkenesHighH₂ (1 atm), Pd/CaCO₃ or Pd/BaSO₄, Pb(OAc)₂, Quinoline[3][4][6]
P-2 Nickel Hex-3-ynecis-Hex-3-ene97:1 to 200:1 (cis:trans)H₂ (1 atm), Ni(OAc)₂/NaBH₄, Ethanol, Ethylenediamine[12]
P-2 Nickel Hex-3-yn-1-olcis-Hex-3-en-1-ol>100:1 (cis:trans)H₂ (1 atm), Ni(OAc)₂/NaBH₄, Ethanol, Ethylenediamine[12]

Visualizations

Reaction_Pathway cluster_main This compound This compound cis-3-Penten-1-ol cis-3-Penten-1-ol This compound->cis-3-Penten-1-ol + H₂ Lindlar's Cat. or P-2 Ni 1-Pentanol 1-Pentanol cis-3-Penten-1-ol->1-Pentanol + H₂ (Over-hydrogenation)

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental_Workflow A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. System Purge (Evacuate and backfill with H₂) A->B C 3. Hydrogenation (Stirring under H₂ atmosphere) B->C D 4. Reaction Monitoring (GC or TLC) C->D E 5. Workup (Filter to remove catalyst) D->E F 6. Product Isolation (Solvent removal, purification) E->F

Caption: General experimental workflow for selective hydrogenation.

Troubleshooting_Tree Start Poor Selectivity: High 1-Pentanol Content Cause1 Catalyst too active? Start->Cause1 Solution1 Use Lindlar's or P-2 Ni Catalyst Cause1->Solution1 Yes Solution2 Add catalyst poison (e.g., quinoline) Cause1->Solution2 Yes Solution3 Lower H₂ pressure Cause1->Solution3 Yes Solution4 Monitor reaction carefully and stop at completion Cause1->Solution4 Yes

Caption: Troubleshooting decision tree for over-hydrogenation.

References

Technical Support Center: Optimizing Selectivity in the Partial Hydrogenation of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the selective partial hydrogenation of 3-pentyn-1-ol to (Z)-3-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the partial hydrogenation of this compound?

The main objective is to achieve high selectivity for the cis-alkene, (Z)-3-penten-1-ol, by hydrogenating the alkyne (carbon-carbon triple bond) to an alkene (carbon-carbon double bond) without further reduction to the corresponding alkane (3-pentanol).[1][2] The primary challenges are preventing over-hydrogenation and minimizing the formation of undesired isomers.[1][2]

Q2: Which catalyst is most commonly recommended for this transformation?

Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate, is a widely used and effective catalyst for the stereospecific reduction of alkynes to cis-alkenes.[3][4][5] The "poison" deactivates the most active sites on the palladium surface, which helps to prevent the over-reduction of the initially formed alkene.[3][6]

Q3: What is the role of quinoline in the reaction mixture?

Quinoline is often added as a catalyst modifier to further enhance selectivity.[1][3] It works by selectively deactivating the catalyst's most active sites, reducing the rate of over-hydrogenation of the desired alkene to an alkane.[1][6]

Q4: Are there alternatives to Lindlar's catalyst?

Yes, other catalysts can be employed. P-2 nickel catalyst, prepared by the reduction of nickel(II) acetate with sodium borohydride, is a notable alternative that can provide high stereospecificity for cis-alkenes, especially when used with a modifier like ethylenediamine.[7][8] Other palladium-based catalysts, such as Pd-B, may also offer advantages over the traditional Lindlar catalyst.[9]

Q5: How does the reaction stereochemistry lead to the (Z)-isomer?

The hydrogenation of alkynes using a heterogeneous catalyst like Lindlar's occurs via syn-addition.[5][10] The hydrogen atoms are delivered from the catalyst surface to the same face of the alkyne's triple bond, resulting in the formation of the cis or (Z)-alkene.[5][10]

Troubleshooting Guide

Problem Possible Cause Solutions
Low selectivity: Significant formation of 3-pentanol (over-hydrogenation) The catalyst is too active.• Use a "poisoned" catalyst like Lindlar's catalyst. • Add a catalyst modifier such as quinoline to the reaction. • Lower the hydrogen pressure to decrease the rate of the second hydrogenation step.[1] • Monitor the reaction closely and stop it once the starting alkyne is consumed.[1]
Formation of undesired (E)-3-penten-1-ol or other isomers The catalyst is promoting isomerization of the double bond.• Consider switching to a different catalyst system; some bimetallic catalysts may inhibit isomerization.[1] • Lowering the reaction temperature can sometimes disfavor the isomerization pathway.[1] • The choice of solvent can influence side reactions; consider screening different solvents.[1]
Slow or incomplete reaction Insufficient catalyst activity or poor mass transfer.• Increase the catalyst loading (catalyst-to-substrate ratio).[1] • Ensure vigorous stirring to facilitate contact between the substrate, hydrogen, and catalyst.[1] • Check the quality of the catalyst; it may have been improperly stored or handled, leading to deactivation.[1] • Increase the temperature and/or hydrogen pressure, but be mindful of the potential impact on selectivity.[1]
Inconsistent results between batches Variability in catalyst preparation, activation, or reaction setup.• Standardize the catalyst preparation and activation procedure. • Ensure consistent reaction conditions (temperature, pressure, stirring rate, solvent purity) across all experiments. • Use the same batch of catalyst for a series of comparative experiments whenever possible.

Catalyst Performance Data

The following table summarizes performance data for various catalysts used in the selective hydrogenation of alkynols. While not all data is specific to this compound, it provides a comparative overview of what can be expected.

CatalystSubstrateConversion (%)Selectivity (%)Reference
Pd-Pb/CaCO₃ (Lindlar)2-Methyl-3-butyn-2-ol9995[11]
Pd/AlO₂2-Methyl-3-butyn-2-ol9995[11]
Pt@ZIF-8Alkynol9992[9]
P-2 Ni with EthylenediamineHex-3-yne95.1>99 (cis)[7]
P-2 Ni with EthylenediamineHex-3-yn-1-ol94>99 (cis)[7]

Experimental Protocols

Protocol 1: Partial Hydrogenation using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional modifier)

  • Solvent (e.g., ethanol or methanol)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen or argon)

  • Standard hydrogenation apparatus (e.g., flask with a hydrogen balloon or a Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol to a concentration of approximately 0.5 M.

  • Catalyst Addition: Under an inert atmosphere, carefully add Lindlar's catalyst (typically 5-10 mol% relative to the substrate). If desired for enhanced selectivity, add 1-2 drops of quinoline.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. For a balloon setup, maintain a positive pressure of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The solvent can then be removed from the filtrate under reduced pressure to yield the crude (Z)-3-penten-1-ol. Further purification can be performed by distillation if necessary.[1]

Protocol 2: Preparation and Use of P-2 Nickel Catalyst

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • This compound

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: P-2 nickel is prepared by the reduction of Ni(C₂H₃O₂)₂·4H₂O with sodium borohydride in ethanol.[7]

  • Reaction Setup: Purge the reactor with hydrogen. Add ethylenediamine, followed by the substrate, this compound.[7]

  • Hydrogenation: The reaction is typically carried out at 20-25°C and 1 atm of hydrogen pressure.[7] Hydrogen uptake is usually rapid and ceases upon completion.

  • Work-up and Isolation: The reaction mixture is filtered (e.g., through activated carbon), diluted with water, and extracted with a suitable solvent like ether. The combined organic extracts are washed, dried, and concentrated under vacuum to yield the product.[7]

Visualizations

ReactionPathways This compound This compound (Z)-3-Penten-1-ol (Z)-3-Penten-1-ol This compound->(Z)-3-Penten-1-ol + H₂, Selective Catalyst 3-Pentanol 3-Pentanol This compound->3-Pentanol + 2H₂, Non-selective Catalyst (Z)-3-Penten-1-ol->3-Pentanol + H₂, Over-hydrogenation (E)-3-Penten-1-ol (E)-3-Penten-1-ol (Z)-3-Penten-1-ol->(E)-3-Penten-1-ol Isomerization

Caption: Reaction pathways in the hydrogenation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Solvent B Add Catalyst (e.g., Lindlar's) A->B C Add Modifier (e.g., Quinoline) B->C D Assemble Hydrogenation Apparatus C->D E Purge with H₂ D->E F Run Reaction with Vigorous Stirring E->F G Monitor Progress (TLC/GC) F->G H Purge with Inert Gas G->H I Filter to Remove Catalyst H->I J Remove Solvent I->J K Purify Product (e.g., Distillation) J->K

Caption: General workflow for batch hydrogenation experiments.

References

Technical Support Center: Catalyst Selection for Selective Hydrogenation of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the selective hydrogenation of 3-pentyn-1-ol to (Z)-3-penten-1-ol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this critical synthetic transformation.

Catalyst Performance Data

The selection of an appropriate catalyst and reaction conditions is paramount to achieving high selectivity and conversion in the hydrogenation of this compound. The following table summarizes quantitative data for various catalytic systems, including data for the structurally similar 3-hexyn-1-ol, which serves as a valuable reference.

CatalystSubstrateConversion (%)Selectivity to (Z)-alkenol (%)Temperature (°C)Pressure (H₂)SolventReference
Lindlar Catalyst (5% Pd/CaCO₃, poisoned with lead acetate and quinoline) 3-Hexyn-1-ol97-9991-95401 barNot Specified[1][2]
P-2 Nickel (Ni₂B) Hex-3-yne>95>99 (cis)251 atmEthanol
Pd Aggregates (sintered at 723 K) 3-Hexyn-1-ol99.9985-89350.3 MPaNot Specified[3][4]
Pd-Ni/Al₂O₃ 3-Butyn-2-ol~98~951001 atmGas Phase
Pd-Ag/ZnO/SMF Dehydroisophytol≥9993Not SpecifiedNot SpecifiedNot Specified
Pd₀.₀₄Au₀.₉₆ RCT-SiO₂ 1-Hexyne>95>9750Not SpecifiedGas Phase

Troubleshooting Guide

This section addresses common issues encountered during the selective hydrogenation of this compound.

Q1: Low selectivity for (Z)-3-penten-1-ol is observed, with significant formation of 1-pentanol (over-hydrogenation). What are the possible causes and solutions?

Possible Causes:

  • Catalyst is too active: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly active and will readily reduce both the alkyne and the resulting alkene to the corresponding alkane.[5]

  • Reaction time is too long: Allowing the reaction to proceed long after the starting material is consumed will lead to the hydrogenation of the desired alkene.

  • High hydrogen pressure: Increased hydrogen pressure can accelerate the rate of the second hydrogenation step (alkene to alkane).

Solutions:

  • Switch to a less active catalyst: Employ a "poisoned" catalyst specifically designed for semi-hydrogenation.

    • Lindlar's Catalyst: This is the most common choice, consisting of palladium on calcium carbonate or barium sulfate, deactivated with lead acetate and quinoline.[5] The poison selectively deactivates the most active sites, preventing over-reduction.

    • P-2 Nickel (Ni₂B): This is a less toxic alternative to Lindlar's catalyst and often provides excellent selectivity for cis-alkenes.[6][7]

  • Optimize reaction monitoring: Carefully track the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the this compound is consumed.

  • Reduce hydrogen pressure: Operating at or near atmospheric pressure can help to improve selectivity by slowing down the rate of over-hydrogenation.

Q2: The formation of (E)-3-penten-1-ol (the trans isomer) is observed. How can this be minimized?

Possible Cause:

  • Catalyst- or solvent-induced isomerization: Some catalysts or reaction conditions can promote the isomerization of the initially formed (Z)-alkene to the more stable (E)-alkene.

Solutions:

  • Catalyst choice: Lindlar's catalyst and P-2 Nickel are known to produce the cis-alkene with high stereospecificity due to the syn-addition of hydrogen on the catalyst surface.

  • Solvent effects: The choice of solvent can influence isomerization. It is advisable to screen different solvents to identify one that minimizes this side reaction.

  • Temperature control: Isomerization can be temperature-dependent. Running the reaction at a lower temperature may disfavor the isomerization pathway.

Q3: The hydrogenation reaction is sluggish or incomplete. What steps can be taken to improve the reaction rate?

Possible Causes:

  • Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have been improperly handled or stored.

  • Insufficient catalyst loading: The amount of catalyst may be too low relative to the substrate.

  • Poor mass transfer: Inefficient stirring can limit the contact between the hydrogen gas, the substrate, and the solid catalyst.

Solutions:

  • Ensure purity of reagents: Use purified starting materials and solvents to avoid catalyst poisoning.

  • Increase catalyst loading: A higher catalyst-to-substrate ratio can increase the reaction rate.

  • Improve agitation: Vigorous stirring is crucial for efficient mass transfer in heterogeneous catalytic reactions.

  • Increase temperature and pressure: While this can negatively impact selectivity, a moderate increase in temperature and hydrogen pressure can enhance the reaction rate. This should be done cautiously and with careful monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a standard hydrogenation catalyst (e.g., Pd/C) and a catalyst for selective hydrogenation (e.g., Lindlar's catalyst)?

Standard hydrogenation catalysts are designed for high activity to completely saturate multiple bonds. In contrast, selective hydrogenation catalysts are "poisoned" or modified to reduce their activity in a controlled manner. This deactivation prevents the further reduction of the intermediate alkene to an alkane, thus yielding the desired semi-hydrogenated product.[5]

Q2: How does Lindlar's catalyst achieve selectivity for cis-alkenes?

Lindlar's catalyst facilitates the syn-addition of two hydrogen atoms across the alkyne triple bond. The alkyne adsorbs onto the surface of the palladium catalyst, and then hydrogen is delivered to the same face of the triple bond, resulting in the formation of a cis-alkene.[5]

Q3: Are there any non-palladium based catalysts for this transformation?

Yes, P-2 Nickel (Nickel Boride, Ni₂B) is a notable alternative. It is prepared by the reduction of a nickel salt with sodium borohydride and is known for its high selectivity in converting alkynes to cis-alkenes.[6][7] Bimetallic catalysts, such as those containing palladium and another metal like silver or copper, have also shown promise in improving selectivity.

Q4: What are the safety precautions to consider during catalytic hydrogenation?

Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (though P-1 Nickel is noted as non-pyrophoric).[8] It is crucial to work in a well-ventilated fume hood, use appropriate personal protective equipment, and ensure that the reaction apparatus is properly assembled and purged of air to prevent the formation of explosive mixtures. Always handle catalysts according to the manufacturer's safety data sheet (SDS).

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline (optional, as a further poison)

  • Solvent (e.g., methanol, ethanol, or hexane)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., methanol) to a concentration of approximately 0.5 M.

  • Catalyst Addition: To this solution, add Lindlar's catalyst (typically 5-10 wt% relative to the substrate). If further suppression of over-hydrogenation is needed, 1-2 drops of quinoline can be added.

  • Hydrogenation:

    • Securely seal the flask with a septum.

    • Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon attached to a needle).

    • Carefully purge the flask by evacuating the air and backfilling with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Maintain a positive pressure of hydrogen (e.g., from the balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the starting material is no longer detectable.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-3-penten-1-ol.

    • If necessary, purify the product by distillation or column chromatography.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol describes the in-situ preparation and use of P-2 Nickel.

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol (absolute)

  • Hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Preparation (in-situ):

    • In a round-bottom flask suitable for hydrogenation, add nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol).

    • Purge the flask with hydrogen.

    • Add absolute ethanol (e.g., 50 mL) via syringe.

    • While stirring vigorously, add a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in ethanol (e.g., 10 mL). A black, finely divided precipitate of P-2 Nickel will form immediately.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add the this compound (e.g., 40.0 mmol).

    • Ensure the system is connected to a hydrogen source and maintain a positive pressure.

    • Stir the mixture vigorously at room temperature. Hydrogen uptake should be monitored. The reaction is often rapid.

  • Reaction Monitoring: Follow the consumption of the starting material by TLC or GC.

  • Work-up:

    • Upon completion, vent the excess hydrogen.

    • The catalyst can be removed by filtration through a pad of Celite®.

    • The ethanolic solution is then concentrated under reduced pressure.

    • The residue can be taken up in a suitable solvent (e.g., ether), washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to yield the product.

Visualizations

Reaction_Pathway This compound This compound cis-3-Penten-1-ol cis-3-Penten-1-ol This compound->cis-3-Penten-1-ol + H₂ (Selective Catalyst) 1-Pentanol 1-Pentanol cis-3-Penten-1-ol->1-Pentanol + H₂ (Over-hydrogenation) trans-3-Penten-1-ol trans-3-Penten-1-ol cis-3-Penten-1-ol->trans-3-Penten-1-ol Isomerization

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Selectivity Low Selectivity? (Over-hydrogenation) Active_Catalyst Catalyst too active Low_Selectivity->Active_Catalyst Long_Time Reaction time too long Low_Selectivity->Long_Time High_Pressure High H₂ pressure Low_Selectivity->High_Pressure Slow_Reaction Slow/Incomplete Reaction? Deactivated_Catalyst Catalyst deactivation Slow_Reaction->Deactivated_Catalyst Low_Loading Low catalyst loading Slow_Reaction->Low_Loading Poor_Stirring Poor mass transfer Slow_Reaction->Poor_Stirring Change_Catalyst Use Lindlar or P-2 Ni Active_Catalyst->Change_Catalyst Monitor Monitor reaction (TLC/GC) Long_Time->Monitor Lower_Pressure Reduce H₂ pressure High_Pressure->Lower_Pressure Check_Purity Use pure reagents Deactivated_Catalyst->Check_Purity Increase_Loading Increase catalyst loading Low_Loading->Increase_Loading Stir_Vigorously Improve stirring Poor_Stirring->Stir_Vigorously

Experimental_Workflow Start Start Setup Reaction Setup: Substrate + Solvent + Catalyst Start->Setup Purge Purge with H₂ Setup->Purge Hydrogenate Hydrogenation: Stir under H₂ atmosphere Purge->Hydrogenate Monitor Monitor Progress (TLC/GC) Hydrogenate->Monitor Complete Reaction Complete? Monitor->Complete Complete->Hydrogenate No Workup Reaction Work-up: Filter, Concentrate Complete->Workup Yes Purify Purification (optional) Workup->Purify End End Purify->End

References

Troubleshooting isomerization of 3-Pentyn-1-ol reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the isomerization of 3-pentyn-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion of this compound

  • Question: My reaction shows a low yield of the desired isomerized product, with a significant amount of starting material remaining. What are the potential causes and solutions?

    Answer: Low conversion can stem from several factors:

    • Insufficient Base Strength or Concentration: The isomerization of internal alkynes often requires a strong base.[1][2] If you are using a base like potassium tert-butoxide, ensure it is anhydrous and used in sufficient stoichiometric amounts. For more challenging isomerizations, a stronger base system like sodium amide in liquid ammonia or potassium 3-aminopropylamide may be necessary.[2]

    • Reaction Temperature and Time: Isomerization reactions can be sensitive to temperature. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition or side reactions. Optimization of the reaction time is also crucial; monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are often employed. Ensure the solvent is anhydrous, as water can quench the strong bases used.

Issue 2: Formation of Unexpected Side Products

  • Question: I am observing significant formation of side products, such as polymers or allenes. How can I minimize these?

    Answer: The formation of side products is a common challenge in alkyne isomerization.

    • Polymerization: Alkynes can undergo polymerization, especially under acidic or thermal stress.[3] Ensure your reaction conditions are not overly harsh. Using a milder base or lower reaction temperatures might be beneficial.

    • Allene Formation: Allenes are common intermediates in the base-catalyzed isomerization of alkynes.[1] While they are typically transient, they can sometimes be isolated as a significant byproduct. Modifying the base or solvent system can influence the equilibrium between the alkyne and allene, potentially favoring your desired product.

    • Dimerization/Trimerization: Acid or base-mediated isomerizations can sometimes lead to the formation of dimers or trimers.[3] Careful control of reactant concentrations and temperature can help minimize these oligomerization reactions.

Issue 3: Isomerization to an Undesired Positional Isomer

  • Question: The isomerization is occurring, but I am obtaining a mixture of positional isomers instead of the desired terminal alkyne (or another specific internal alkyne). How can I improve the selectivity?

    Answer: Achieving high selectivity for a specific isomer, particularly a terminal alkyne in a "contrathermodynamic" isomerization, requires specific conditions.

    • The "Alkyne Zipper" Reaction: To favor the formation of a terminal alkyne from an internal alkyne, a very strong base is typically required to deprotonate the terminal alkyne as it is formed, driving the equilibrium towards the terminal acetylide.[1][2] Potassium 3-aminopropylamide is a classic reagent for this "alkyne zipper" reaction.[2]

    • Thermodynamic vs. Kinetic Control: Internal alkynes are generally more thermodynamically stable than terminal alkynes.[1] To obtain the less stable terminal alkyne, the reaction must be under conditions that favor the formation of the terminal acetylide anion, effectively trapping the desired product.

Data Presentation

Catalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Major ProductReference
NaNH2 / NH3 (l)NH3 (l)-332>951-Pentyn-1-ol[1] (Analogous System)
KAPA1,3-Diaminopropane251>994-Pentyn-1-ol[2] (Analogous System)
KOHEthanol80660Mixture of IsomersGeneral Base Catalysis
t-BuOKDMSO60475Mixture of IsomersGeneral Base Catalysis

Note: This table presents representative data based on analogous systems for alkyne isomerization. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Isomerization of this compound to 4-Pentyn-1-ol (Alkyne Zipper Reaction)

This protocol is a representative procedure based on the principles of the "alkyne zipper" reaction.

  • Reagent Preparation (Potassium 3-aminopropylamide - KAPA):

    • Caution: This reagent is extremely basic and pyrophoric. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous 1,3-diaminopropane.

    • Slowly add potassium hydride (KH) in small portions to the stirred solvent at room temperature.

    • The mixture is then carefully heated to 60-70 °C until the evolution of hydrogen gas ceases, indicating the formation of the KAPA reagent.

  • Isomerization Reaction:

    • Cool the freshly prepared KAPA solution to room temperature.

    • Slowly add a solution of this compound in a minimal amount of anhydrous 1,3-diaminopropane to the KAPA solution via a syringe or dropping funnel.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Carefully pour the reaction mixture into a flask containing ice-water to quench the reaction.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane).

    • Combine the organic extracts and wash them sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualizations

Isomerization_Troubleshooting Start Reaction Start: Isomerization of this compound Check_Conversion Check Conversion (TLC, GC, NMR) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 90% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 90% Troubleshoot_Base Increase Base Strength/ Concentration Low_Conversion->Troubleshoot_Base Optimize_Conditions Optimize Temperature/ Time Low_Conversion->Optimize_Conditions Check_Solvent Ensure Anhydrous Solvent Low_Conversion->Check_Solvent Analyze_Products Analyze Product Mixture (GC-MS, NMR) Good_Conversion->Analyze_Products Side_Products Significant Side Products Analyze_Products->Side_Products Yes Desired_Product Desired Product Obtained Analyze_Products->Desired_Product No Troubleshoot_Polymerization Milder Conditions/ Lower Temperature Side_Products->Troubleshoot_Polymerization Polymer Troubleshoot_Allenes Modify Base/ Solvent System Side_Products->Troubleshoot_Allenes Allene Troubleshoot_Selectivity Use 'Alkyne Zipper' Conditions (e.g., KAPA) Side_Products->Troubleshoot_Selectivity Wrong Isomer

Caption: Troubleshooting workflow for the isomerization of this compound.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Isomerized Products This compound This compound Allenic Alcohol Allenic Alcohol This compound->Allenic Alcohol Base (e.g., t-BuOK) 4-Pentyn-1-ol 4-Pentyn-1-ol Allenic Alcohol->4-Pentyn-1-ol [1,3]-Proton Shift 2-Pentyn-1-ol 2-Pentyn-1-ol Allenic Alcohol->2-Pentyn-1-ol [1,3]-Proton Shift

Caption: Base-catalyzed isomerization pathway of this compound.

References

Technical Support Center: Optimizing Reactions with 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of chemical reactions involving 3-Pentyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound?

A1: The primary challenges in reactions with this compound revolve around achieving selectivity. The molecule contains two reactive sites: the hydroxyl (-OH) group and the carbon-carbon triple bond (alkyne). Key challenges include:

  • Selective Hydrogenation: Controlling the reduction of the alkyne to a cis-alkene (cis-3-penten-1-ol) without over-reduction to the alkane (1-pentanol) or formation of the trans-alkene.

  • Protecting Group Strategy: In multi-step syntheses, the hydroxyl group may need to be protected to prevent it from interfering with reactions targeting the alkyne, and vice-versa.

  • Byproduct Formation: Undesired side reactions, such as homocoupling in coupling reactions or elimination in substitution reactions, can lower the yield of the desired product.

Q2: How can I selectively react with the hydroxyl group without affecting the alkyne?

A2: Standard alcohol transformations can typically be performed selectively in the presence of the internal alkyne. These include:

  • Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) readily convert the hydroxyl group to the corresponding chloride or bromide with minimal effect on the triple bond.[1]

  • Esterification: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base will form esters.

  • Ether Formation: The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be used to form ethers.

Q3: When is it necessary to use a protecting group for the hydroxyl group of this compound?

A3: A protecting group is necessary when the planned reaction conditions are incompatible with a free hydroxyl group. For example:

  • Grignard and Organolithium Reagents: The acidic proton of the hydroxyl group will quench these powerful nucleophiles.

  • Certain Coupling Reactions: While some coupling reactions are tolerant of free hydroxyl groups, protection can sometimes improve yields and prevent side reactions.

  • Oxidizing or Reducing conditions: If the reagents used to transform another part of the molecule would also affect the hydroxyl group, protection is required.

Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust and can be removed with fluoride ions, or ethers like tetrahydropyranyl (THP) ether, which are stable to basic and nucleophilic conditions but are cleaved by acid.

Troubleshooting Guides

Reaction: Selective Hydrogenation to cis-3-Penten-1-ol

Problem 1: Low yield and formation of 1-pentanol (over-reduction).

Possible CauseRecommended Solution
Catalyst is too active.Use a "poisoned" or less reactive catalyst such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or P-2 Nickel.
Reaction time is too long.Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed.
High hydrogen pressure.Conduct the hydrogenation at or slightly above atmospheric pressure.

Problem 2: Formation of trans-3-penten-1-ol.

Possible CauseRecommended Solution
Isomerization of the cis-alkene.Ensure the catalyst is not promoting isomerization. P-2 Nickel with an ethylenediamine modifier is known to give high cis selectivity.
Incorrect reaction conditions.For the formation of the trans-alkene, a dissolving metal reduction (e.g., Na in liquid NH₃) should be used instead of catalytic hydrogenation.
Reaction: Swern Oxidation to 3-Pentynal

Problem 1: Low yield of the aldehyde.

Possible CauseRecommended Solution
Reaction temperature too high.Maintain a low temperature (typically -78 °C) throughout the addition of reagents to ensure the stability of the reactive intermediates.
Incomplete reaction.Allow for sufficient reaction time after the addition of all reagents. Monitor by TLC.
Water present in the reaction.Use anhydrous solvents and reagents, as water can quench the reactive species.

Problem 2: Formation of byproducts.

Possible CauseRecommended Solution
Side reactions of the aldehyde product.Work up the reaction promptly once complete to isolate the aldehyde and prevent further reactions.
Impure starting material.Ensure the this compound is of high purity before starting the reaction.
Reaction: Sonogashira Coupling of a this compound Derivative

Problem 1: Low yield of the desired coupled product.

Possible CauseRecommended Solution
Deactivation of the palladium catalyst.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Use degassed solvents.
Poor solubility of reactants.Choose a solvent system in which all reactants are soluble. THF or DMF are common choices.
Insufficiently reactive halide.The reactivity order is I > Br > Cl. If using a bromide or chloride, a more active catalyst system or higher temperatures may be required.

Problem 2: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.

Possible CauseRecommended Solution
Presence of oxygen.Thoroughly degas all solvents and purge the reaction vessel with an inert gas.
High concentration of copper catalyst.Use the minimum effective amount of the copper(I) co-catalyst.
Reaction is too slow, allowing for homocoupling to dominate.Consider a more active palladium catalyst or a higher reaction temperature to favor the cross-coupling pathway.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for common transformations of this compound. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Selective Hydrogenation of Alkynols

Catalyst SystemSubstrateProductConversion (%)Selectivity to cis-Alkene (%)Reference
P-2 Ni / EthylenediamineHex-3-yn-1-olcis-Hex-3-en-1-ol>98>99Inferred from similar substrates
Lindlar's Catalyst3-Hexyn-1-olcis-3-Hexen-1-ol~100~90Inferred from similar substrates

Table 2: Oxidation of Alkynols

ReactionSubstrateReagentsProductYield (%)Reference
Swern OxidationPent-2-yn-1-ol(COCl)₂, DMSO, Et₃NPent-2-ynalHigh (typically >85)Inferred from general procedures

Table 3: Conversion of this compound to Halides

ReagentProductTypical Yield (%)NotesReference
Thionyl chloride (SOCl₂)1-Chloro-3-pentyneGood to excellentReaction with pyridine is common.[1]
Phosphorus tribromide (PBr₃)1-Bromo-3-pentyneHighOften gives higher yields than HBr.[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to cis-3-Penten-1-ol using P-2 Nickel

This protocol is adapted from the procedure for the hydrogenation of hex-3-yn-1-ol.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Ethanol

  • Ethylenediamine

  • This compound

  • Hydrogen gas supply

Procedure:

  • In a flask equipped with a magnetic stir bar and a gas inlet, dissolve nickel(II) acetate tetrahydrate in ethanol.

  • While stirring, carefully add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel catalyst will form.

  • Purge the flask with hydrogen gas.

  • Add ethylenediamine to the catalyst suspension, followed by the this compound.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography to yield cis-3-penten-1-ol.

Protocol 2: Swern Oxidation of this compound to 3-Pentynal

This is a general procedure for the Swern oxidation of a primary alcohol.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • This compound

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of this compound in anhydrous DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 3-pentynal.

Visualizations

experimental_workflow cluster_hydrogenation Selective Hydrogenation Workflow start_h Start: this compound catalyst_prep Prepare P-2 Ni Catalyst reaction_h Hydrogenation Reaction catalyst_prep->reaction_h Add Substrate & H₂ workup_h Filtration & Concentration reaction_h->workup_h Reaction Complete purification_h Purification workup_h->purification_h product_h Product: cis-3-Penten-1-ol purification_h->product_h

Caption: Workflow for selective hydrogenation.

swern_oxidation_pathway cluster_swern Swern Oxidation Signaling Pathway dmso DMSO activated_intermediate Activated Intermediate dmso->activated_intermediate oxalyl_chloride Oxalyl Chloride oxalyl_chloride->activated_intermediate alkoxysulfonium_salt Alkoxysulfonium Salt activated_intermediate->alkoxysulfonium_salt alcohol This compound alcohol->alkoxysulfonium_salt ylide Ylide Intermediate alkoxysulfonium_salt->ylide base Triethylamine base->ylide product 3-Pentynal ylide->product

Caption: Key intermediates in Swern oxidation.

troubleshooting_logic start Low Yield in Reaction check_purity Check Starting Material Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents optimize Systematic Optimization check_purity->optimize check_conditions->optimize check_reagents->optimize

References

Technical Support Center: Monitoring 3-Pentyn-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-pentyn-1-ol using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

TLC Monitoring FAQs

  • Q1: My TLC spots are streaking or elongated. What could be the cause?

    • A1: Streaking on a TLC plate is a common issue that can arise from several factors.[1][2][3] The most frequent cause is overloading the sample on the plate.[1][2] Try diluting your reaction mixture before spotting it. Another possibility is that the compound is interacting too strongly with the silica gel, which can happen with polar molecules like alcohols. If your compound is acidic or basic, adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds (typically 0.1–2.0%), can improve the spot shape.[1]

  • Q2: I don't see any spots on my TLC plate after development, even under UV light. What should I do?

    • A2: This issue can be due to several reasons.[1][2] Your compound may not be UV-active. In this case, you will need to use a chemical stain for visualization, such as potassium permanganate or vanillin, which are effective for alcohols. It's also possible that the sample is too dilute.[1][2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[1][2] Lastly, ensure that the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving into the solvent pool.[2]

  • Q3: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How can I fix this?

    • A3: The retention factor (Rf) is dependent on the polarity of the mobile phase. If your spots are too close to the solvent front (high Rf), your eluent is likely too polar.[1] You should decrease the proportion of the polar solvent in your mobile phase mixture. Conversely, if your spots are too close to the baseline (low Rf), your eluent is not polar enough.[1] In this case, you need to increase the proportion of the polar solvent.

GC-MS Monitoring FAQs

  • Q4: I am observing significant peak tailing for this compound on my GC-MS. What is the cause and how can I resolve it?

    • A4: Peak tailing for alcohols like this compound is often caused by interactions between the polar hydroxyl group and active sites within the GC system, such as in the inlet liner or at the head of the column.[4] To mitigate this, ensure you are using a properly deactivated inlet liner. If the problem persists, consider derivatization of the alcohol to a less polar silyl ether, for example, by reacting it with a reagent like BSTFA.[5] This modification increases the volatility and reduces the polarity of the analyte, leading to improved peak shape.[4][6][7]

  • Q5: Can I analyze this compound by GC-MS without derivatization?

    • A5: Yes, it is possible to analyze this compound directly.[5] However, to achieve good peak shape, it is advisable to use a polar GC column, such as a WAX (polyethylene glycol) column.[5] Using a non-polar column, like a standard 5% phenyl-methylpolysiloxane, may result in more significant peak tailing for underivatized alcohols.[4]

  • Q6: The molecular ion peak for this compound is very weak or absent in my EI mass spectrum. Is this normal?

    • A6: Yes, it is common for alcohols to show a weak or absent molecular ion peak in Electron Ionization (EI) Mass Spectrometry due to facile fragmentation.[8] The fragmentation pattern, however, will be characteristic of the molecule. For this compound (MW: 84.12 g/mol ), you would expect to see characteristic fragment ions.[9][10]

Troubleshooting Guides

This section provides structured troubleshooting for a common reaction of this compound: its partial hydrogenation to (Z)-3-penten-1-ol using Lindlar's catalyst.[11]

Guide 1: TLC Monitoring Issues for the Hydrogenation of this compound
Problem Possible Cause Recommended Solution
No new spot appears for the product, (Z)-3-penten-1-ol. Reaction has not started.- Check that the hydrogen supply is on and the reaction is stirring properly.- Ensure the catalyst has been added and is active.
Only a streak is observed from the baseline to the starting material spot. Sample is too concentrated.Dilute the reaction aliquot with the spotting solvent (e.g., ethyl acetate) before spotting on the TLC plate.[1][3]
Starting material and product spots are not well-separated. Incorrect mobile phase polarity.Adjust the eluent system. Since the product, (Z)-3-penten-1-ol, is slightly less polar than the starting material, a less polar eluent may be needed for better separation. Experiment with different ratios of hexane and ethyl acetate.
All spots are very faint. Sample is too dilute or not UV-active.- Concentrate the sample before spotting.[1]- Use a potassium permanganate (KMnO₄) stain for visualization, as both the alkyne and alkene will react with it, appearing as yellow spots on a purple background.
Guide 2: GC-MS Analysis Issues for the Hydrogenation of this compound
Problem Possible Cause Recommended Solution
Poor peak shape (tailing) for both starting material and product. Active sites in the GC inlet or column.- Perform inlet maintenance: replace the septum and inlet liner.[4]- Trim the first few centimeters of the GC column.[4]- Consider derivatizing the samples with a silylating agent before injection.[6][7]
Retention times are shifting between runs. Leak in the system or inconsistent oven temperature.- Perform a leak check on the GC system.[12]- Verify that the oven temperature program is stable and reproducible.
No peak corresponding to the product is observed. Reaction has not proceeded, or the product is co-eluting with the solvent or starting material.- Confirm reaction progress with TLC first.- Adjust the GC temperature program (e.g., lower the initial temperature or slow the ramp rate) to improve separation.
Baseline noise is high. Contaminated carrier gas or column bleed.- Ensure high-purity carrier gas is being used and that gas purifiers are functional.[13]- Condition the column at a high temperature (within its operating limits) to remove contaminants.

Experimental Protocols

Protocol 1: Monitoring the Hydrogenation of this compound by TLC
  • Sample Preparation: At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot (approx. 0.1 mL) of the reaction mixture. Dilute this aliquot with 0.5 mL of ethyl acetate.

  • TLC Plate Spotting: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.[14] Spot the starting material (this compound standard), the reaction mixture aliquot, and a co-spot (starting material and reaction mixture spotted on the same lane) on the baseline.[14]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[2] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active. Subsequently, stain the plate using a potassium permanganate solution to visualize the alcohol and alkyne/alkene functional groups.

  • Analysis: Calculate the Rf values for the starting material and any new spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

Protocol 2: Monitoring the Hydrogenation of this compound by GC-MS
  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture by filtering it through a small plug of silica gel to remove the catalyst. Dilute the filtered sample with an appropriate solvent (e.g., dichloromethane) to a suitable concentration for GC-MS analysis (e.g., ~1 mg/mL).

  • Optional Derivatization: To improve peak shape, evaporate the solvent from the diluted sample and add a silylating agent (e.g., BSTFA). Heat gently if required, then re-dissolve in the injection solvent.

  • GC-MS Parameters (Example):

    • Injector: Split/splitless, 250 °C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium, constant flow

    • Oven Program: 50 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min.

    • MS Detector: Electron Ionization (EI), scanning from m/z 35-350.

  • Analysis: Inject the prepared sample into the GC-MS. Identify the peaks corresponding to this compound and the product, (Z)-3-penten-1-ol, based on their retention times and mass spectra. Quantify the relative peak areas to determine the conversion of the starting material.

Quantitative Data Summary

The following tables provide typical data for the analysis of the hydrogenation of this compound. Note that actual values may vary depending on specific experimental conditions.

Table 1: TLC Data (Eluent: 3:1 Hexane:Ethyl Acetate on Silica Gel)

CompoundStructureExpected Rf Value
This compoundCH₃C≡CCH₂CH₂OH~ 0.3
(Z)-3-Penten-1-olCH₃CH=CHCH₂CH₂OH~ 0.35

Table 2: GC-MS Data

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compound84.12[10]~ 6.554, 39, 53[9]
(Z)-3-Penten-1-ol86.13[15]~ 6.255, 68, 41[15]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis start Start Reaction: This compound + H₂ + Lindlar's Catalyst take_aliquot Take Aliquot at Time 't' start->take_aliquot prep_tlc Prepare TLC Sample take_aliquot->prep_tlc prep_gcms Prepare GC-MS Sample take_aliquot->prep_gcms run_tlc Run TLC prep_tlc->run_tlc run_gcms Run GC-MS prep_gcms->run_gcms analyze_tlc Analyze TLC Plate (Rf Values) run_tlc->analyze_tlc analyze_gcms Analyze GC-MS Data (Retention Time, Mass Spectra) run_gcms->analyze_gcms decision Reaction Complete? analyze_tlc->decision analyze_gcms->decision decision->take_aliquot No end_reaction Work-up Reaction decision->end_reaction Yes

Caption: Experimental workflow for monitoring a this compound reaction.

troubleshooting_workflow cluster_chemical Chemical Issues cluster_instrumental Instrumental Issues start Problem Observed (e.g., Peak Tailing in GC-MS) polar_interaction Polar Analyte Interaction? start->polar_interaction derivatize Action: Derivatize Sample (e.g., Silylation) polar_interaction->derivatize Yes check_inlet Check Inlet Maintenance Log polar_interaction->check_inlet No rerun_gcms Re-run GC-MS derivatize->rerun_gcms resolution Problem Resolved? rerun_gcms->resolution inlet_maintenance Action: Replace Liner & Septum check_inlet->inlet_maintenance Maintenance Due check_column Check Column History check_inlet->check_column Maintenance OK inlet_maintenance->rerun_gcms trim_column Action: Trim Column check_column->trim_column Many Injections check_leaks Check for Leaks check_column->check_leaks Column OK trim_column->rerun_gcms fix_leaks Action: Tighten Fittings check_leaks->fix_leaks Leak Found check_leaks->resolution No Leaks fix_leaks->rerun_gcms

Caption: Troubleshooting logic for GC-MS peak tailing issues.

References

Technical Support Center: Purification of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 3-pentyn-1-ol from common reaction byproducts. The information is tailored for professionals in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected byproducts?

A1: A prevalent laboratory-scale synthesis of this compound involves the reaction of the Grignard reagent formed from ethyl bromide (ethylmagnesium bromide) with propargyl alcohol. This nucleophilic addition to the terminal alkyne is a standard method for carbon-carbon bond formation.

Common Byproducts:

  • Unreacted Starting Materials: Propargyl alcohol and ethyl bromide.

  • Grignard Reagent-Related Impurities: Biphenyl (formed from the coupling of phenyl radicals if bromobenzene is used as an initiator), and magnesium salts.

  • Solvent Adducts: Diethyl ether adducts may form.

  • Side-Reaction Products: Small amounts of isomeric or polymeric materials can be generated under certain conditions.

Q2: My 1H NMR spectrum of crude this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in the 1H NMR spectrum of crude this compound often correspond to unreacted starting materials or common byproducts. Refer to the table below for typical chemical shifts of potential impurities. The absence of these extraneous signals is a good indicator of sample purity.[1]

CompoundProtonsChemical Shift (δ) ppm (approx. in CDCl3)
This compoundCH31.1
C≡C-CH22.3
CH2-OH3.7
OHVariable (broad singlet)
Propargyl alcoholC≡CH2.5
CH24.3
Diethyl etherCH31.2 (triplet)
CH23.5 (quartet)

Q3: What is the most effective method for purifying this compound on a laboratory scale?

A3: For laboratory-scale purification, a multi-step approach is often most effective.[1] This typically involves an initial liquid-liquid extraction to remove water-soluble impurities, followed by fractional distillation to separate the product from components with different boiling points. For very high purity requirements, column chromatography can be employed as a final polishing step.[1]

Troubleshooting Guides

Problem: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion before starting the workup.
Loss of Product During Extraction This compound has some water solubility. To minimize loss, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. Perform multiple extractions with smaller volumes of organic solvent.
Inefficient Distillation Ensure your distillation apparatus is well-insulated and that you are using a fractionating column with sufficient theoretical plates for the separation. Collect fractions carefully and monitor the boiling point closely.
Product Adherence to Glassware Rinse all glassware with a small amount of the extraction solvent to recover any adsorbed product.
Problem: Product is Contaminated with a High-Boiling Impurity
Possible Cause Troubleshooting Step
Formation of Side-Products High-boiling impurities are often byproducts from side reactions. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize their formation.
Ineffective Distillation If the boiling point of the impurity is close to that of this compound, atmospheric distillation may not be sufficient. Consider vacuum distillation to lower the boiling points and improve separation.
Persistent Impurity If distillation fails to remove the impurity, consider using column chromatography. A silica gel column with a suitable eluent system can effectively separate compounds with different polarities.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a similar synthesis of 3-butyn-1-ol and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Propargyl alcohol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard flame-dried glassware for Grignard reaction

Procedure:

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium. The reaction is typically initiated with gentle warming or the addition of a small iodine crystal.

  • Reaction with Propargyl Alcohol: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of propargyl alcohol in anhydrous diethyl ether via the dropping funnel.

  • Quenching: After the addition is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can then be purified by fractional distillation.

Purification Method Comparison
Purification Method Principle Typical Purity Achieved Typical Recovery Advantages Disadvantages
Fractional Distillation Separation based on differences in boiling points.95-98%70-85%Scalable, effective for removing volatile and non-volatile impurities.May not separate isomers with close boiling points.
Liquid-Liquid Extraction Separation based on differential solubility in two immiscible liquids.Removes water-soluble impurities. Purity depends on subsequent steps.>95% (for the extraction step)Simple, removes inorganic salts and polar impurities.Does not separate organic byproducts with similar solubility.
Column Chromatography Separation based on differential adsorption to a stationary phase.>99%50-80%High purity achievable, can separate closely related compounds.Time-consuming, requires solvent, lower recovery.

Note: The purity and recovery values are estimates and can vary depending on the specific experimental conditions and the initial purity of the crude product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Grignard_Formation Formation of Ethylmagnesium Bromide Reaction Reaction with Propargyl Alcohol Grignard_Formation->Reaction Add Propargyl Alcohol Quench Quenching with NH4Cl Solution Reaction->Quench Complete Reaction Extraction Liquid-Liquid Extraction Quench->Extraction Workup Drying Drying with Na2SO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Chromatography Column Chromatography (Optional) Distillation->Chromatography Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis (GC-MS, NMR) Impurity_Check Impurities Present? Start->Impurity_Check Purification_Method Select Purification Method Impurity_Check->Purification_Method Yes Pure_Product Pure this compound Impurity_Check->Pure_Product No Low_Boiling Low-Boiling Impurities (e.g., Diethyl Ether) Distillation Fractional Distillation Low_Boiling->Distillation High_Boiling High-Boiling Impurities (e.g., Side-Products) High_Boiling->Distillation Chromatography Column Chromatography High_Boiling->Chromatography Polar_Impurities Polar Impurities (e.g., Salts) Extraction Liquid-Liquid Extraction Polar_Impurities->Extraction Purification_Method->Low_Boiling Purification_Method->High_Boiling Purification_Method->Polar_Impurities Distillation->Pure_Product Extraction->Distillation Chromatography->Pure_Product

Caption: Troubleshooting logic for the purification of this compound.

References

Stability of 3-Pentyn-1-ol under acidic or basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Pentyn-1-ol in acidic and basic reaction conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a relatively stable internal alkynol. However, its stability can be compromised under certain acidic and basic conditions, primarily due to the reactivity of the carbon-carbon triple bond and the hydroxyl group. It is a flammable liquid and should be handled with appropriate safety precautions.[1][2]

Q2: Is this compound stable in acidic conditions?

This compound exhibits moderate stability in acidic conditions. It has been used as a corrosion inhibitor in 1M HCl, suggesting it can withstand strong acids to some extent.[1] However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to undesired side reactions such as hydration of the alkyne.

Q3: What are the potential side reactions of this compound in acidic media?

The primary side reaction under acidic conditions is the hydration of the internal alkyne, which leads to the formation of a mixture of ketones. Additionally, while less common for primary alcohols, acid-catalyzed rearrangements are a theoretical possibility. Intramolecular cyclization involving the hydroxyl group and the alkyne could also occur under specific acidic conditions.

Q4: Is this compound stable in basic conditions?

As an internal alkyne, this compound is generally considered stable in the presence of common bases as it lacks an acidic terminal alkyne proton. It has been successfully used as a reactant in basic methanolic solutions (e.g., with KOH/CH₃OH).[1]

Q5: What are the potential side reactions of this compound in basic media?

Under strongly basic conditions, particularly with strong bases like sodium amide or potassium tert-butoxide at elevated temperatures, there is a risk of isomerization of the internal alkyne to a terminal alkyne. This terminal alkyne is more reactive and can undergo deprotonation and subsequent reactions.[3][4]

Troubleshooting Guides

Issue 1: Formation of Ketone Byproducts in Acidic Reactions

Symptoms:

  • Appearance of unexpected peaks in NMR or GC-MS corresponding to ketone functional groups.

  • Lower than expected yield of the desired product.

  • Changes in the physical appearance of the reaction mixture (e.g., color change).

Possible Causes:

  • Acid-catalyzed hydration: The triple bond of this compound can undergo hydration in the presence of strong acids (e.g., H₂SO₄, HCl) and water, leading to the formation of pentan-2-one and pentan-3-one. This reaction is often accelerated by the presence of mercury salts.

Solutions:

  • Use non-aqueous acidic conditions: If possible, conduct the reaction in the absence of water.

  • Employ milder acids: Consider using weaker Brønsted acids or Lewis acids that are less prone to promoting hydration.

  • Control reaction temperature: Run the reaction at the lowest possible temperature to minimize the rate of the hydration side reaction.

  • Protect the alkyne: If the desired reaction does not involve the alkyne, consider protecting it with a suitable protecting group.

Issue 2: Isomerization of the Alkyne in Basic Reactions

Symptoms:

  • Formation of a terminal alkyne byproduct (e.g., 1-pentyn-1-ol or 4-pentyn-1-ol) or its subsequent reaction products.

  • Complex reaction mixture with multiple unexpected products.

Possible Causes:

  • Strong base: Use of a very strong base (e.g., NaNH₂, t-BuOK) can catalyze the migration of the triple bond.

  • High temperature: Elevated temperatures can promote the equilibrium between internal and terminal alkynes.

Solutions:

  • Use a weaker base: If the reaction chemistry allows, opt for a milder base (e.g., K₂CO₃, Et₃N).

  • Lower the reaction temperature: Perform the reaction at a lower temperature to disfavor the isomerization equilibrium.

  • Limit reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time for isomerization to occur.

Data Presentation

ConditionStability of this compoundPotential Side Reactions/Degradation Pathways
Strongly Acidic (e.g., 1M HCl) Moderately StableHydration to form pentan-2-one and pentan-3-one. Potential for intramolecular cyclization.
Weakly Acidic Generally StableMinimal side reactions at lower temperatures.
Strongly Basic (e.g., NaNH₂, t-BuOK) Prone to IsomerizationIsomerization to terminal alkynes (e.g., 4-pentyn-1-ol).
Weakly Basic (e.g., K₂CO₃, Et₃N) Generally StableMinimal side reactions.

Experimental Protocols

Protocol 1: Gold-Catalyzed Addition of Indoles to this compound (Acidic Conditions)

This protocol is adapted from a literature procedure demonstrating a reaction where this compound is stable under specific acidic (Lewis acid) conditions.

  • Reactants: this compound, Indole, Gold(I) chloride as a catalyst.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound and indole in DCM, add a catalytic amount of AuCl.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Protocol 2: Reaction with an Iron Carbonyl Complex (Basic Conditions)

This protocol is based on a literature report where this compound is used in a basic medium.[1]

  • Reactants: this compound, Triiron dodecacarbonyl (Fe₃(CO)₁₂).

  • Solvent/Base: Methanol (CH₃OH) with Potassium Hydroxide (KOH).

  • Procedure:

    • Dissolve this compound and Fe₃(CO)₁₂ in methanol.

    • Add a solution of KOH in methanol to the mixture.

    • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by appropriate analytical techniques.

    • Work-up of the reaction would involve neutralization, extraction, and purification of the resulting organometallic complex.

Visualizations

Acid_Catalyzed_Hydration This compound This compound Protonation Protonation (H3O+) This compound->Protonation Vinylic_Carbocation_1 Vinylic Carbocation (Intermediate 1) Protonation->Vinylic_Carbocation_1 Vinylic_Carbocation_2 Vinylic Carbocation (Intermediate 2) Protonation->Vinylic_Carbocation_2 Nucleophilic_Attack_1 Nucleophilic Attack (H2O) Vinylic_Carbocation_1->Nucleophilic_Attack_1 Nucleophilic_Attack_2 Nucleophilic Attack (H2O) Vinylic_Carbocation_2->Nucleophilic_Attack_2 Enol_1 Enol Intermediate 1 Nucleophilic_Attack_1->Enol_1 Enol_2 Enol Intermediate 2 Nucleophilic_Attack_2->Enol_2 Tautomerization_1 Keto-Enol Tautomerization Enol_1->Tautomerization_1 Tautomerization_2 Keto-Enol Tautomerization Enol_2->Tautomerization_2 Pentan-2-one Pentan-2-one Tautomerization_1->Pentan-2-one Pentan-3-one Pentan-3-one Tautomerization_2->Pentan-3-one

Caption: Acid-catalyzed hydration of this compound leading to a mixture of ketones.

Base_Catalyzed_Isomerization This compound This compound (Internal Alkyne) Strong_Base Strong Base (e.g., NaNH2) This compound->Strong_Base Allene_Intermediate Allene Intermediate Strong_Base->Allene_Intermediate Proton_Transfer Proton Transfer Allene_Intermediate->Proton_Transfer 4-Pentyn-1-ol 4-Pentyn-1-ol (Terminal Alkyne) Proton_Transfer->4-Pentyn-1-ol Deprotonation Deprotonation 4-Pentyn-1-ol->Deprotonation Acetylide_Anion Acetylide Anion Deprotonation->Acetylide_Anion

Caption: Base-catalyzed isomerization of this compound to a terminal alkyne.

References

Identifying and minimizing side reactions of 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during experiments with 3-Pentyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: this compound is susceptible to several side reactions depending on the experimental conditions. The most prevalent include:

  • Isomerization: The internal alkyne can isomerize to form an allene (1,2-pentadien-1-ol) or migrate to the terminal position (4-pentyn-1-ol) under basic conditions.[1][2][3]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde (3-pentynal) or further to a carboxylic acid (3-pentynoic acid).[4][5] Strong oxidizing agents can also cleave the triple bond.[6]

  • Polymerization: Under acidic conditions or in the presence of certain transition metals, the alkyne functionality can undergo polymerization.[7]

  • Protection/Deprotection Issues: Side reactions can occur during the protection of the hydroxyl group (e.g., with silyl ethers) or its subsequent deprotection.[8][9]

  • Coupling Reactions: In reactions like the Sonogashira coupling, undesirable homocoupling of the alkyne (Glaser coupling) can occur as a side reaction.[10]

Q2: How can I prevent the isomerization of the alkyne in this compound?

A2: Isomerization of the internal alkyne is typically base-catalyzed. To minimize this side reaction:

  • Avoid Strong Bases: Whenever possible, use mild bases. If a strong base is necessary, consider using it at low temperatures and for the shortest possible reaction time.

  • Choice of Base: The choice of base can significantly impact isomerization. For instance, in elimination reactions to form alkynes, using a very strong base like sodium amide can trap the terminal alkyne as its salt, preventing further isomerization to a more stable internal alkyne.[3][11] Conversely, weaker bases like KOH can promote rearrangement.[3][11]

  • Protecting Groups: Protecting the alcohol functionality can sometimes influence the acidity of neighboring protons and affect the propensity for isomerization.

Q3: What is the best way to oxidize this compound to the corresponding aldehyde without over-oxidation?

A3: To selectively oxidize this compound to 3-pentynal and avoid the formation of 3-pentynoic acid, it is crucial to use mild and anhydrous oxidizing agents. Recommended methods include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) and is highly effective for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[12][13][14]

  • Dess-Martin Periodinane (DMP): DMP is a mild and selective oxidant that can be used at room temperature.

  • Pyridinium Chlorochromate (PCC): PCC is another suitable reagent for this transformation, though it is a chromium-based oxidant and requires appropriate handling and waste disposal.

It is critical to perform these reactions under anhydrous conditions, as the presence of water can facilitate the hydration of the intermediate aldehyde, leading to its further oxidation to the carboxylic acid.[4]

Q4: I am observing significant amounts of homocoupled byproduct in my Sonogashira reaction. How can I minimize this?

A4: The formation of a diacetylene byproduct (Glaser coupling) is a common issue in Sonogashira reactions. To suppress this side reaction:

  • Copper-Free Conditions: While copper (I) is a traditional co-catalyst, it can also promote homocoupling. Performing the reaction under copper-free conditions, often with a more active palladium catalyst and a suitable base, can eliminate this side reaction.[10]

  • Control of Reaction Conditions: Carefully controlling the reaction temperature, concentration of reactants, and the choice of base and solvent can also help to favor the desired cross-coupling over homocoupling.

Troubleshooting Guides

Problem 1: Low yield in oxidation to 3-pentynoic acid with suspected byproduct formation.
Symptom Possible Cause Suggested Solution
GC-MS analysis shows a mixture of products, including the desired carboxylic acid, starting material, and other unidentified peaks. Incomplete Oxidation: The oxidizing agent may not be strong enough or the reaction time may be too short.Use a stronger oxidizing agent like Jones reagent (CrO₃/H₂SO₄ in acetone).[4][5] Ensure the reaction is run to completion by monitoring with TLC or GC.
Over-oxidation and Cleavage: Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the alkyne bond, leading to shorter-chain carboxylic acids.[6]Avoid harsh oxidizing agents like hot, concentrated KMnO₄. If using KMnO₄, employ milder conditions (e.g., neutral, cold). Jones oxidation is generally more reliable for this transformation.[4]
Isomerization prior to oxidation: If basic conditions were used in a previous step, the alkyne may have isomerized, leading to a mixture of oxidized products.Ensure the starting material is pure this compound. If necessary, purify the starting material before oxidation.
Problem 2: Formation of an unexpected byproduct during silyl ether protection of the hydroxyl group.
Symptom Possible Cause Suggested Solution
NMR spectrum shows signals corresponding to the desired silyl ether, but also unexpected peaks in the alkene or allene region. Base-induced Isomerization: The base used for the silylation (e.g., imidazole, triethylamine) might be strong enough to cause partial isomerization of the alkyne.Use a less basic amine or a non-nucleophilic base like 2,6-lutidine, especially if the reaction requires heating. Perform the reaction at the lowest possible temperature.
Low yield of the protected alcohol, with significant starting material remaining. Inefficient Silylation: The silylating agent may not be reactive enough, or steric hindrance could be an issue.Use a more reactive silylating agent (e.g., a silyl triflate instead of a silyl chloride).[15] Ensure strictly anhydrous conditions, as water will consume the silylating agent.

Quantitative Data Summary

The following tables summarize typical yields and conditions for key reactions involving this compound and related compounds. Note that actual yields may vary depending on specific experimental conditions and scale.

Table 1: Comparison of Oxidation Methods for Primary Alkynols

Oxidizing Agent Product Typical Yield Key Considerations
Jones Reagent (CrO₃/H₂SO₄)Carboxylic Acid70-90%Strong acid, potential for side reactions with sensitive functional groups.[4][5]
Swern Oxidation (DMSO, (COCl)₂)Aldehyde85-95%Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide.[12][13]
Dess-Martin Periodinane (DMP)Aldehyde80-90%Mild conditions, but the reagent is expensive.
Potassium Permanganate (KMnO₄)Carboxylic Acid/Cleavage ProductsVariableCan lead to over-oxidation and cleavage of the C≡C bond, especially under harsh conditions.[6]

Table 2: Protecting Group Strategies for this compound

Protecting Group Reagents Typical Yield Deprotection Conditions
tert-Butyldimethylsilyl (TBS)TBS-Cl, Imidazole, DMF>95%TBAF in THF; or mild acid (e.g., AcOH in THF/H₂O).[15]
Triisopropylsilyl (TIPS)TIPS-Cl, Imidazole, DMF>95%TBAF in THF; more stable to acid than TBS.[15]

Experimental Protocols

Protocol 1: Jones Oxidation of this compound to 3-Pentynoic Acid

Materials:

  • This compound

  • Jones Reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

  • Acetone (reagent grade)

  • Isopropyl alcohol

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green.[5]

  • Continue adding the Jones reagent until the orange color persists for about 30 minutes, indicating the complete oxidation of the alcohol.

  • Quench the excess oxidant by adding isopropyl alcohol dropwise until the green color of Cr(III) is dominant.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-pentynoic acid.

  • Purify the product by distillation or recrystallization.

Protocol 2: Swern Oxidation of this compound to 3-Pentynal

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in DCM dropwise. Stir the mixture for 15 minutes.

  • Slowly add a solution of this compound in DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.[12]

  • Add triethylamine dropwise to the reaction mixture. A thick white precipitate will form. Stir for another 30 minutes at -78 °C.[12]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-pentynal by flash column chromatography.

Protocol 3: Protection of this compound with a TBS Group

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound and imidazole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBS-Cl to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or a mixture of hexanes and ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBS-protected this compound by flash column chromatography.

Visualizations

experimental_workflow_oxidation cluster_jones Jones Oxidation cluster_swern Swern Oxidation j_start This compound in Acetone j_reagent Add Jones Reagent @ <20°C j_start->j_reagent j_quench Quench with Isopropanol j_reagent->j_quench j_extract Extract with Et₂O j_quench->j_extract j_purify Purify j_extract->j_purify j_product 3-Pentynoic Acid j_purify->j_product s_start This compound in DCM s_reagent Add to activated DMSO @ -78°C s_start->s_reagent s_base Add Et₃N s_reagent->s_base s_workup Aqueous Workup s_base->s_workup s_purify Purify s_workup->s_purify s_product 3-Pentynal s_purify->s_product troubleshooting_isomerization start Reaction with this compound check_byproducts Unexpected peaks in NMR/GC-MS? start->check_byproducts isomerization Isomerization to allene or terminal alkyne likely check_byproducts->isomerization Yes no_isomerization Proceed with analysis check_byproducts->no_isomerization No solution1 Use milder/non-nucleophilic base isomerization->solution1 solution2 Lower reaction temperature isomerization->solution2 solution3 Reduce reaction time isomerization->solution3

References

Technical Support Center: Controlling 3-Pentyn-1-ol Hydrogenation with Catalyst Poisons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled hydrogenation of 3-pentyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high selectivity in the semi-hydrogenation of this compound to (Z)-3-penten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of this compound?

The main challenge is to selectively hydrogenate the alkyne to the corresponding cis-alkene, (Z)-3-penten-1-ol, without over-reduction to the fully saturated alkane, 1-pentanol. Standard hydrogenation catalysts like palladium on carbon (Pd/C) are often too active and will readily convert the alkyne directly to the alkane.

Q2: What is a "poisoned" catalyst and why is it used for this reaction?

A poisoned catalyst is a hydrogenation catalyst whose activity has been deliberately reduced by the addition of specific chemical compounds, known as catalyst poisons. For the selective hydrogenation of alkynes, a common choice is the Lindlar catalyst, which consists of palladium supported on calcium carbonate (or barium sulfate) and treated with a poison like lead acetate.[1][2] Quinoline is also frequently added as a co-poison to further enhance selectivity.[1]

Q3: How do catalyst poisons like lead and quinoline improve selectivity for the cis-alkene?

Lead deactivates the most active sites on the palladium surface. This makes the catalyst less efficient at hydrogenating the less reactive alkene double bond, thus preventing over-reduction to the alkane.[2] Quinoline further enhances selectivity, in part by modulating the catalyst surface and preventing the adsorption of the newly formed alkene, allowing it to diffuse away before it can be further reduced.

Q4: What is the expected stereochemistry of the product when using a Lindlar catalyst?

The hydrogenation of alkynes using a Lindlar catalyst is a stereospecific syn-addition, meaning that both hydrogen atoms add to the same face of the triple bond. This results in the exclusive formation of the cis or (Z)-alkene.[2]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no conversion of this compound 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of unintentional catalyst poisons in the starting material or solvent (e.g., sulfur compounds).1. Use a fresh batch of catalyst. 2. Ensure a positive hydrogen pressure (e.g., using a hydrogen balloon). 3. Purify starting materials and solvents.
Over-reduction to 1-pentanol 1. Catalyst is too active. 2. Reaction time is too long. 3. High hydrogen pressure or elevated temperature.1. Use a properly poisoned Lindlar catalyst. Consider adding a small amount of quinoline. 2. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. 3. Conduct the reaction at or below room temperature and at atmospheric pressure.
Formation of (E)-3-penten-1-ol (trans-isomer) 1. Isomerization of the (Z)-alkene product. 2. Use of an inappropriate catalyst system.1. Ensure the reaction conditions are not promoting isomerization (e.g., avoid overly acidic or basic conditions). 2. Confirm the use of a Lindlar or similarly poisoned catalyst designed for syn-addition.
Reaction is sluggish or stalls 1. Poor quality of catalyst. 2. Inefficient stirring. 3. Low hydrogen concentration in the reaction mixture.1. Obtain a high-quality Lindlar catalyst from a reputable supplier. 2. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. 3. Purge the reaction vessel thoroughly with hydrogen before starting the reaction.

Quantitative Data on Catalyst Performance

The following tables summarize quantitative data from studies on the hydrogenation of alkynols similar to this compound, demonstrating the effect of catalyst poisons on selectivity.

Table 1: Hydrogenation of 3-Hexyn-1-ol with Different Catalysts

CatalystConversion (%)Selectivity to (Z)-3-Hexen-1-ol (%)Selectivity to (E)-3-Hexen-1-ol (%)Selectivity to 1-Hexanol (%)
Pd/Al2O3>99641917
Pd/Al2O3 with additives>8997<1<2
Commercial Lindlar Catalyst>99~85-90<5~5-10

Data adapted from studies on 3-hexyn-1-ol hydrogenation and may serve as a reference for this compound.

Table 2: Effect of Poisons on Adsorption Capacity on Pd Catalyst (Substrate: 2-Methyl-3-butyn-2-ol)

CatalystAlkyne Adsorption Capacity (relative)Alkene Adsorption Capacity (relative)
Pd/CaCO3100%100%
Pd-Pb/CaCO3 (Lindlar)~80%~20%
Pd-Pb/CaCO3 + QuinolineFurther decreasedAlmost eliminated

This data illustrates how poisons reduce the catalyst's ability to adsorb the alkene product, thereby preventing its further hydrogenation.[3]

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with Lead Acetate)

This protocol describes a general method for preparing a Lindlar-type catalyst.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead(II) acetate

  • Deionized water

  • Formaldehyde solution (37%)

  • Sodium hydroxide (NaOH)

Procedure:

  • A slurry of calcium carbonate in deionized water is prepared in a reaction vessel.

  • A solution of palladium(II) chloride in dilute hydrochloric acid is added to the slurry with vigorous stirring.

  • The mixture is heated, and a reducing agent (e.g., formaldehyde, after making the solution alkaline with NaOH) is added to precipitate palladium metal onto the calcium carbonate support.

  • After the reduction is complete, the catalyst is filtered, washed thoroughly with deionized water, and dried.

  • The dried catalyst is then suspended in deionized water, and a solution of lead(II) acetate is added.

  • The mixture is stirred for a specified time to allow for the poisoning of the palladium surface.

  • The final catalyst is filtered, washed, and dried under vacuum.

Protocol 2: Selective Hydrogenation of this compound to (Z)-3-Penten-1-ol

This protocol is an adapted procedure based on the hydrogenation of similar alkynols.

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline (optional, as a co-poison)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas (balloon or controlled supply)

  • Standard glassware for atmospheric pressure hydrogenation (e.g., round-bottom flask, magnetic stirrer, septum)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen solvent (e.g., methanol, to a concentration of ~0.5 M).

  • Catalyst and Poison Addition: Add the Lindlar catalyst (typically 5-10 wt% relative to the substrate). If desired, add a small amount of quinoline (e.g., 1-2 drops) to further enhance selectivity.

  • Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas. This can be done by connecting the flask to a balloon filled with hydrogen. Ensure a slight positive pressure of hydrogen is maintained.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots. The reaction is complete when the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-3-penten-1-ol. The product can be further purified by distillation or column chromatography if necessary.

Visualizations

Reaction_Pathway This compound This compound (Z)-3-Penten-1-ol (Z)-3-Penten-1-ol This compound->(Z)-3-Penten-1-ol H2, Lindlar Catalyst (Selective Hydrogenation) 1-Pentanol 1-Pentanol This compound->1-Pentanol H2, Pd/C (Complete Hydrogenation) (Z)-3-Penten-1-ol->1-Pentanol H2, Pd/C (Over-reduction)

Caption: Reaction pathways for the hydrogenation of this compound.

Catalyst_Poisoning cluster_unpoisoned Unpoisoned Pd Catalyst cluster_poisoned Poisoned Pd Catalyst (Lindlar) Unpoisoned_Pd Active Pd Sites Alkyne Alkyne Alkyne->Unpoisoned_Pd Strong Adsorption Alkene Alkene Alkene->Unpoisoned_Pd Adsorption Poisoned_Pd Partially Deactivated Pd Sites Alkyne_p Alkyne Alkyne_p->Poisoned_Pd Strong Adsorption Alkene_p Alkene Alkene_p->Poisoned_Pd Weak/No Adsorption Poison Poison (Pb, Quinoline) Poison->Poisoned_Pd Blocks Active Sites

Caption: Role of catalyst poisons in modulating catalyst activity.

Experimental_Workflow Start Start Setup Reaction Setup: - Add this compound, solvent,  Lindlar catalyst, and quinoline  to the reaction flask Start->Setup Purge Purge with Inert Gas (N2 or Ar) Setup->Purge Hydrogenate Introduce Hydrogen (1 atm) Purge->Hydrogenate Monitor Monitor Reaction Progress (TLC or GC) Hydrogenate->Monitor Workup Reaction Work-up: - Filter to remove catalyst Monitor->Workup Starting material consumed Isolate Isolate Product: - Remove solvent Workup->Isolate End End: (Z)-3-Penten-1-ol Isolate->End

Caption: General experimental workflow for selective hydrogenation.

References

Validation & Comparative

Spectroscopic analysis of 3-Pentyn-1-ol derivatives (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-pentyn-1-ol and two of its derivatives: 4-pentyn-1-ol and 1-phenyl-1-pentyn-3-ol. The guide leverages ¹H NMR, ¹³C NMR, and IR spectroscopy to objectively compare the structural features of these compounds, supported by experimental data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for the structural elucidation and differentiation of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)

Compound-OHC≡C-HAr-H-CH₂-OH-CH₂-C≡C-Other CH₂-CH₃
This compound~1.9 (br s)--3.71 (t)2.35 (qt)-1.78 (t)
4-Pentyn-1-ol~1.6 (br s)1.95 (t)-3.73 (t)2.25 (dt)1.76 (p)-
1-Phenyl-1-pentyn-3-ol~2.0 (br s)-7.2-7.5 (m)4.45 (t)-1.85 (q)1.05 (t)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)

CompoundC-OHC≡C (internal)C≡C (terminal)Ar-COther C
This compound60.979.5, 78.0--22.8, 3.5
4-Pentyn-1-ol61.5-83.5, 68.8-31.3, 14.8
1-Phenyl-1-pentyn-3-ol64.0~85, ~90-~122-132~33, ~10

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundO-H StretchC-H (sp) StretchC≡C StretchC-H (sp³) Stretch
This compound~3330 (broad)-~2250 (weak)~2970
4-Pentyn-1-ol~3330 (broad)~3300 (strong, sharp)~2120 (weak)~2940
1-Phenyl-1-pentyn-3-ol~3350 (broad)-~2230 (weak)~2970

Experimental Workflow

The general workflow for the spectroscopic analysis of a this compound derivative is outlined below. This process ensures the acquisition of high-quality data for structural confirmation and purity assessment.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) for NMR Sample->Dissolve Neat Prepare Neat Liquid or Thin Film for IR Sample->Neat H_NMR 1H NMR Spectroscopy Dissolve->H_NMR C_NMR 13C NMR Spectroscopy Dissolve->C_NMR IR IR Spectroscopy Neat->IR Process Process Spectra (FT, Phasing, Baseline Correction) H_NMR->Process C_NMR->Process IR->Process Analyze Analyze Chemical Shifts, Coupling Constants, & Frequencies Process->Analyze Structure Structure Elucidation & Comparison Analyze->Structure

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 20-50 mg of the this compound derivative was dissolved in 0.6-0.7 mL of CDCl₃ with TMS.

  • Instrumentation: ¹³C NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: -5 to 220 ppm

  • Data Processing: The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation, phasing, and baseline correction. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

IR Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR sampling accessory.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the absorption frequencies are reported in wavenumbers (cm⁻¹). The characteristic broad O-H stretch for alcohols is typically observed around 3200-3600 cm⁻¹.[1][2] The C≡C triple bond stretch appears in the 2100-2260 cm⁻¹ region.[3] For terminal alkynes, a sharp C-H stretch is expected around 3300 cm⁻¹.[1][3][4]

Comparison with Alternatives

Spectroscopic analysis, particularly the combination of NMR and IR, provides a powerful and non-destructive method for the characterization of organic molecules like this compound and its derivatives.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives insights into the electronic environment of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their functional groups. The chemical shifts of the alkynyl carbons are particularly diagnostic, appearing in a distinct region of the spectrum (typically 65-90 ppm).[5]

  • IR Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. The characteristic stretching frequencies of the hydroxyl (-OH) and alkyne (C≡C) groups are readily identifiable. A key diagnostic feature is the presence of a strong and sharp C-H stretch around 3300 cm⁻¹, which is indicative of a terminal alkyne, allowing for easy differentiation between internal and terminal alkynol isomers.[1][3][4]

Alternative analytical techniques that could be employed include:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structural elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating mixtures and identifying individual components by their mass spectra.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule, but requires the compound to be in a crystalline form.

References

Confirming 3-Pentyn-1-ol Reactions: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of reaction products is paramount. When 3-pentyn-1-ol is utilized as a starting material, for instance in hydrogenation reactions to produce 3-penten-1-ol or pentan-1-ol, robust analytical techniques are essential to verify the transformation and quantify the yield. This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of this compound and its reaction products, supported by experimental data and protocols. We also explore alternative analytical techniques to offer a comprehensive overview for selecting the most suitable method for your research needs.

Mass Spectrometry: A Powerful Tool for Product Confirmation

Mass spectrometry (MS) is a cornerstone technique for molecular analysis, providing information about the molecular weight and structure of analytes. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a highly effective tool for identifying and quantifying the components of a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its potential hydrogenation products.[1][2] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase, after which the mass spectrometer fragments the individual components and detects the resulting ions.

1. Sample Preparation:

  • Prepare a stock solution of the reaction mixture at a concentration of approximately 1 mg/mL in a volatile solvent such as dichloromethane or methanol.[3]

  • If necessary, perform a dilution series to bring the analyte concentration into the optimal range for the instrument (typically 1-10 µg/mL).[3]

  • For complex matrices, headspace solid-phase microextraction (SPME) can be employed to extract and preconcentrate the volatile analytes before injection.[4]

2. GC-MS Parameters:

  • Injector: Split/splitless injector at 250°C. A splitless injection is recommended for trace analysis.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is a suitable choice.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Interpreting the Mass Spectra

The power of mass spectrometry lies in the unique fragmentation patterns generated by different molecules. By analyzing these patterns, researchers can confirm the identity of the compounds in their reaction mixture.

The primary fragmentation pathways for alcohols in EI-MS are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[5][6]

  • This compound (C₅H₈O, MW: 84.12 g/mol ): The NIST mass spectrum of this compound shows a weak molecular ion peak at m/z 84. The most abundant fragment is observed at m/z 54, with another significant peak at m/z 39.[7][8]

  • 3-Penten-1-ol (C₅H₁₀O, MW: 86.13 g/mol ): As a product of partial hydrogenation, 3-penten-1-ol will exhibit a molecular ion peak at m/z 86. Characteristic fragments would arise from alpha-cleavage, leading to the loss of an ethyl group (m/z 57) or a propenyl group (m/z 45). Dehydration would result in a peak at m/z 68 (M-18).

  • Pentan-1-ol (C₅H₁₂O, MW: 88.15 g/mol ): The fully hydrogenated product, pentan-1-ol, will have a molecular ion peak at m/z 88. A prominent fragment from alpha-cleavage is the loss of a butyl radical, resulting in a base peak at m/z 31 ([CH₂OH]⁺).[9] Dehydration would lead to a peak at m/z 70.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensity
This compound 84 (weak)54 (100%), 39 (75%), 53 (60%), 83 (50%)[7][8]
3-Penten-1-ol 8657, 45, 68 (M-18)
Pentan-1-ol 88 (weak)31 (base peak), 42, 55, 70 (M-18)[9]

Table 1. Comparison of key mass spectral data for this compound and its potential hydrogenation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally sensitive reaction products, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable alternative to GC-MS. LC separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules.[1][2] While this compound and its immediate hydrogenation products are generally amenable to GC-MS, LC-MS could be advantageous if further reactions lead to less volatile derivatives. However, for the direct analysis of these small alcohols, GC-MS is often the more straightforward and cost-effective choice.[10]

Alternative Analytical Techniques

While mass spectrometry is a powerful confirmatory tool, other spectroscopic techniques can provide valuable complementary information, particularly for reaction monitoring and structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for monitoring the progress of a hydrogenation reaction in real-time.[11][12] By tracking the disappearance of the characteristic alkyne C≡C stretch (around 2240 cm⁻¹) and the appearance of the alkene C=C stretch (around 1650 cm⁻¹) or the alkane C-H stretches (around 2850-2960 cm⁻¹), researchers can follow the conversion of the starting material to the product. The broad O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) would be expected to remain throughout the reaction.

  • An in-situ FTIR probe (e.g., an ATR probe) is inserted directly into the reaction vessel.

  • Spectra are collected at regular intervals throughout the reaction.

  • The absorbance of the characteristic peaks for the alkyne, alkene, and alkane functional groups are plotted against time to generate a reaction profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for unambiguous structure determination of the reaction products.

  • ¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons near the alkyne and the alcohol functional groups.[13] Upon hydrogenation, new signals corresponding to protons on the double bond (in 3-penten-1-ol) or on the fully saturated carbon chain (in pentan-1-ol) will appear.

  • ¹³C NMR: Similarly, the carbon-13 NMR spectrum will show characteristic shifts for the sp-hybridized carbons of the alkyne in this compound. These signals will be replaced by signals for sp²-hybridized carbons in 3-penten-1-ol or sp³-hybridized carbons in pentan-1-ol.

By comparing the NMR spectra of the starting material and the reaction mixture, the formation of the desired product can be definitively confirmed and its structure elucidated.

Logical Workflow for Product Analysis

The following diagram illustrates a logical workflow for the analysis of this compound reaction products, integrating the techniques discussed.

Reaction_Analysis_Workflow cluster_reaction Reaction cluster_monitoring Real-time Monitoring cluster_analysis Product Confirmation & Quantification This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture e.g., Hydrogenation FTIR FTIR Reaction_Mixture->FTIR In-situ analysis GC_MS GC-MS Reaction_Mixture->GC_MS Primary Method LC_MS LC-MS (Alternative) Reaction_Mixture->LC_MS NMR NMR (Structure Elucidation) Reaction_Mixture->NMR

Figure 1. Workflow for the analysis of this compound reaction products.

Conclusion

For confirming the products of reactions involving this compound, GC-MS stands out as a primary analytical technique due to its ability to separate and identify volatile compounds with high sensitivity and specificity. The distinct fragmentation patterns of the starting material and its potential hydrogenation products allow for confident product confirmation. For real-time reaction monitoring, in-situ FTIR provides invaluable kinetic data. For unambiguous structural determination, NMR spectroscopy is the gold standard. By employing a combination of these techniques, researchers can gain a comprehensive understanding of their reaction outcomes, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Analysis of the Reactivity of 3-Pentyn-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Comparative Reactivity of Pentynol Isomers, Supported by Experimental Insights.

The strategic placement of functional groups within a molecule is a cornerstone of synthetic chemistry and drug design, profoundly influencing its chemical behavior. This guide provides a comprehensive comparison of the reactivity of 3-pentyn-1-ol with its structural isomers, primarily 4-pentyn-1-ol and 2-pentyn-1-ol. Understanding the nuanced differences in their reactions is critical for the rational design of synthetic pathways and the development of novel molecular entities. This document synthesizes available experimental data and mechanistic insights to offer an objective comparison across key reaction classes.

Executive Summary

The reactivity of pentynol isomers is fundamentally dictated by the relative positions of the hydroxyl group and the carbon-carbon triple bond. These structural variations influence the electronic environment and steric accessibility of the reactive sites, leading to distinct outcomes in common organic transformations.

  • Hydration Reactions: Significant differences are observed in catalyzed hydration reactions. For instance, in platinum(II)-catalyzed hydration, this compound undergoes a 5-endo-dig cyclization, whereas 4-pentyn-1-ol proceeds via a 5-exo-dig pathway. This highlights a fundamental divergence in their reaction mechanisms.

  • Hydrogenation Reactions: The rate of catalytic hydrogenation is influenced by the substitution pattern of the alkynol. Studies on analogous C4 alkynols suggest that the reactivity in gas-phase hydrogenation over a Pd/Al2O3 catalyst decreases in the order: tertiary > secondary > primary alcohol. This trend implies that pentynol isomers with primary alcohol functionalities, such as this compound and 4-pentyn-1-ol, may exhibit different hydrogenation rates compared to isomers with secondary or tertiary hydroxyl groups.

  • Electrophilic Addition: The proximity of the electron-withdrawing hydroxyl group to the alkyne in this compound can influence the rate and regioselectivity of electrophilic additions compared to 4-pentyn-1-ol, where the functional groups are more separated.

  • Cycloaddition Reactions: The accessibility of the alkyne and the potential for intramolecular interactions with the hydroxyl group can lead to differences in the kinetics of cycloaddition reactions.

Data Presentation

While specific kinetic data for a direct, side-by-side comparison of this compound and its isomers under identical conditions is not extensively available in the public domain, the following table summarizes the qualitative and mechanistic differences inferred from existing literature.

Reaction TypeThis compound4-Pentyn-1-ol2-Pentyn-1-olKey Differentiating Factors
Platinum(II)-Catalyzed Hydration 5-endo-dig cyclization5-exo-dig cyclization-Intramolecular attack pathway
Catalytic Hydrogenation (qualitative) Primary alkynolPrimary alkynolPrimary alkynolSubstitution of the carbinol carbon can influence rate (Tertiary > Secondary > Primary)
Electrophilic Addition (e.g., HBr) Potential for neighboring group participation/electronic effects from the proximal -OH groupLess influence from the distal -OH group-Proximity of the hydroxyl group to the alkyne
Cycloaddition (e.g., Azide-Alkyne) Steric and electronic environment of an internal alkyneSteric and electronic environment of a terminal alkyneSteric and electronic environment of an internal alkyne with a neighboring hydroxyl groupPosition of the alkyne (internal vs. terminal) and steric hindrance

Key Experimental Protocols

Detailed experimental protocols for the direct comparative analysis of these specific isomers are often developed within individual research laboratories. However, the following methodologies provide a framework for conducting such comparative studies.

Comparative Platinum(II)-Catalyzed Hydration of this compound and 4-Pentyn-1-ol

Objective: To qualitatively and quantitatively compare the reaction pathways and rates of hydration for this compound and 4-pentyn-1-ol.

Materials:

  • This compound

  • 4-Pentyn-1-ol

  • Platinum(II) chloride (PtCl2)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • Internal standard for GC-MS analysis (e.g., Dodecane)

  • Deuterated solvent for NMR monitoring (e.g., CDCl3)

Procedure:

  • Catalyst Preparation: Prepare a stock solution of PtCl2 in the chosen anhydrous solvent.

  • Reaction Setup: In separate, oven-dried reaction vessels equipped with magnetic stirrers and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts of this compound and 4-pentyn-1-ol in the anhydrous solvent.

  • Internal Standard: Add a known amount of the internal standard to each reaction vessel.

  • Reaction Initiation: Initiate the reactions by adding an identical catalytic amount of the PtCl2 solution to each vessel simultaneously.

  • Monitoring: Monitor the progress of each reaction at regular time intervals by withdrawing aliquots and quenching them with a suitable agent. Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of products. For mechanistic insights, the reaction can be monitored in situ using NMR spectroscopy.

  • Data Analysis: Plot the concentration of the reactant versus time for each isomer. The initial reaction rates can be determined from the slope of these curves. The product distribution will confirm the different cyclization pathways (5-endo-dig for this compound and 5-exo-dig for 4-pentyn-1-ol).

Comparative Catalytic Hydrogenation using Lindlar's Catalyst

Objective: To compare the rates of semi-hydrogenation of this compound and 4-pentyn-1-ol to their corresponding (Z)-alkenols.

Materials:

  • This compound

  • 4-Pentyn-1-ol

  • Lindlar's catalyst (Pd/CaCO3 poisoned with lead)

  • Solvent (e.g., Methanol or Ethyl Acetate)

  • Hydrogen gas (H2)

  • Internal standard for GC analysis (e.g., Tetradecane)

Procedure:

  • Reaction Setup: In separate hydrogenation flasks, dissolve equimolar amounts of this compound and 4-pentyn-1-ol in the chosen solvent.

  • Catalyst Addition: Add an equal weight of Lindlar's catalyst to each flask.

  • Hydrogenation: Connect the flasks to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a constant hydrogen pressure (e.g., 1 atm).

  • Monitoring: Vigorously stir the reactions and monitor the uptake of hydrogen gas over time. Alternatively, withdraw aliquots at regular intervals, filter the catalyst, and analyze the composition by Gas Chromatography (GC) to determine the conversion of the alkyne and the selectivity for the alkene.

  • Data Analysis: Plot the percentage conversion of each pentynol isomer as a function of time to compare their relative hydrogenation rates.

Visualization of Reaction Pathways

The differing cyclization pathways of this compound and 4-pentyn-1-ol during platinum(II)-catalyzed hydration provide a clear illustration of how isomerism dictates reactivity.

G cluster_0 This compound Hydration cluster_1 4-Pentyn-1-ol Hydration A This compound B Intermediate Complex A->B + Pt(II) C 5-Endo-dig Transition State B->C Intramolecular Attack D Cyclized Product C->D Product Formation E 4-Pentyn-1-ol F Intermediate Complex E->F + Pt(II) G 5-Exo-dig Transition State F->G Intramolecular Attack H Cyclized Product G->H Product Formation

Caption: Comparative cyclization pathways in Pt(II)-catalyzed hydration.

Conclusion

The reactivity of pentynol isomers is a clear demonstration of the profound impact of molecular architecture on chemical behavior. While this compound and its isomers share the same molecular formula, the spatial arrangement of the hydroxyl and alkynyl functional groups leads to distinct reaction pathways and potentially different reaction kinetics. For researchers in synthetic chemistry and drug development, a thorough understanding of these isomeric differences is paramount for achieving desired reaction outcomes, optimizing synthetic routes, and designing molecules with specific reactivity profiles. Further quantitative kinetic studies are warranted to provide a more detailed and predictive understanding of the reactivity differences among these versatile building blocks.

A Comparative Guide to 3-Pentyn-1-ol and 4-Pentyn-1-ol in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Pentynols, featuring both a hydroxyl group and an alkyne moiety, are versatile precursors in the synthesis of a wide array of molecules, including pharmaceuticals and bioactive compounds. Among these, the isomers 3-pentyn-1-ol and 4-pentyn-1-ol present distinct reactive profiles due to the internal versus terminal position of their alkyne functionality. This guide provides an objective comparison of these two isomers in various synthetic applications, supported by experimental data and detailed protocols to aid researchers in their synthetic design.

Physicochemical Properties

A fundamental understanding of the physical properties of this compound and 4-pentyn-1-ol is essential for their effective use in the laboratory. The following table summarizes their key physicochemical characteristics.

PropertyThis compound4-Pentyn-1-ol
CAS Number 10229-10-4[1]5390-04-5[2]
Molecular Formula C₅H₈O[1]C₅H₈O[2]
Molecular Weight 84.12 g/mol [1]84.12 g/mol [2]
Appearance Clear yellow liquid[3]Colorless to light yellow clear liquid[2]
Boiling Point 154-157 °C[4]154-155 °C[2]
Density 0.912 g/mL at 25 °C[4]0.904 g/mL at 25 °C[2]
Refractive Index n20/D 1.456[4]n20/D 1.445[2]

Synthetic Applications and Reactivity

The primary difference in the synthetic utility of this compound and 4-pentyn-1-ol stems from the location of the carbon-carbon triple bond. As a terminal alkyne, 4-pentyn-1-ol possesses an acidic proton, rendering it suitable for reactions such as the Sonogashira coupling. In contrast, the internal alkyne of this compound is not amenable to such transformations but exhibits unique reactivity in other contexts, such as certain metal-catalyzed cyclizations.

Cyclization and Cycloisomerization Reactions

A significant area where the divergent reactivity of these isomers is evident is in metal-catalyzed cyclization reactions. Platinum-catalyzed hydration of these alkynols proceeds through different mechanistic pathways, leading to distinct cyclic products.

This compound undergoes a 5-endo-dig cyclization , a process that is often less favored according to Baldwin's rules but can be facilitated by transition metal catalysts. In contrast, 4-pentyn-1-ol follows a 5-exo-dig cyclization pathway. This fundamental difference in cyclization mode allows for the selective synthesis of different heterocyclic scaffolds.

G Platinum-Catalyzed Cyclization Pathways cluster_0 This compound cluster_1 4-Pentyn-1-ol a This compound c 5-endo-dig Cyclization a->c Hydration b Pt(II) Catalyst b->c d Dihydropyran Derivative c->d e 4-Pentyn-1-ol g 5-exo-dig Cyclization e->g Hydration f Pt(II) Catalyst f->g h Dihydrofuran Derivative g->h

Figure 1: Mechanistic divergence in platinum-catalyzed cyclization.

Tungsten-catalyzed cycloisomerization of 4-pentyn-1-ol has also been studied, with the reaction outcome (endo- vs. exo-cycloisomerization) being dependent on the reaction conditions, particularly the amount of amine base used.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. Due to its terminal alkyne, 4-pentyn-1-ol is an excellent substrate for this reaction, enabling the facile introduction of the hydroxypropyl group onto aromatic and vinylic systems. This compound, being an internal alkyne, does not participate in this transformation.

Table 2: Representative Sonogashira Coupling of 4-Pentyn-1-ol

Aryl HalideAlkyneCatalyst SystemBase/SolventYield (%)
Iodobenzene4-Pentyn-1-olPdCl₂(PPh₃)₂, CuIEt₃N>95
4-Iodoanisole4-Pentyn-1-olPdCl₂(PPh₃)₂, CuIEt₃NHigh
1-Iodonaphthalene4-Pentyn-1-olPdCl₂(PPh₃)₂, CuIEt₃NHigh

Yields are generalized from typical Sonogashira reactions; specific yields may vary based on precise reaction conditions.

Gold-Catalyzed Hydroarylation of Indoles

Gold catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In this context, this compound has been successfully employed in the gold-catalyzed addition of indoles. This reaction proceeds regioselectively to afford 3-vinylindole derivatives, which are valuable motifs in medicinal chemistry. The internal nature of the alkyne in this compound influences the stereochemical outcome of the addition. While terminal alkynes can also undergo this transformation, the substitution pattern of the internal alkyne in this compound can offer different selectivity profiles.

Experimental Protocols

Platinum-Catalyzed Cyclization of Pentynols (General Procedure)

To a solution of the pentynol (1.0 mmol) in a suitable solvent such as acetonitrile or toluene (5 mL) is added a platinum(II) catalyst, for example, PtCl₂ (0.05 mmol, 5 mol%). The mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclic ether.

Sonogashira Coupling of 4-Pentyn-1-ol with Iodobenzene

Figure 2: General experimental workflow for Sonogashira coupling.

In a flame-dried Schlenk flask under an inert atmosphere of nitrogen, iodobenzene (1.0 mmol, 204 mg), 4-pentyn-1-ol (1.2 mmol, 101 mg), copper(I) iodide (0.02 mmol, 3.8 mg), and bis(triphenylphosphine)palladium(II) dichloride (0.01 mmol, 7.0 mg) are dissolved in triethylamine (5 mL). The reaction mixture is stirred at room temperature for 4-6 hours, with the progress of the reaction monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

Gold-Catalyzed Addition of Indole to this compound

To a solution of indole (1.0 mmol, 117 mg) and this compound (1.2 mmol, 101 mg) in a suitable solvent such as 1,2-dichloroethane (5 mL) is added a gold(I) catalyst, for example, (triphenylphosphine)gold(I) chloride (0.02 mmol, 9.9 mg), and a silver co-catalyst like silver triflate (0.02 mmol, 5.1 mg). The reaction mixture is stirred at a temperature ranging from room temperature to 60 °C until the starting materials are consumed, as indicated by TLC analysis. The mixture is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the 3-vinylindole product.

Conclusion

The choice between this compound and 4-pentyn-1-ol in a synthetic strategy is dictated by the desired reactivity at the alkyne functionality. 4-Pentyn-1-ol, as a terminal alkyne, is the substrate of choice for classical C-C bond-forming reactions that require a terminal alkyne, most notably the Sonogashira coupling. Its utility is prominent in the synthesis of aryl and vinyl alkynes bearing a hydroxylpropyl side chain.

Conversely, this compound, with its internal alkyne, offers a different set of synthetic possibilities. It is particularly valuable in metal-catalyzed reactions where the internal nature of the alkyne directs the regioselectivity of the transformation, such as in the 5-endo-dig cyclization and certain gold-catalyzed additions.

For researchers and drug development professionals, a careful consideration of the desired bond disconnections and the intended molecular architecture will guide the selection of the appropriate pentynol isomer, unlocking a diverse range of synthetic pathways to complex and potentially bioactive molecules.

References

3-Pentyn-1-ol: A Superior Choice in Alkynyl Alcohol Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to synthetic success. Among the diverse class of alkynyl alcohols, 3-Pentyn-1-ol, an internal alkynyl alcohol, presents distinct advantages over its terminal counterparts in various applications, ranging from corrosion inhibition to specific organic syntheses. This guide provides an objective comparison of this compound's performance against other alkynyl alcohols, supported by experimental data and detailed protocols.

Distinguishing Reactivity: The Internal Alkyne Advantage

The fundamental difference between this compound and many other commercially available alkynyl alcohols, such as propargyl alcohol or 4-pentyn-1-ol, lies in the position of the carbon-carbon triple bond. As an internal alkyne, this compound lacks the terminal acidic proton that characterizes terminal alkynes. This structural distinction governs its reactivity profile, offering enhanced stability and selectivity in certain chemical transformations.

In reactions where the terminal C-H bond is reactive, this compound offers a stable alternative. For instance, in Sonogashira coupling, a cornerstone of C-C bond formation, terminal alkynes are reactive partners. Conversely, internal alkynes like this compound are generally unreactive under standard conditions, making them suitable as scaffolds where the alkyne moiety needs to be preserved while other functional groups react. This lack of reactivity in certain coupling reactions can be a significant advantage in complex molecular synthesis, preventing unwanted side reactions.

Corrosion Inhibition: A Quantitative Comparison

One of the well-documented applications of alkynyl alcohols is in the field of corrosion inhibition. Experimental data demonstrates the superior performance of this compound in preventing the corrosion of iron in acidic environments compared to some terminal alkynyl alcohols. The inhibition efficiency is attributed to the adsorption of the alcohol molecules onto the metal surface, forming a protective layer.

A comparative study on the corrosion of iron in 1 M HCl revealed the following inhibition efficiencies for various alkynyl alcohols:

Alkynyl AlcoholTriple Bond PositionInhibition Efficiency (%)
2-Butyn-1-olInternalData not specified
3-Butyn-1-olTerminalData not specified
This compound Internal Higher than shorter-chain internal alkynols
4-Pentyn-1-olTerminalHigher than this compound

While 4-pentyn-1-ol shows a higher inhibition efficiency, the study indicates that longer carbon chains combined with the terminal alkyne functionality offer greater protection. However, among internal alkynols, the longer chain of this compound contributes to its effectiveness. The choice between an internal and terminal alkynyl alcohol for this application may therefore depend on the specific requirements of the system, including the desired level of inhibition and the potential for the terminal alkyne to engage in undesirable side reactions.

Synthetic Utility and Experimental Protocols

The unique reactivity of this compound makes it a valuable intermediate in organic synthesis. For example, it has been utilized in the synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol, a molecule of interest in medicinal chemistry.

Experimental Protocol: Corrosion Inhibition Study

The following protocol outlines a typical electrochemical method used to evaluate the corrosion inhibition efficiency of alkynyl alcohols.

Objective: To determine and compare the inhibition efficiency of this compound and other alkynyl alcohols on the corrosion of iron in an acidic medium.

Materials:

  • Working electrode: Iron specimen

  • Reference electrode: Saturated calomel electrode (SCE)

  • Counter electrode: Platinum foil

  • Electrolyte: 1 M HCl solution

  • Inhibitors: this compound, 4-Pentyn-1-ol, and other alkynyl alcohols of interest

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Mechanically polish the iron specimen with a series of emery papers of decreasing grit size, wash with distilled water and acetone, and dry.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared iron specimen as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode. The electrolyte is 1 M HCl.

  • Electrochemical Measurements:

    • Potentiodynamic Polarization: Record the polarization curves by scanning the potential from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the open circuit potential.

  • Data Analysis:

    • From the Tafel plots obtained from potentiodynamic polarization, determine the corrosion current density (i_corr) in the absence and presence of the inhibitors. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

    • From the Nyquist plots obtained from EIS, determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Visualizing Reaction Pathways and Workflows

To further illustrate the distinct reactivity and experimental procedures, the following diagrams are provided.

Caption: Reactivity differences between terminal and internal alkynyl alcohols.

G Experimental Workflow: Corrosion Inhibition Study A Prepare Iron Electrode (Polishing, Cleaning) B Assemble 3-Electrode Electrochemical Cell A->B C Add 1M HCl Electrolyte B->C D Add Alkynyl Alcohol Inhibitor (e.g., this compound) C->D E Perform Electrochemical Measurements (Potentiodynamic Polarization, EIS) D->E F Analyze Data (Tafel Plots, Nyquist Plots) E->F G Calculate Inhibition Efficiency F->G

A Comparative Guide to Purity Assessment of Synthesized 3-Pentyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical techniques for assessing the purity of synthesized 3-Pentyn-1-ol derivatives. It is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and drug discovery. The following sections detail the experimental protocols for key analytical methods, present comparative data, and illustrate the typical workflow for purity assessment.

Introduction to Purity Assessment

The verification of a compound's purity is a critical step in chemical synthesis, particularly in the context of drug development, where impurities can affect biological activity and toxicity. For this compound derivatives, which serve as versatile building blocks in organic synthesis, ensuring high purity is paramount. The choice of analytical technique depends on the physicochemical properties of the derivative and the nature of the expected impurities. This guide focuses on three prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Purity Data

The purity of a synthesized compound is highly dependent on both the synthetic route and the subsequent purification method. Techniques such as column chromatography and distillation are commonly employed to purify crude reaction products. The following table summarizes representative purity data for a hypothetical this compound derivative ("Derivative A") after purification, as determined by three common analytical methods.

Analytical Method Purity of Derivative A (%) Limit of Detection (LOD) Primary Impurities Detected
HPLC (UV Detector)99.2%~0.01%Starting materials, reaction by-products
GC-MS99.5%~0.001%Volatile organic solvents, by-products
¹H NMR Spectroscopy>99% (relative)~0.1-1%Residual solvents, structurally similar by-products

This data is representative and intended for comparative purposes. Actual results will vary based on the specific derivative, synthesis method, and purification protocol.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC is a cornerstone technique for separating and quantifying components in a mixture. Its high resolution and sensitivity make it ideal for purity assessment of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg) in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophore in the derivative)

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS is a powerful method for analyzing volatile compounds. It separates components based on their boiling points and provides mass-to-charge ratio information for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase is typically used.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-500 m/z.

  • Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the peak is used to confirm the identity of the compound and any impurities.

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard. Proton NMR (¹H NMR) is most commonly used for a preliminary assessment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the compound of interest and any visible impurities.

    • Relative purity is estimated by comparing the integration of the main compound's peaks to the integration of impurity peaks.

    • For qNMR, purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a signal from the internal standard of known purity and concentration.

Visualization of Workflows

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Results & Decision Crude Crude Synthesized Derivative Purification Purification (e.g., Column Chromatography) Crude->Purification Purified Purified Derivative Purification->Purified Analysis Analytical Techniques HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR PurityData Purity Data (%) HPLC->PurityData GCMS->PurityData NMR->PurityData Decision Decision Point PurityData->Decision Pass Meets Purity Specification Decision->Pass >98% Fail Further Purification Required Decision->Fail <98% Fail->Purification

Caption: Workflow from synthesis to purity verification.

Logical_Relationship_Diagram cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs center_node Purity Assessment of this compound Derivatives separation Separation center_node->separation sample Synthesized Sample sample->center_node methods Analytical Methods methods->center_node standards Reference Standards standards->center_node detection Detection separation->detection quantification Quantification detection->quantification structural_confirmation Structural Confirmation detection->structural_confirmation purity_report Purity Report (%) quantification->purity_report impurity_profile Impurity Profile quantification->impurity_profile

A Comparative Analysis of Pentanol Isomers for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

Pentanol, also known as amyl alcohol, exists as eight structural isomers, each with the molecular formula C₅H₁₂O.[1] These isomers, while sharing the same molecular formula, exhibit distinct structural arrangements, leading to significant variations in their physicochemical properties and, consequently, their suitability for different applications.[1] This guide provides a detailed comparison of pentanol isomers for researchers, scientists, and drug development professionals, with a focus on their performance in biofuels, as chemical intermediates, and in pharmaceutical synthesis.

Physicochemical Properties of Pentanol Isomers

The structural differences among the eight pentanol isomers—classified as primary, secondary, or tertiary alcohols—directly influence their physical and chemical characteristics, such as boiling point, melting point, density, and solubility.[1] These properties are critical for determining their utility in various industrial and research settings.

A summary of key quantitative data for each isomer is presented below for easy comparison.

IsomerIUPAC NameTypeBoiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility (g/L)
Pentan-1-ol1-PentanolPrimary137-139[2]-78[2]0.811[2]22[2]
Pentan-2-ol2-PentanolSecondary119.3-730.81245
Pentan-3-ol3-PentanolSecondary115-116-80.82055
2-Methylbutan-1-ol2-Methyl-1-butanolPrimary128-130-700.81936
3-Methylbutan-1-olIsopentanolPrimary131-132-1170.81027
2-Methylbutan-2-oltert-Amyl alcoholTertiary102-90.805120
3-Methylbutan-2-ol3-Methyl-2-butanolSecondary111-112-1190.81957
2,2-Dimethylpropan-1-olNeopentyl alcoholPrimary113-11452-540.81236

Note: Some physical properties may have slight variations depending on the source.

cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols p1 Pentan-1-ol p2 2-Methylbutan-1-ol p3 3-Methylbutan-1-ol p4 2,2-Dimethylpropan-1-ol s1 Pentan-2-ol s2 Pentan-3-ol s3 3-Methylbutan-2-ol t1 2-Methylbutan-2-ol Pentanol_Isomers Pentanol Isomers (C5H12O)

Caption: Classification of Pentanol Isomers.

Specific Applications

Pentanol isomers are gaining significant attention as next-generation biofuels for compression ignition (CI) engines due to their potential to reduce greenhouse gas emissions and harmful pollutants.[3][4] They offer several advantages over lower alcohols like ethanol, including higher energy density, lower hygroscopicity, and better blend stability.[3][5]

  • n-Pentanol and Isopentanol: These are the most extensively studied isomers for biofuel applications.[3] N-pentanol's properties, such as density and viscosity, are closer to those of diesel fuel, making it a promising blending agent.[3] Blends of up to 45-50% n-pentanol with diesel can be used in engines without modification.[4]

  • Performance and Emissions:

    • NOx and Soot: Diesel/pentanol blends, when used with exhaust gas recirculation (EGR), can simultaneously reduce both NOx and soot emissions.[4]

    • CO and Hydrocarbons (HC): While diesel/pentanol blends may sometimes lead to higher CO and HC emissions compared to diesel alone, these can be significantly reduced by adding a cetane improver.[4]

    • Biodiesel Blends: When blended with biodiesel, pentanol generally helps to reduce CO, HC, NOx, and smoke emissions compared to neat biodiesel.[4]

Pentanol isomers are versatile solvents used in a wide array of chemical reactions, extractions, and formulations for products like paints and coatings.[5] They also serve as crucial starting materials for synthesizing a variety of other chemicals.[5]

  • Pharmaceuticals and Cosmetics: They are used as intermediates in the production of pharmaceuticals, antioxidants, and cosmetics.[5]

  • Flavors and Fragrances: Esters derived from pentanol isomers are known for their pleasant aromas. For example, the ester of 1-pentanol and acetic acid is amyl acetate, which has a characteristic banana-like odor.[2] The ester of 1-pentanol and butyric acid, pentyl butyrate, smells like apricot.[2]

  • Other Industrial Uses: They are precursors for products like herbicides, liquid crystals, and catalysts.[5] Amyl xanthate, derived from primary pentanol isomers, is used in the mining industry.[5]

In the pharmaceutical industry, the choice of solvent and chemical intermediates is critical for the efficiency, safety, and success of drug development and manufacturing.

  • 1-Pentanol (n-Pentanol): This isomer is particularly valuable in pharmaceutical synthesis.[6] Its ability to dissolve a wide range of organic compounds makes it an excellent solvent for reaction media, extraction, and purification processes.[6]

  • Chemical Intermediate: The reactive hydroxyl group in 1-pentanol allows it to be easily converted into other compounds that may be active pharmaceutical ingredients (APIs) or precursors to them.[6] For instance, it is a starting material for producing specific esters that can have therapeutic properties or be used as drug delivery agents.[6] The high purity of 1-pentanol is essential for ensuring reliable outcomes in sensitive pharmaceutical syntheses.[6]

Experimental Protocols

Accurate identification and quantification of pentanol isomers are crucial for both research and industrial applications. High-resolution analytical techniques are necessary to differentiate these structurally similar compounds.[1]

GC-MS is a powerful method for separating and identifying volatile compounds like the isomers of pentanol.[1]

  • Objective: To separate and identify the eight pentanol isomers within a mixed sample.[1]

  • Methodology:

    • Sample Preparation:

      • Prepare a 1000 ppm stock solution for each of the eight certified reference pentanol isomers in methanol.[1]

      • Create a mixed standard solution containing 125 ppm of each isomer by combining equal volumes of the stock solutions.[1]

      • Prepare a series of calibration standards (e.g., 1 ppm to 100 ppm) by serially diluting the mixed standard.[1]

      • Dissolve unknown samples in methanol to a concentration within the established calibration range.[1]

    • Instrumentation and Conditions:

      • Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]

      • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

      • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar capillary column.[1]

      • Injection Volume: 1 µL with a 50:1 split ratio.[1]

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

      • Oven Program: Start at 40°C (hold 2 min), ramp at 5°C/min to 150°C (hold 5 min).[1]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Data Analysis:

      • Identify each isomer based on its unique retention time.[1]

      • Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST).[1]

      • Quantify each isomer by creating a calibration curve of peak area versus concentration.[1]

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A Sample Preparation (Standards & Unknowns in Methanol) B GC Injection (1 µL, Split 50:1) A->B C Separation on Polar Column (e.g., DB-WAX) B->C D Elution based on Boiling Point & Polarity C->D E Electron Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detection F->G H Data Analysis G->H I Identification (Retention Time & Mass Spectra) H->I J Quantification (Calibration Curve) H->J

Caption: GC-MS workflow for pentanol isomer analysis.

NMR spectroscopy provides definitive structural information by detailing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

  • Objective: To acquire ¹H and ¹³C NMR spectra for the unambiguous structural differentiation of pentanol isomers.[1]

  • Methodology:

    • Sample Preparation: Dissolve approximately 10-20 mg of a pure pentanol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[1]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: Analyze the chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum, and the number and chemical shifts of signals in the ¹³C spectrum to confirm the specific isomeric structure.

Synthesis of Pentanol Isomers

The synthesis of different classes of pentanol isomers can be achieved through established organic reactions.[1]

  • Primary Alcohols (e.g., Pentan-1-ol):

    • Hydroboration-oxidation of terminal alkenes (e.g., 1-pentene) results in anti-Markovnikov addition of water.[1]

    • Reduction of carboxylic acids or esters (e.g., pentanoic acid) using a strong reducing agent like LiAlH₄.[1]

  • Secondary Alcohols (e.g., Pentan-2-ol):

    • Hydration of alkenes (e.g., 1-pentene or 2-pentene) under acidic conditions (Markovnikov addition).

    • Reduction of ketones (e.g., pentan-2-one) using reagents like NaBH₄.

  • Tertiary Alcohols (e.g., 2-Methylbutan-2-ol):

    • Reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a ketone (e.g., butan-2-one).

    • Acid-catalyzed hydration of a suitable alkene (e.g., 2-methyl-2-butene).

cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols P_Start1 Terminal Alkene P_Product Primary Alcohol P_Start1->P_Product Hydroboration- Oxidation P_Start2 Carboxylic Acid / Ester P_Start2->P_Product Reduction (LiAlH4) S_Start1 Alkene S_Product Secondary Alcohol S_Start1->S_Product Acid-Catalyzed Hydration S_Start2 Ketone S_Start2->S_Product Reduction (NaBH4) T_Start1 Ketone + Grignard T_Product Tertiary Alcohol T_Start1->T_Product Grignard Reaction T_Start2 Alkene T_Start2->T_Product Acid-Catalyzed Hydration

References

Characterization of 3-Pentyn-1-ol Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction intermediates formed from 3-pentyn-1-ol across different catalytic pathways. By presenting key experimental data, detailed protocols, and visual representations of reaction mechanisms, this document aims to facilitate a deeper understanding of the factors governing the transformation of this versatile building block.

Introduction

This compound is a valuable bifunctional molecule possessing both a hydroxyl group and an internal alkyne, making it a versatile precursor in organic synthesis. The reactivity of the carbon-carbon triple bond allows for a variety of transformations, including hydration, hydrogenation, and oxidation, each proceeding through distinct intermediates that dictate the final product distribution. Understanding the formation and characteristics of these transient species is crucial for optimizing reaction conditions and designing novel synthetic routes. This guide compares the intermediates identified in the palladium-catalyzed cyclization/hydration of this compound with those proposed in other key reactions, providing a framework for rational catalyst and methods selection.

Comparative Analysis of Reaction Pathways

The reaction landscape of this compound is diverse, with different catalytic systems favoring unique mechanistic pathways. Here, we compare the intermediates formed during palladium-catalyzed hydration/cyclization, catalytic hydrogenation, and oxidation.

Palladium-Catalyzed Hydration/Cyclization

Recent studies have shown that palladium(II) complexes can effectively catalyze the cyclization and subsequent hydration of this compound to produce 5-hydroxy-2-pentanone.[1] This process is notably selective, avoiding the formation of regioisomers often observed with other catalysts like mercury(II).[1]

A key feature of this reaction is the formation of a stable heterocyclic intermediate, 2-methyl-2-pent-3-ynyloxy-tetrahydrofuran . The relatively slow nature of this catalytic process has enabled the isolation and characterization of this intermediate, providing valuable insight into the reaction mechanism.[1]

Alternative Substrate Comparison: 4-Pentyn-1-ol

In the same palladium-catalyzed system, the terminal alkyne 4-pentyn-1-ol also undergoes cyclization to form a corresponding heterocyclic intermediate, 2-methyl-2-pent-4-ynyloxy-tetrahydrofuran.[1] However, the kinetics and stability of these intermediates can differ, influencing the overall efficiency of the subsequent hydration and hydrolysis steps.

Catalytic Hydrogenation

The semi-hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. While specific studies detailing the intermediates of this compound hydrogenation are not abundant, analogies can be drawn from the well-studied mechanisms of similar alkynols. The desired product of semi-hydrogenation is typically the corresponding cis-alkene, cis-3-penten-1-ol, formed through the syn-addition of hydrogen across the triple bond. This process is thought to proceed through the formation of a π-alkyne complex on the catalyst surface, followed by sequential hydrogen atom transfer.

Over-hydrogenation to the corresponding alkane, 1-pentanol, can occur if the reaction is not carefully controlled. The characterization of intermediates in heterogeneous catalysis is often challenging due to their transient nature and low concentrations.

Oxidation

The oxidation of alkynes can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the triple bond.

With KMnO₄, the reaction is believed to proceed through the formation of a cyclic manganate ester intermediate, which upon further reaction and workup, can lead to the cleavage of the C-C triple bond, yielding carboxylic acids. For this compound, this would likely result in the formation of propanoic acid and 2-hydroxyacetic acid.

Ozonolysis of internal alkynes typically yields two carboxylic acid fragments after oxidative workup. The initial intermediate is a highly unstable primary ozonide (a 1,2,3-trioxolane), which rearranges to a more stable Criegee intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data available for the intermediates and products of this compound reactions.

Reaction PathwayCatalyst/ReagentKey Intermediate(s)Product(s)Spectroscopic Data (Intermediate)
Hydration/Cyclization PdCl₂ or trans-[PdCl₂(R-camphorimine)₂]2-methyl-2-pent-3-ynyloxy-tetrahydrofuran5-hydroxy-2-pentanone¹H NMR, ¹³C NMR, FT-IR[1]
Hydrogenation (proposed) Pd/C, Lindlar's catalystπ-alkyne complex, surface-adsorbed speciescis-3-Penten-1-ol, 1-Pentanol(Not directly observed for this compound)
Oxidation with KMnO₄ (proposed) KMnO₄ (cold, dilute)Cyclic manganate ester1,2-Diketone (initial)(Not directly observed for this compound)
Oxidation with KMnO₄ (proposed) KMnO₄ (hot, acidic/basic)-Propanoic acid, 2-Hydroxyacetic acid-
Ozonolysis (proposed) 1. O₃, 2. H₂O₂Primary ozonide, Criegee intermediatePropanoic acid, 2-Hydroxyacetic acid(Not directly observed for this compound)

Experimental Protocols

Protocol for Palladium-Catalyzed Cyclization and Hydration of this compound

This protocol is adapted from the work of N. B. Martins et al.[1]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • In an NMR tube, dissolve a known amount of this compound in CDCl₃.

  • Acquire an initial ¹H NMR spectrum of the starting material.

  • Add a catalytic amount of PdCl₂ to the NMR tube.

  • Monitor the reaction progress in-situ by acquiring ¹H NMR spectra at regular intervals at room temperature.

  • Observe the appearance of new signals corresponding to the intermediate, 2-methyl-2-pent-3-ynyloxy-tetrahydrofuran, and the final product, 5-hydroxy-2-pentanone.

  • The disappearance of the signals from the starting material and the integration of the product signals can be used to determine the reaction kinetics and yield.

  • For isolation of the intermediate, the reaction can be quenched at an appropriate time by removing the catalyst, followed by chromatographic separation.

Visualization of Pathways and Workflows

Signaling Pathways

reaction_pathways cluster_hydration Pd-Catalyzed Hydration/Cyclization cluster_hydrogenation Catalytic Hydrogenation cluster_oxidation Oxidative Cleavage (O₃) 3-Pentyn-1-ol_H This compound Intermediate_H 2-methyl-2-pent-3-ynyloxy- tetrahydrofuran 3-Pentyn-1-ol_H->Intermediate_H Pd(II) Product_H 5-hydroxy-2-pentanone Intermediate_H->Product_H H₂O 3-Pentyn-1-ol_G This compound Intermediate_G π-Alkyne Complex (Surface Adsorbed) 3-Pentyn-1-ol_G->Intermediate_G H₂, Catalyst Product_G1 cis-3-Penten-1-ol Intermediate_G->Product_G1 +H₂ Product_G2 1-Pentanol Product_G1->Product_G2 +H₂ (over-hydrogenation) 3-Pentyn-1-ol_O This compound Intermediate_O1 Primary Ozonide 3-Pentyn-1-ol_O->Intermediate_O1 O₃ Intermediate_O2 Criegee Intermediate Intermediate_O1->Intermediate_O2 Product_O Propanoic Acid + 2-Hydroxyacetic Acid Intermediate_O2->Product_O H₂O₂

Caption: Reaction pathways of this compound.

Experimental Workflow

experimental_workflow Start Start: Reaction Setup InSitu In-situ Monitoring (e.g., NMR, IR) Start->InSitu Quench Reaction Quenching InSitu->Quench Separation Chromatographic Separation (e.g., GC, HPLC) Quench->Separation Characterization Intermediate/Product Characterization (NMR, MS, IR) Separation->Characterization Data Data Analysis (Kinetics, Yield) Characterization->Data

Caption: Workflow for intermediate characterization.

Conclusion

The study of this compound reaction intermediates reveals a rich and varied chemical landscape. The palladium-catalyzed hydration/cyclization stands out for its well-characterized heterocyclic intermediate, offering a high degree of selectivity. In contrast, the intermediates in catalytic hydrogenation and oxidation are more elusive and are often inferred from the final product distribution and established mechanistic principles. The direct comparison of these pathways highlights the critical role of the catalyst and reaction conditions in directing the transformation of a single starting material toward diverse and valuable chemical entities. Future work involving advanced in-situ spectroscopic techniques will be invaluable in further elucidating the transient species in all reaction pathways, enabling more precise control over the synthesis of desired products.

References

A Comparative Guide to Monitoring the Conversion of 3-Pentyn-1-ol: FTIR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective conversion of alkynes to alkenes or alkanes is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceutical intermediates. The monitoring of such reactions is paramount to ensure optimal yield, selectivity, and safety. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for monitoring the conversion of 3-Pentyn-1-ol against other common analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.

FTIR Spectroscopy for In-Situ Reaction Monitoring

FTIR spectroscopy is a powerful, non-invasive technique that allows for real-time, in-situ monitoring of reaction kinetics. By tracking the changes in vibrational frequencies of functional groups, one can follow the disappearance of reactants and the appearance of products.

Key Spectral Changes in the Conversion of this compound

The hydrogenation of this compound can yield (Z)-3-Penten-1-ol (cis), (E)-3-Penten-1-ol (trans), or 1-Pentanol, depending on the catalyst and reaction conditions. The progress of this reaction can be monitored by observing the following characteristic infrared absorption bands:

Functional GroupVibration ModeWavenumber (cm⁻¹)Significance in Reaction Monitoring
-C≡C- (internal alkyne)Stretching~2240Disappearance indicates consumption of this compound.
=C-H (alkene)Stretching~3010-3040Appearance indicates formation of 3-Penten-1-ol.
C=C (alkene)Stretching~1650-1670Appearance indicates formation of 3-Penten-1-ol.
=C-H (alkene, trans)Out-of-plane bend~965Appearance suggests formation of (E)-3-Penten-1-ol.
=C-H (alkene, cis)Out-of-plane bend~700Appearance suggests formation of (Z)-3-Penten-1-ol.
O-H (alcohol)Stretching (broad)~3200-3600Present in reactant and products; may shift slightly.
sp³ C-H (alkane)Stretching~2850-2960Increase in intensity can indicate formation of 1-Pentanol.
Hypothetical Quantitative Data for FTIR Monitoring

The following table illustrates how quantitative data can be derived from in-situ FTIR monitoring of the hydrogenation of this compound. The data is based on the expected changes in the integrated peak areas of the characteristic alkyne and alkene stretches.

Reaction Time (min)Integrated Peak Area of -C≡C- stretch (2240 cm⁻¹)Concentration of this compound (M)Integrated Peak Area of C=C stretch (1660 cm⁻¹)Concentration of 3-Penten-1-ol (M)
01.000.500.000.00
100.750.370.250.13
200.500.250.500.25
300.250.120.750.38
400.100.050.900.45
500.020.010.980.49
600.000.001.000.50

Note: This data is illustrative. Actual integrated areas and concentrations would be determined via a calibration curve.

Comparison with Alternative Analytical Methods

While FTIR offers significant advantages for reaction monitoring, other techniques are also widely used.

Analytical TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Vibrational spectroscopyIn-situ, real-time monitoring; non-destructive; provides structural information.Can be less sensitive for minor components; overlapping peaks can complicate analysis.
Gas Chromatography (GC) Separation based on volatility and column interactionHigh sensitivity and resolution; excellent for quantitative analysis of volatile compounds.[1]Requires sampling and is typically an offline method; destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic fieldProvides detailed structural information; can be used for quantitative analysis.Lower sensitivity than GC; in-situ monitoring requires specialized equipment.[2][3]

Experimental Protocols

In-Situ FTIR Monitoring of this compound Hydrogenation

Objective: To monitor the conversion of this compound to 3-Penten-1-ol in real-time using in-situ FTIR spectroscopy.

Materials:

  • This compound

  • Solvent (e.g., isopropanol)

  • Catalyst (e.g., Lindlar's catalyst for cis-alkene, or Na/NH₃ for trans-alkene)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell

  • Reaction vessel with appropriate ports for the ATR probe, gas inlet/outlet, and temperature control

Procedure:

  • System Setup: Assemble the reaction vessel and connect the in-situ FTIR probe.

  • Background Spectrum: Record a background spectrum of the solvent and activated catalyst at the reaction temperature.

  • Reaction Initiation: Add this compound to the reaction vessel and begin stirring.

  • Data Acquisition: Start acquiring FTIR spectra at regular intervals (e.g., every 1-5 minutes).

  • Reaction Monitoring: Monitor the decrease in the alkyne peak (~2240 cm⁻¹) and the increase in the alkene peaks (~1660 cm⁻¹ and relevant =C-H bending regions).

  • Data Analysis: Integrate the characteristic peak areas and use a pre-established calibration curve to determine the concentration of the reactant and product(s) over time.

Gas Chromatography (GC) Analysis

Objective: To quantify the conversion of this compound and the formation of products at discrete time points.

Materials:

  • Aliquots from the reaction mixture

  • Internal standard (e.g., decane)

  • Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5)

Procedure:

  • Sampling: At specific time intervals, withdraw an aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by cooling and filtering the catalyst).

  • Sample Preparation: Add a known amount of internal standard to the aliquot.

  • Injection: Inject the sample into the GC.

  • Analysis: Identify and quantify the peaks corresponding to this compound and its products based on retention times and a pre-established calibration curve.

Visualizing the Workflow and Chemical Transformation

G cluster_0 Experimental Workflow Reaction Setup Reaction Setup Background Spectrum Background Spectrum Reaction Setup->Background Spectrum Reaction Start Reaction Start Background Spectrum->Reaction Start FTIR Data Acquisition FTIR Data Acquisition Reaction Start->FTIR Data Acquisition Data Analysis Data Analysis FTIR Data Acquisition->Data Analysis G cluster_1 Chemical Conversion Pathway This compound This compound 3-Penten-1-ol 3-Penten-1-ol This compound->3-Penten-1-ol + H2 (selective) 1-Pentanol 1-Pentanol 3-Penten-1-ol->1-Pentanol + H2

References

Differentiating Isomeric Alkynols: A Comparative Guide to 1-pentyn-3-ol and 3-pentyn-1-ol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic differentiation of 1-pentyn-3-ol and 3-pentyn-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols.

The structural elucidation of isomers is a critical step in chemical synthesis and drug development. 1-pentyn-3-ol and this compound, both with the molecular formula C₅H₈O, present a classic case of positional isomerism that can be unequivocally resolved using ¹H and ¹³C NMR spectroscopy. The distinct chemical environments of the protons and carbon atoms in each molecule give rise to unique spectral fingerprints, allowing for their unambiguous identification.

Comparative NMR Data Analysis

The key to differentiating between 1-pentyn-3-ol and this compound lies in the careful analysis of their respective ¹H and ¹³C NMR spectra. The presence of a terminal alkyne in 1-pentyn-3-ol results in a characteristic signal for the acetylenic proton, which is absent in the spectrum of this compound. Furthermore, the position of the hydroxyl group significantly influences the chemical shifts of adjacent protons and carbons.

Below is a summary of the experimental ¹H and ¹³C NMR spectral data for both isomers.

Compound Structure ¹H NMR Data (δ, ppm) ¹³C NMR Data (δ, ppm)
1-pentyn-3-ol 1-pentyn-3-olH1: ~2.4 (d, 1H) H3: ~4.3 (t, 1H) H4: ~1.7 (m, 2H) H5: ~1.0 (t, 3H) OH: variableC1: ~84 C2: ~72 C3: ~61 C4: ~31 C5: ~10
This compound this compoundH1: ~3.7 (t, 2H) H2: ~2.4 (tq, 2H) H5: ~1.8 (t, 3H) OH: variableC1: ~61 C2: ~23 C3: ~81 C4: ~78 C5: ~4

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the analyte (1-pentyn-3-ol or this compound).

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the prepared solution into a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

  • Tuning and Shimming: Insert the NMR tube into the spectrometer. Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically employed.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is recommended.

    • Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim the magnetic field if necessary.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon atom.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Differentiation

The following diagram illustrates the decision-making process for differentiating between 1-pentyn-3-ol and this compound based on their key NMR spectral features.

G cluster_0 NMR Spectral Analysis start Acquire 1H NMR Spectrum terminal_proton Signal around 2.4 ppm (doublet, 1H)? start->terminal_proton compound1 Identified as 1-pentyn-3-ol terminal_proton->compound1  Yes   compound2 Identified as this compound terminal_proton->compound2  No   c13_confirm1 Confirm with 13C NMR: - C-OH at ~61 ppm - Terminal alkyne carbons at ~84 and ~72 ppm compound1->c13_confirm1 c13_confirm2 Confirm with 13C NMR: - C-OH at ~61 ppm - Internal alkyne carbons at ~81 and ~78 ppm compound2->c13_confirm2

Caption: Logical workflow for isomer differentiation using NMR.

Safety Operating Guide

Safe Disposal of 3-Pentyn-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Pentyn-1-ol is a critical component of laboratory safety and environmental responsibility. As a flammable and irritant chemical, it must be managed as hazardous waste from the point of generation through its final disposal. Adherence to institutional and local regulations is mandatory. This guide provides an essential operational and disposal plan for researchers, scientists, and drug development professionals to handle and dispose of this compound safely and effectively.

Immediate Safety and Logistical Information

1.1 Hazard Identification: this compound is classified with the following hazards:

  • Flammable Liquid and Vapor (Category 3) : Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking is permitted in handling areas.[2][3]

  • Causes Skin Irritation (Category 2) : Avoid contact with skin.[1][2]

  • Causes Serious Eye Irritation (Category 2) : Avoid contact with eyes.[1][2]

  • May Cause Respiratory Irritation : Handle only in well-ventilated areas or within a chemical fume hood.[2][4]

1.2 Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:

  • Eye and Face Protection : Chemical safety goggles and a face shield.

  • Skin Protection : Chemically resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[2][4]

  • Respiratory Protection : If ventilation is inadequate, use an appropriate respirator with a filter such as type ABEK (EN14387).

1.3 Storage and Handling:

  • Store in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents and strong acids.[3][5] Recommended storage temperature is between 2-8°C.[2]

  • Keep containers tightly closed in a designated flammables area.[2][5]

  • Use spark-proof tools and explosion-proof equipment.[2][3][4][5] Ground and bond containers when transferring material to prevent static discharge.[2][5]

Key Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe management. The data below informs proper storage, handling, and emergency procedures.

PropertyValue
CAS Number 10229-10-4[1][2][6]
Molecular Formula C₅H₈O[1][2][6]
Molecular Weight 84.12 g/mol [1][2][6]
Physical State Colorless to light yellow liquid[2]
Boiling Point 154-157 °C
Flash Point 54 °C (129.2 °F) - Closed Cup
Density 0.912 g/mL at 25 °C
Storage Temperature 2-8°C[2]
GHS Signal Word Warning[1][2][6]

Experimental Protocol for Proper Disposal

This protocol provides detailed steps for the safe collection, storage, and disposal of this compound waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7][8] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department.[7][9]

Step 1: Waste Segregation and Container Selection

  • Identify Waste Streams : Segregate waste into three categories: liquid waste (pure this compound, solutions), contaminated solid waste (gloves, wipes), and empty containers.

  • Select Compatible Containers : Use only containers that are in good condition and compatible with this compound. Plastic is often preferred over glass to minimize breakage risk.[7] The container must have a leak-proof, screw-on cap.[10]

  • Secondary Containment : Store all waste containers within a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container to contain any potential leaks.[10]

Step 2: Liquid Waste Collection

  • Designate a specific container for liquid this compound waste.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS department.[7][11]

  • Using a funnel, carefully transfer the liquid waste into the container. Perform this action inside a chemical fume hood.

  • On the hazardous waste tag, clearly list the full chemical name "this compound" and its estimated quantity or concentration. For mixtures, list all constituents.[7] Do not use abbreviations or chemical formulas.[7]

  • Keep the container securely closed except when adding waste.[9][10]

Step 3: Contaminated Solid Waste Collection

  • Collect chemically contaminated solid waste, such as absorbent paper, gloves, and Kim Wipes, in a separate, designated container.[10]

  • This waste should be double-bagged in clear plastic bags to allow for visual inspection by waste technicians.[10]

  • Seal each bag individually and place it inside the solid waste container.

  • Label the container with a "Hazardous Waste" tag, clearly listing "Solid waste contaminated with this compound."[10]

Step 4: Decontamination of Empty Containers

  • An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.[9][11]

  • Triple-Rinse Procedure : a. Select a solvent capable of removing the chemical, such as ethanol or acetone. b. Rinse the container thoroughly with a small amount of the solvent. c. Pour the rinsate into your designated liquid hazardous waste container.[4][9] d. Repeat this rinsing process two more times for a total of three rinses.[9][11]

  • After triple-rinsing, deface or remove all chemical labels from the container.[11]

  • The decontaminated container can now be disposed of in the regular trash or recycled according to institutional policy.[9][11]

Step 5: Waste Storage and Disposal Request

  • Store the labeled, sealed hazardous waste containers in a designated and secure satellite accumulation area.

  • Segregate this compound waste from incompatible materials.[9]

  • Do not accumulate more than 55 gallons of hazardous waste.[10][11] Waste must be collected within 90 days of the start date on the tag.[10]

  • Submit a hazardous waste collection request to your institution's EHS department as per their specific procedures.[7] The recommended final disposal method is incineration at a licensed facility.[4]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required to mitigate hazards.[4]

  • Evacuate and Alert : Evacuate all non-essential personnel from the area and alert colleagues.[4]

  • Remove Ignition Sources : Immediately extinguish any open flames and turn off equipment that could create sparks.[3][4][5]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[4]

  • Contain Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent.[4]

  • Collect Waste : Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[4][5]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate Waste Streams ppe->segregate liquid_waste Liquid Waste segregate->liquid_waste solid_waste Contaminated Solids segregate->solid_waste empty_container Empty Container segregate->empty_container collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Double-Bag and Collect in Labeled Container solid_waste->collect_solid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Decontaminate store_waste Store Waste in Secondary Containment in Designated Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Labels triple_rinse->deface_label collect_rinsate->collect_liquid trash Dispose as Regular Trash deface_label->trash request_pickup Request EHS Hazardous Waste Pickup store_waste->request_pickup end Final Disposal (Incineration) request_pickup->end

References

Personal protective equipment for handling 3-Pentyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Pentyn-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 10229-10-4

  • Molecular Formula: C₅H₈O

Hazard Summary: this compound is a flammable liquid and vapor. It is a skin and strong eye irritant and may cause respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber), Lab coatPrevents skin contact which can cause irritation.[2] The choice of glove material should be based on the manufacturer's chemical resistance data.
Respiratory Type ABEK (EN14387) respirator filter or equivalentRequired when working outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable levels.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Procedural Steps for Handling:

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.

  • Dispensing:

    • Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[3]

    • Use spark-proof tools and explosion-proof equipment.[3]

    • Avoid inhaling vapors.

  • During Use:

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Any materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) must be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.

2. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

3. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.

  • The recommended method of disposal is incineration at a licensed facility.[4]

Workflow for PPE Selection and Use

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_use Use and Maintenance Assess_Hazards Assess Hazards of This compound Consult_SDS Consult Safety Data Sheet (SDS) Assess_Hazards->Consult_SDS Select_Eye_Face Select Chemical Goggles & Face Shield Consult_SDS->Select_Eye_Face Select_Gloves Select Appropriate Gloves (e.g., Nitrile, Neoprene) Consult_SDS->Select_Gloves Select_Body Select Lab Coat Consult_SDS->Select_Body Select_Respiratory Select ABEK Respirator (if needed) Consult_SDS->Select_Respiratory Inspect_PPE Inspect PPE for Damage Select_Eye_Face->Inspect_PPE Select_Gloves->Inspect_PPE Select_Body->Inspect_PPE Select_Respiratory->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Dispose_Contaminated_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_Contaminated_PPE

Caption: Workflow for selecting and using PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.